molecular formula C10H20 B1678981 1-Decene CAS No. 68037-01-4

1-Decene

货号: B1678981
CAS 编号: 68037-01-4
分子量: 140.27 g/mol
InChI 键: AFFLGGQVNFXPEV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Poly(1-decene) belongs to the class of polyolefins. It is a thermoplastic.>This compound is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999)>This compound is an alkene that is octadecane containing one double bond at position 1. It has a role as a metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

dec-1-ene
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InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3
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InChI Key

AFFLGGQVNFXPEV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC=C
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Molecular Formula

C10H20
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Related CAS

17438-89-0, 54545-42-5, 25189-70-2, 14638-82-5
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DSSTOX Substance ID

DTXSID8027329
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Molecular Weight

140.27 g/mol
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Physical Description

1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a pleasant odor; [HSDB], COLOURLESS LIQUID.
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Boiling Point

339.1 °F at 760 mmHg (USCG, 1999), 170.56 °C @ 760 mm Hg, 172 °C
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Flash Point

128 °F (USCG, 1999), 53 °C, LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP), 46 °C c.c.
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Solubility

Miscible in ethanol and ethyl ether, In water, 0.115 mg/l @ 25 °C, Solubility in water, g/100ml: (very poor)
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Density

0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7408 @ 20 °C/4 °C, Relative density (water = 1): 0.74
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Vapor Density

4.84 (Air= 1)
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Vapor Pressure

1.67 [mmHg], 1.67 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.23
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Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.
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Color/Form

Colorless liquid

CAS No.

872-05-9, 25189-70-2, 68037-01-4, 68855-58-3, 672-05-9
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Melting Point

-87.3 °F (USCG, 1999), -66.3 °C, -66 °C
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Foundational & Exploratory

1-decene chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical and Physical Properties of 1-Decene

Introduction

This compound (CH₂=CH(CH₂)₇CH₃) is a linear alpha-olefin (α-olefin) of significant industrial importance. As a key building block in organic synthesis, it serves as a monomer in the production of copolymers, such as polyethylene, and is a crucial intermediate in the manufacturing of a wide array of chemicals.[1] Its primary applications include the synthesis of polyalphaolefins (PAOs) for high-performance synthetic lubricants, plasticizer alcohols, epoxides, amines, synthetic fatty acids, and alkylated aromatics.[1][2][3] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with summaries of standard experimental methodologies for their determination, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Physical Properties
PropertyValueConditions
Molecular Formula C₁₀H₂₀
Molecular Weight 140.27 g/mol
Appearance Colorless liquidAmbient
Odor Mild, pleasant
Density 0.741 g/mLat 25 °C
Boiling Point 170.56 - 172 °Cat 760 mmHg
Melting Point -66.3 °C
Refractive Index 1.421at 20 °C (n20/D)
Viscosity (Kinematic) 1.09 mm²/sat 20 °C
Surface Tension 24 dynes/cmat 20 °C
Vapor Pressure 1.6 - 1.67 mmHgat 23.8 - 25 °C
Vapor Density 4.84(Air = 1)

Sources:[3][4][5][6][7][8]

Table 2: Thermochemical and Safety Properties
PropertyValueNotes
Flash Point 44 - 47.78 °C (111.2 - 118 °F)Closed Cup
Autoignition Temperature 235 °C (455 °F)
Heat of Vaporization 45.6 kJ/molAt boiling point
Heat of Combustion -10,615 cal/g
Solubility in Water 0.57 mg/Lat 25 °C (Insoluble)
Log P (octanol/water) 5.12 - 5.70
Hazard Class Flammable Liquid, Category 3

Sources:[3][4][5][6][8][9]

Experimental Protocols

Accurate determination of physicochemical properties is critical for safety, quality control, and process design. The following sections summarize standard methodologies for measuring the key properties of this compound.

Boiling Point Determination (Simulated Distillation)

The boiling point of a hydrocarbon like this compound can be determined by gas chromatography, a technique often referred to as Simulated Distillation (SimDis).

Methodology Summary (ASTM D2887 / D5399):

  • Principle: This method simulates physical distillation by separating the components of a sample in order of their boiling points using a gas chromatograph.[10] A sample is injected into a heated gas chromatograph, which contains a nonpolar column. The column temperature is increased at a controlled, linear rate.[10]

  • Apparatus: A gas chromatograph equipped with a flame ionization detector (FID) or thermal conductivity detector (TCD), a nonpolar capillary or packed column, and a temperature-programmable oven.

  • Procedure:

    • Calibration: A calibration mixture of known hydrocarbons with a wide range of boiling points is run under the same chromatographic conditions as the sample. A curve is generated by plotting the retention time of each hydrocarbon against its known boiling point.[10]

    • Sample Analysis: The this compound sample is injected and the chromatogram is recorded.

    • Data Interpretation: The retention time of the this compound peak is used to determine its corresponding boiling point from the calibration curve. The boiling range distribution is obtained from the cumulative area under the chromatogram.[10]

Density Measurement

The density of liquids can be determined using several methods outlined in OECD Guideline 109.

Methodology Summary (OECD 109):

  • Principle: Density is the mass per unit volume ( kg/m ³) of a substance.[7][11] Standard methods are applicable for liquids with viscosities typically below 5 Pa·s.[7][11][12]

  • Apparatus: Common instruments include a hydrometer, a hydrostatic balance, or an oscillating densitometer.[7][13]

  • Procedure (Oscillating Densitometer):

    • A U-shaped tube is vibrated at its resonant frequency.

    • The tube is filled with the liquid sample (this compound), which changes the mass of the system and thus its resonant frequency.

    • The change in frequency is measured and correlated to the density of the liquid.

    • The instrument must be calibrated using two reference substances of known density.[11]

    • Measurements are typically performed in duplicate at a constant temperature, such as 20°C.[11]

Flash Point Determination

The flash point is a critical safety parameter indicating the lowest temperature at which a liquid's vapors will ignite with an ignition source. The Pensky-Martens closed-cup method is standard.

Methodology Summary (ASTM D93):

  • Principle: This method determines the flash point of petroleum products by heating a sample in a closed cup and introducing an ignition source periodically.[4][5][9] The flash point is the lowest temperature, corrected to a barometric pressure of 101.3 kPa, at which the vapor ignites momentarily.[4]

  • Apparatus: A manual or automated Pensky-Martens closed-cup tester, consisting of a brass test cup with a lid, a stirring device, a heating source, and an ignition source applicator.[5][9]

  • Procedure (Procedure A for distillate fuels):

    • The test cup is filled with the this compound sample to a specified level.

    • The lid is secured, and the sample is heated and stirred at a prescribed rate (e.g., 5-6°C/min).[9]

    • The ignition source (a small flame) is periodically dipped into the vapor space of the cup.

    • The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.[5]

Viscosity Measurement

Viscosity describes a fluid's resistance to flow. For Newtonian liquids like this compound, several methods are available under OECD Guideline 114.

Methodology Summary (OECD 114):

  • Principle: This guideline covers methods for measuring the viscosity of liquids. For Newtonian fluids, capillary viscometers are commonly used.[2][3]

  • Apparatus: A capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, and a timer.

  • Procedure (Capillary Viscometer):

    • A fixed volume of the this compound sample is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath (e.g., 20°C and 40°C) and allowed to reach thermal equilibrium.[2][3]

    • The liquid is drawn up through the capillary tube by suction.

    • The time taken for the liquid to flow between two marked points under the influence of gravity is measured accurately.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The test is performed at least twice at each temperature.[2][3][14]

Refractive Index Measurement

The refractive index is a fundamental physical property related to the speed of light in a substance.

Methodology Summary (Abbe Refractometer):

  • Principle: An Abbe refractometer measures the refractive index based on the critical angle of total internal reflection. It is a common and rapid method for liquid samples.

  • Apparatus: An Abbe refractometer, a light source (often a sodium lamp or white light with a compensator), and a constant temperature water bath.

  • Procedure:

    • A few drops of the this compound sample are placed between the illuminating and refracting prisms of the refractometer.[15]

    • Light is passed through the sample, and the telescope is adjusted until the boundary between the light and dark regions is sharp and centered on the crosshairs.[15] If a color band is visible, the compensator is adjusted to remove it.[15]

    • The refractive index is read directly from the calibrated scale.

    • The temperature of the prisms is controlled, as the refractive index is temperature-dependent.

Chemical Reactivity and Pathways

This compound's chemistry is dominated by its terminal double bond, making it susceptible to various addition reactions. A primary industrial application is its catalytic oligomerization to produce Polyalphaolefins (PAOs), which are used as synthetic lubricants.[16][17] This process involves the formation of dimers, trimers, tetramers, and higher oligomers from the this compound monomer.[17]

PAO_Synthesis cluster_monomer Monomer Feed cluster_process Oligomerization cluster_products Products monomer This compound (C10) oligomerization Polymerization Reactor monomer->oligomerization catalyst Catalyst (e.g., BF₃) catalyst->oligomerization trimer PAO Trimer (C30) oligomerization->trimer tetramer PAO Tetramer (C40) oligomerization->tetramer higher Higher Oligomers oligomerization->higher

Caption: Simplified workflow for the synthesis of Polyalphaolefins (PAOs) from this compound.

References

An In-depth Technical Guide to the Laboratory Synthesis of 1-Decene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established laboratory methods for the synthesis of 1-decene, a valuable alpha-olefin used as a monomer and intermediate in the production of polymers, plasticizers, and specialty chemicals. This document details three primary synthetic routes: Olefin Metathesis, the Wittig Reaction, and the Dehydration of 1-Decanol. Each method is presented with detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways and workflows.

Comparative Analysis of this compound Synthesis Methods

The selection of a suitable laboratory-scale synthesis method for this compound depends on factors such as starting material availability, desired purity, yield, and the specific equipment and safety protocols available. The following table summarizes the key quantitative data for the described methods to facilitate a direct comparison.

Synthesis MethodStarting MaterialsKey Reagents & CatalystsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Olefin Metathesis Methyl Oleate, EugenolGrubbs Second-Generation Catalyst78%[1]>95%High selectivity, mild reaction conditions.Catalyst can be expensive and sensitive to impurities.
Wittig Reaction Nonanal, Methyltriphenylphosphonium Bromiden-Butyllithium, THF60-85%>95%Good yields, reliable C=C bond formation.Requires stoichiometric amounts of phosphonium salt and strong base under anhydrous conditions.
Dehydration of 1-Decanol 1-DecanolAlumina (Al₂O₃) or Sulfuric Acid (H₂SO₄)~60-80%VariableUses readily available starting materials.Risk of isomerization to internal alkenes, requires high temperatures or strong acids.

I. Olefin Metathesis

Olefin metathesis has emerged as a powerful tool for the synthesis of alkenes due to its high selectivity and functional group tolerance. The cross-metathesis of a long-chain internal alkene with a sacrificial alpha-olefin in the presence of a ruthenium-based catalyst can efficiently produce this compound.

Experimental Protocol: Cross-Metathesis of Methyl Oleate and Eugenol

This protocol is adapted from a study on the optimization of this compound synthesis via olefin metathesis.[1]

Materials:

  • Methyl Oleate (MO)

  • Eugenol

  • Grubbs Second-Generation Catalyst

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve methyl oleate (1 molar equivalent) and eugenol (10 molar equivalents) in anhydrous toluene.

  • Add the Grubbs second-generation catalyst (1 mol%) to the solution.

  • Stir the reaction mixture at 0°C for 40 minutes.

  • The reaction progress can be monitored by gas chromatography (GC).

  • Upon completion, the reaction is quenched, and the catalyst is removed.

  • The product, this compound, is isolated and purified by fractional distillation.

Quantitative Data:

  • Conversion of Methyl Oleate: 96%[1]

  • Yield of this compound: 78%[1]

Reaction Pathway and Workflow

Olefin_Metathesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_products Products Methyl Oleate Methyl Oleate Reaction Mixture Reaction Mixture Methyl Oleate->Reaction Mixture Eugenol Eugenol Eugenol->Reaction Mixture Grubbs II Catalyst Grubbs II Catalyst Grubbs II Catalyst->Reaction Mixture Toluene, 0 C, 40 min Toluene, 0 C, 40 min This compound This compound Byproducts Byproducts Reaction Mixture->this compound Cross-Metathesis Reaction Mixture->Byproducts

Olefin Metathesis for this compound Synthesis.

Metathesis_Workflow A 1. Combine Methyl Oleate, Eugenol, and Toluene in Schlenk Flask B 2. Add Grubbs II Catalyst under Inert Atmosphere A->B C 3. Stir at 0 C for 40 minutes B->C D 4. Monitor Reaction by GC C->D E 5. Quench Reaction and Remove Catalyst D->E F 6. Isolate this compound by Fractional Distillation E->F

Experimental Workflow for Olefin Metathesis.

II. Wittig Reaction

The Wittig reaction is a classic and reliable method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, nonanal can be reacted with the ylide generated from methyltriphenylphosphonium bromide.

Experimental Protocol: Wittig Reaction of Nonanal

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • Nonanal

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise. The formation of the ylide is indicated by the appearance of a characteristic orange/red color.

  • Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction: Dissolve nonanal (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Quantitative Data:

  • Typical Yield: 60-85%

Reaction Pathway and Workflow

Wittig_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_intermediate2 Intermediate cluster_products Products Nonanal Nonanal Oxaphosphetane Oxaphosphetane Nonanal->Oxaphosphetane Methyltriphenylphosphonium Bromide Methyltriphenylphosphonium Bromide Phosphonium Ylide Phosphonium Ylide Methyltriphenylphosphonium Bromide->Phosphonium Ylide Deprotonation n-BuLi n-BuLi n-BuLi->Phosphonium Ylide Phosphonium Ylide->Oxaphosphetane [2+2] Cycloaddition This compound This compound Oxaphosphetane->this compound Cycloreversion Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine Oxide

Wittig Reaction for this compound Synthesis.

Wittig_Workflow A 1. Generate Phosphonium Ylide from Methyltriphenylphosphonium Bromide and n-BuLi in THF B 2. Add Nonanal to the Ylide Solution A->B C 3. Stir at Room Temperature B->C D 4. Quench with NH4Cl (aq) C->D E 5. Extract with Diethyl Ether D->E F 6. Dry, Concentrate, and Purify by Column Chromatography E->F

Experimental Workflow for the Wittig Reaction.

III. Dehydration of 1-Decanol

The acid-catalyzed dehydration of alcohols is a fundamental method for the synthesis of alkenes. 1-Decanol can be dehydrated to this compound using a catalyst such as activated alumina or a strong acid like sulfuric acid at elevated temperatures.

Experimental Protocol: Dehydration of 1-Decanol using Alumina

Materials:

  • 1-Decanol

  • Activated Alumina (Al₂O₃)

  • Inert gas (Nitrogen)

  • Distillation apparatus

Procedure:

  • Set up a distillation apparatus with a heating mantle.

  • Place activated alumina in the distillation flask.

  • Heat the alumina under a stream of inert gas to ensure it is dry and activated.

  • Introduce 1-decanol into the hot alumina-packed flask dropwise.

  • The dehydration reaction occurs on the surface of the alumina, and the volatile this compound product distills over.

  • Collect the distillate, which is primarily this compound, in a cooled receiving flask.

  • The collected product can be further purified by fractional distillation to remove any unreacted alcohol or isomeric byproducts.

Quantitative Data:

  • Typical Yield: ~60-80% (yield can be influenced by reaction temperature and catalyst activity, with higher temperatures potentially leading to more isomerization).

Reaction Pathway and Workflow

Dehydration_Reaction cluster_reactant Reactant cluster_catalyst Catalyst cluster_conditions Conditions cluster_intermediate Intermediate cluster_intermediate2 Intermediate cluster_products Products 1-Decanol 1-Decanol Protonated Alcohol Protonated Alcohol 1-Decanol->Protonated Alcohol Protonation Alumina (Al2O3) or H2SO4 Alumina (Al2O3) or H2SO4 Alumina (Al2O3) or H2SO4->Protonated Alcohol High Temperature High Temperature Carbocation Carbocation Protonated Alcohol->Carbocation Loss of Water This compound This compound Carbocation->this compound Deprotonation Water Water Carbocation->Water

Dehydration of 1-Decanol to this compound.

Dehydration_Workflow A 1. Pack Distillation Flask with Activated Alumina B 2. Heat Alumina under Inert Gas A->B C 3. Add 1-Decanol Dropwise to Hot Alumina B->C D 4. Collect Distilled this compound C->D E 5. Purify by Fractional Distillation D->E

Experimental Workflow for Dehydration of 1-Decanol.

Conclusion

This guide has outlined three robust and versatile methods for the laboratory synthesis of this compound. Olefin metathesis offers a modern and highly selective approach, while the Wittig reaction provides a classic and reliable route with good yields. The dehydration of 1-decanol is a straightforward method utilizing common laboratory reagents. The choice of method will ultimately be guided by the specific requirements of the research, including scale, desired purity, and available resources. Careful consideration of the advantages and disadvantages of each technique will enable researchers to select the most appropriate pathway for their synthetic goals.

References

An In-depth Technical Guide to the Thermodynamic Properties and Phase Behavior of 1-Decene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decene, a linear alpha-olefin with the chemical formula C₁₀H₂₀, is a key intermediate in the production of a wide array of chemicals, including plasticizers, lubricants, and surfactants. A thorough understanding of its thermodynamic properties and phase behavior is paramount for the design, optimization, and safety of chemical processes in which it is utilized. This technical guide provides a comprehensive overview of the critical thermodynamic data for this compound, details the experimental methodologies for their determination, and visually represents key experimental workflows and conceptual relationships.

Thermodynamic Properties of this compound

The thermodynamic properties of this compound are crucial for a variety of calculations in chemical engineering and drug development, from reactor design and separation processes to understanding its environmental fate and transport.

General and Critical Properties

Fundamental physical and critical properties of this compound are summarized in the table below. These constants define the boundaries of its phase behavior and are essential for equations of state and other predictive models.

PropertyValueUnits
Molecular Weight140.27 g/mol
Melting Point-66.3°C
Normal Boiling Point170.56°C
Critical Temperature (Tc)344.05°C
Critical Pressure (Pc)2.17MPa
Vapor Pressure

The vapor pressure of a liquid is a critical property for distillation calculations, safety assessments, and understanding volatilization. The relationship between the vapor pressure of this compound and temperature can be described by the Antoine equation:

log₁₀(P) = A - (B / (T + C))

where P is the vapor pressure in bar and T is the temperature in Kelvin. The Antoine equation parameters for this compound are provided below.

ABCTemperature Range (K)
4.16821501.87-99.43360 - 445

A table of vapor pressure values at various temperatures is also provided for quick reference.

Temperature (°C)Vapor Pressure (kPa)
200.23
23.80.21
250.22
Density

The density of liquid this compound is a key parameter for mass and volume calculations, as well as for fluid dynamics modeling. The density of this compound decreases with increasing temperature, as shown in the table below.[1]

Temperature (°C)Density (g/mL)
4.40.755
10.00.751
15.60.746
21.10.741
26.70.736
32.20.731
37.80.726
43.30.721
48.90.716
54.40.711
60.00.706
65.60.701
71.10.696
76.70.691
82.20.686
87.80.681
93.30.676
98.90.671
Heat Capacity and Enthalpy of Vaporization

The heat capacity of a substance quantifies the amount of heat required to change its temperature. The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

PropertyValueUnitsTemperature (°C)
Liquid Heat Capacity (Cp)300.83J/(mol·K)25
Enthalpy of Vaporization (ΔHvap)43.8kJ/mol25

Phase Behavior of this compound

At standard temperature and pressure, this compound is a colorless liquid with a pleasant odor.[2] It is insoluble in water but miscible with many organic solvents such as ethanol and ether.[2] Its phase behavior is characterized by its melting and boiling points, which define the temperature range of its liquid state at atmospheric pressure. The critical point represents the temperature and pressure above which distinct liquid and gas phases do not exist.

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the typical protocols for measuring key properties of liquid hydrocarbons like this compound.

Density Measurement (Oscillating U-Tube Densitometer)

The density of liquids can be accurately determined using an oscillating U-tube densitometer.

Methodology:

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water. The instrument measures the oscillation period of the U-tube when filled with each standard.

  • Sample Injection: A small, bubble-free aliquot of the this compound sample is injected into the clean, dry U-tube.

  • Temperature Equilibration: The temperature of the sample within the U-tube is allowed to equilibrate to the desired measurement temperature.

  • Period Measurement: The instrument measures the oscillation period of the U-tube containing the this compound sample.

  • Density Calculation: The density of the sample is calculated by the instrument's software based on the measured oscillation period and the calibration data.

  • Data Acquisition: Measurements are typically repeated at various temperatures to determine the temperature dependence of the density.

G cluster_0 Density Measurement Workflow Calibration Calibration Sample Injection Sample Injection Calibration->Sample Injection Temperature Equilibration Temperature Equilibration Sample Injection->Temperature Equilibration Period Measurement Period Measurement Temperature Equilibration->Period Measurement Density Calculation Density Calculation Period Measurement->Density Calculation

Workflow for Density Measurement.
Vapor Pressure Measurement (Static Method)

The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a given temperature in a closed system.

Methodology:

  • Sample Preparation: A small amount of purified this compound is placed in a thermostatted equilibrium cell.

  • Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles under vacuum.

  • Temperature Control: The temperature of the equilibrium cell is precisely controlled and measured.

  • Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point the pressure in the cell becomes constant.

  • Pressure Measurement: The vapor pressure is measured using a calibrated pressure transducer.

  • Isothermal Measurements: The temperature is changed, and the system is allowed to re-equilibrate to measure the vapor pressure at a new temperature.

G cluster_0 Vapor Pressure Measurement (Static Method) Sample Preparation Sample Preparation Degassing Degassing Sample Preparation->Degassing Temperature Control Temperature Control Degassing->Temperature Control Equilibrium Equilibrium Temperature Control->Equilibrium Pressure Measurement Pressure Measurement Equilibrium->Pressure Measurement

Static Method for Vapor Pressure Measurement.
Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of liquids.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, and the desired temperature program (heating rate, temperature range) is set.

  • Baseline Correction: A baseline scan is performed with empty sample and reference pans to account for any instrumental asymmetry.

  • Calibration: A standard material with a known heat capacity, such as sapphire, is run under the same conditions to determine the heat flow calibration factor.

  • Sample Measurement: The this compound sample is heated at a constant rate, and the heat flow difference between the sample and the reference pan is measured as a function of temperature.

  • Heat Capacity Calculation: The heat capacity of the sample is calculated from the measured heat flow, the heating rate, the sample mass, and the calibration factor.

G cluster_0 DSC Heat Capacity Measurement Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Baseline Correction Baseline Correction Instrument Setup->Baseline Correction Calibration Calibration Baseline Correction->Calibration Sample Measurement Sample Measurement Calibration->Sample Measurement Heat Capacity Calculation Heat Capacity Calculation Sample Measurement->Heat Capacity Calculation

DSC Workflow for Heat Capacity Measurement.

Relationship Between Thermodynamic Properties

The thermodynamic properties of a substance are interconnected. For instance, the Clausius-Clapeyron equation relates vapor pressure, temperature, and the enthalpy of vaporization. This relationship is fundamental to understanding phase transitions.

G Vapor Pressure Vapor Pressure Temperature Temperature Temperature->Vapor Pressure Clausius-Clapeyron Liquid Density Liquid Density Temperature->Liquid Density Heat Capacity Heat Capacity Temperature->Heat Capacity Enthalpy of Vaporization Enthalpy of Vaporization Enthalpy of Vaporization->Vapor Pressure Clausius-Clapeyron

Interrelation of Key Thermodynamic Properties.

Conclusion

This technical guide provides a consolidated source of essential thermodynamic properties and phase behavior data for this compound. The detailed experimental protocols and visual representations of workflows offer a practical resource for researchers, scientists, and drug development professionals. Accurate and comprehensive thermodynamic data are critical for ensuring the efficiency, safety, and scalability of processes involving this important chemical intermediate. Further research to expand the temperature-dependent data for liquid heat capacity would be beneficial for more precise modeling and process optimization.

References

A Comprehensive Guide to the Polymerization of 1-Decene: Catalysts, Protocols, and Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the polymerization of 1-decene, a key process in the production of a wide range of materials, from high-performance lubricants to specialized polymers. This document details the core aspects of this compound polymerization, focusing on the primary catalytic systems, experimental methodologies, and the resulting polymer characteristics. Quantitative data is summarized in structured tables for comparative analysis, and key mechanisms are illustrated with clear diagrams.

Introduction to this compound Polymerization

This compound, a linear alpha-olefin, serves as a versatile monomer for the synthesis of poly(this compound). The properties of the resulting polymer are highly dependent on the polymerization method and catalyst system employed. The primary methods for this compound polymerization include Ziegler-Natta catalysis, metallocene-based catalysis, and cationic polymerization. Each of these techniques offers distinct advantages and control over the polymer's molecular weight, polydispersity, and tacticity, thereby influencing its final application.

Catalytic Systems and their Impact on Polymer Properties

The choice of catalyst is paramount in determining the microstructure and macroscopic properties of poly(this compound). This section reviews the most significant classes of catalysts used for this purpose.

Ziegler-Natta Catalysts

Ziegler-Natta catalysts, typically heterogeneous systems composed of a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst, are widely used for olefin polymerization.[1] For this compound, MgCl₂-supported Ziegler-Natta catalysts have been shown to be effective.[1] The addition of Lewis bases as internal or external donors can influence the catalyst's activity and the stereoregularity of the polymer.[1]

Metallocene Catalysts

Metallocene catalysts are organometallic compounds that typically consist of a transition metal (like zirconium or titanium) sandwiched between two cyclopentadienyl ligands.[2] These catalysts, when activated by a co-catalyst such as methylaluminoxane (MAO), exhibit high activity and offer excellent control over polymer properties like molecular weight and polydispersity.[3][4] Silicon-bridged metallocene systems have demonstrated particularly high activity in this compound polymerization.[2]

Cationic Polymerization Catalysts

Cationic polymerization of this compound is typically initiated by Lewis acids, such as aluminum trichloride (AlCl₃) or boron trifluoride (BF₃), often in the presence of a protic co-catalyst like water.[5][6] This method is often used to produce polyalphaolefins (PAOs) for lubricant base oils.[7]

Free Radical Polymerization

While less common for α-olefins like this compound due to the propensity for chain transfer reactions, copolymerization of this compound with other monomers via a free-radical mechanism has been reported.[8] For instance, the copolymerization of decylmethacrylate with this compound using a radical initiator has been studied.[8]

Quantitative Data on this compound Polymerization

The following tables summarize key quantitative data from various studies on this compound polymerization, providing a comparative overview of the performance of different catalytic systems under various conditions.

Table 1: Ziegler-Natta Catalyzed this compound Polymerization

Catalyst SystemCo-catalystTemperature (°C)Time (h)Activity (g polymer / g Ti·h)Mn ( g/mol )PDI (Mw/Mn)Reference
MgCl₂/TiCl₄AlEt₃70-Low--[1]
MgCl₂/TiCl₄/Dibutyl phthalateAlEt₃70-Lower than without donor--[1]
MgCl₂/TiCl₄AlEt₃/Diphenyldimethoxysilane70-Significantly Lower--[1]

Table 2: Metallocene Catalyzed this compound Polymerization

Catalyst SystemCo-catalyst/ActivatorTemp (°C)Time (min)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Kinematic Viscosity @ 100°C (mm²/s)Viscosity IndexReference
rac-Et(1-Ind)₂ZrCl₂MAO506091.6290911.69393.93271[4]
Ph₂C(Cp-9-Flu)ZrCl₂C₆H₅NH(CH₃)₂B(C₆H₅)₄/Al(iBu)₃6012093.6290001.853684367[9]
rac-Me₂Si(1-indenyl)₂ZrCl₂AlⁱBu₃/[C₆H₅NH(CH₃)₂][B(C₆F₅)₄]80------[2][10]

Table 3: Cationic Oligomerization of this compound

Catalyst SystemCo-catalystTemperature (°C)Time (h)Conversion (wt%)Kinematic Viscosity @ 100°C (mm²/s)Reference
AlCl₃/γ-Al₂O₃Water80-47.74.24[5]
HY Zeolite (Microwave-assisted)-210380-[11]

Experimental Protocols

This section provides generalized experimental methodologies for the key polymerization techniques discussed.

General Procedure for Ziegler-Natta Polymerization of this compound
  • Catalyst Preparation: A supported Ziegler-Natta catalyst is prepared, for example, by ball-milling anhydrous MgCl₂ with a titanium compound such as TiCl₄. Internal donors like dibutyl phthalate can be co-milled at this stage.[1]

  • Reactor Setup: A glass reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • Solvent and Monomer Addition: A dry, deoxygenated solvent such as heptane is introduced into the reactor, followed by purified this compound monomer.

  • Polymerization Initiation: The reactor is brought to the desired temperature (e.g., 70°C). The co-catalyst, typically an organoaluminum compound like triethylaluminum (AlEt₃), is added. If an external donor is used, it is introduced along with the co-catalyst. The polymerization is initiated by injecting a suspension of the solid catalyst into the reactor.[1]

  • Polymerization Reaction: The reaction is allowed to proceed for the desired duration under constant stirring.

  • Termination and Polymer Recovery: The polymerization is terminated by adding an alcohol (e.g., methanol or ethanol). The polymer is then precipitated, washed to remove catalyst residues, and dried under vacuum.

General Procedure for Metallocene-Catalyzed Polymerization of this compound
  • Catalyst and Co-catalyst Preparation: The metallocene catalyst (e.g., rac-Et(1-Ind)₂ZrCl₂) and the co-catalyst, typically methylaluminoxane (MAO) or a borate activator with a trialkylaluminum scavenger, are prepared as solutions in a dry, deoxygenated solvent like toluene.[4][10]

  • Reactor Setup: A polymerization reactor is meticulously cleaned, dried, and purged with inert gas.

  • Solvent and Monomer Charging: The reactor is charged with the solvent and purified this compound monomer.

  • Polymerization Initiation: The reactor is heated to the desired temperature (e.g., 50-80°C). The co-catalyst/activator and the metallocene catalyst solution are then sequentially injected into the reactor to initiate the polymerization.[4][10]

  • Reaction Monitoring: The reaction is monitored for the desired time. In some setups, monomer consumption can be tracked.

  • Termination and Product Isolation: The reaction is quenched, typically with an acidified alcohol solution. The resulting polymer is then isolated by precipitation, followed by washing and drying.

General Procedure for Cationic Oligomerization of this compound
  • Catalyst and Co-catalyst: A Lewis acid catalyst, such as aluminum trichloride (AlCl₃), is used. A co-catalyst, often a protic source like water, is also required.[5]

  • Reactor and Reagents: A suitable reactor is prepared under an inert atmosphere. The this compound monomer and a dry solvent (if used) are added.

  • Initiation: The reactor is brought to the desired reaction temperature. The Lewis acid catalyst and the co-catalyst are introduced to initiate the oligomerization.

  • Reaction Control: The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Work-up: The reaction is quenched, for example, by adding water or an amine. The organic phase is then washed to remove the catalyst, dried, and the solvent is removed to yield the poly(this compound) oligomers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for this compound polymerization.

Ziegler_Natta_Polymerization Ti_complex Active Titanium Center (on MgCl2 support) Monomer_coord This compound Coordination Ti_complex->Monomer_coord Alkene approach Insertion 1,2-Migratory Insertion Monomer_coord->Insertion π-complex formation Chain_growth Propagating Polymer Chain Insertion->Chain_growth Chain elongation Chain_growth->Monomer_coord Next monomer coordination Termination Chain Termination/ Transfer Chain_growth->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Ziegler-Natta polymerization mechanism for this compound.

Metallocene_Polymerization Precatalyst Metallocene Precatalyst (e.g., ZrCl2 complex) Activation Activation with Co-catalyst (e.g., MAO) Precatalyst->Activation Active_Cation Active Cationic Metallocene Species Activation->Active_Cation Monomer_Coordination This compound Coordination Active_Cation->Monomer_Coordination Insertion Migratory Insertion Monomer_Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Monomer_Coordination Termination Chain Termination/ Transfer Growing_Chain->Termination Final_Polymer Poly(this compound) Termination->Final_Polymer

Caption: Metallocene-catalyzed polymerization of this compound.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Monomer purification, solvent drying) Start->Reagent_Prep Reactor_Setup Reactor Setup (Drying, inert atmosphere) Reagent_Prep->Reactor_Setup Polymerization Polymerization Reaction (Catalyst & co-catalyst addition) Reactor_Setup->Polymerization Termination Reaction Termination Polymerization->Termination Purification Polymer Purification (Precipitation, washing) Termination->Purification Drying Drying Purification->Drying Characterization Polymer Characterization (GPC, NMR, DSC, Viscometry) Drying->Characterization End End Characterization->End

Caption: General experimental workflow for this compound polymerization.

Conclusion

The polymerization of this compound is a highly adaptable process, with the choice of catalyst and reaction conditions dictating the final properties of the polymer. Ziegler-Natta catalysts offer a robust method for producing poly(this compound), while metallocene systems provide superior control over the polymer architecture. Cationic polymerization is a key route to producing oligomers for applications such as synthetic lubricants. This guide provides a foundational overview of the key aspects of this compound polymerization, offering valuable insights for researchers and professionals in the field of polymer chemistry and materials science. Further research into novel catalyst systems and polymerization techniques continues to expand the potential applications of this versatile monomer.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 1-Decene in Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1-decene, a versatile but flammable hydrocarbon, in a laboratory setting.

This technical guide provides comprehensive health and safety information for the use of this compound in research and development laboratories. Adherence to these guidelines is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain the integrity of research activities. This compound, an alpha-olefin, is a flammable liquid and vapor that presents several health and safety hazards requiring stringent control measures.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in a thorough risk assessment. This colorless liquid possesses a distinct odor and its physical characteristics are summarized below.

PropertyValue
Molecular Formula C₁₀H₂₀
Molecular Weight 140.27 g/mol
Boiling Point 172 °C (339.1°F) at 760 mmHg
Melting Point -66.3 °C (-87.3°F)
Flash Point 46 °C (118 °F) - Closed Cup
Autoignition Temperature 235 °C (455°F)
Vapor Density 4.84 (Air = 1)
Vapor Pressure 1.67 mmHg at 25 °C
Density 0.741 g/cm³ at 20 °C
Solubility Insoluble in water; soluble in hydrocarbon solvents.[1][2][3]
Explosive Limits 0.5% - 5.4% by volume in air

Health Hazard Information

Exposure to this compound can occur through inhalation, skin contact, eye contact, and ingestion. The primary health risks are outlined below.

Exposure RouteHealth Effects
Inhalation May cause respiratory tract irritation.[2][4] High concentrations of vapor may lead to central nervous system (CNS) depression, with symptoms such as headache, dizziness, and anesthetic effects.[4]
Skin Contact May cause mild skin irritation.[5] Prolonged or repeated exposure can lead to defatting of the skin, resulting in dryness and cracking.[6]
Eye Contact May cause eye irritation.[5]
Ingestion May be fatal if swallowed and enters airways due to aspiration hazard, which can cause serious lung damage.[1][6][7][8]
Toxicity Data

The following table summarizes key toxicological data for this compound.

Test TypeSpeciesRouteValue
Acute Oral Toxicity (LD50) RatOral> 3,575 mg/kg
Acute Dermal Toxicity (LD50) RatDermal> 2,000 mg/kg
Acute Inhalation Toxicity (LC50) RatInhalation> 2.1 mg/L (4 hours)
Aquatic Toxicity (LC50) Fish-0.12 mg/L (96 hours)

This compound is classified as very toxic to aquatic life with long-lasting effects.[1][8]

Experimental Protocols and Safe Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following protocols outline the necessary steps for safe laboratory practices.

Risk Assessment Workflow

Prior to any experiment involving this compound, a thorough risk assessment must be conducted.

RiskAssessment start Identify Hazards (Flammability, Toxicity, etc.) assess Assess Risks (Likelihood & Severity) start->assess control Implement Control Measures assess->control ppe Select Appropriate PPE control->ppe sops Develop Standard Operating Procedures (SOPs) control->sops training Ensure Personnel are Trained on SOPs and Hazards ppe->training sops->training proceed Proceed with Experiment training->proceed PPE_Selection cluster_ppe Required Personal Protective Equipment goggles Chemical Goggles gloves Nitrile/Neoprene Gloves lab_coat Lab Coat respirator Respirator (if needed) task Handling this compound task->goggles Eye Protection task->gloves Hand Protection task->lab_coat Body Protection task->respirator Respiratory Protection SpillResponse spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor and Safety Officer evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill with Absorbent Material (e.g., sand, vermiculite) ppe->contain cleanup Collect Residue with Non-Sparking Tools contain->cleanup dispose Place in a Sealed Container for Hazardous Waste Disposal cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

References

Quantum Mechanical Insights into the Electronic Structure of 1-Decene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum mechanical characteristics of 1-decene's electronic structure. While specific, in-depth experimental and computational studies on this compound are not extensively available in publicly accessible literature, this document outlines the foundational principles and standard methodologies used for such an analysis. The content provided is based on the well-established electronic structure of alkenes and common computational chemistry practices.

Introduction to the Electronic Structure of this compound

This compound (C₁₀H₂₀) is an alpha-olefin, a linear hydrocarbon featuring a terminal carbon-carbon double bond.[1] This double bond is the molecule's primary site of chemical reactivity and dictates its electronic properties.[2][3] The electronic structure of the double bond is characterized by the presence of a sigma (σ) bond and a pi (π) bond between the two carbon atoms.

From a molecular orbital (MO) theory perspective, the most critical orbitals for understanding the chemical behavior of this compound are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5]

  • HOMO (Highest Occupied Molecular Orbital): In this compound, the HOMO is the π-bonding orbital of the C=C double bond. This orbital is rich in electron density, making this compound a nucleophile, ready to donate electrons in chemical reactions. The energy of the HOMO is related to the molecule's ionization potential.[5]

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO of this compound is the corresponding π*-antibonding orbital. This orbital is unoccupied in the ground state and can accept electrons, giving this compound its electrophilic character in certain reactions.[5]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's electronic stability and reactivity. A smaller gap generally implies higher reactivity.[4]

The long alkyl chain of this compound primarily consists of sp³ hybridized carbons with σ bonds, which are generally of lower energy and less involved in the frontier orbitals that govern most of the characteristic reactions of alkenes.

Computational Methodology for Electronic Structure Analysis

Quantum mechanical calculations are a powerful tool for investigating the electronic structure of molecules like this compound. Density Functional Theory (DFT) is a widely used computational method that can provide accurate results for organic molecules with a good balance between computational cost and accuracy.[6][7]

Experimental Protocol: A Typical Computational Workflow

A standard computational protocol for analyzing the electronic structure of this compound would involve the following steps:

  • Initial Structure Generation: A 3D model of the this compound molecule is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a crucial step to ensure that the calculated properties correspond to a stable molecular structure.

    • Method: Density Functional Theory (DFT)

    • Functional: A common choice is the B3LYP hybrid functional, which has been shown to provide reliable results for organic molecules.[6]

    • Basis Set: A Pople-style basis set such as 6-31G(d) is often used as a starting point, providing a good compromise between accuracy and computational expense.

  • Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data.

  • Single-Point Energy and Molecular Orbital Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain detailed information about the electronic structure, including the energies and shapes of the molecular orbitals (HOMO, LUMO, etc.).

  • Population Analysis: Further analysis, such as Natural Bond Orbital (NBO) analysis, can be performed to understand the charge distribution and bonding interactions within the molecule.

Below is a visualization of this typical computational workflow.

computational_workflow start Initial 3D Structure of this compound geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc min_confirm Confirmation of Energy Minimum freq_calc->min_confirm error Structure is not a minimum (Imaginary Frequencies) freq_calc->error min_confirm->geom_opt No single_point Single-Point Energy & Molecular Orbital Calculation min_confirm->single_point Yes results Electronic Properties: HOMO/LUMO Energies, Orbital Shapes, etc. single_point->results pop_analysis Population Analysis (e.g., NBO) single_point->pop_analysis charge_dist Charge Distribution & Bonding Analysis pop_analysis->charge_dist error->geom_opt Re-optimize

A typical computational workflow for electronic structure analysis.

Quantitative Electronic Structure Data

As specific published data for this compound is scarce, the following table presents illustrative quantitative data that would be expected from a DFT calculation at the B3LYP/6-31G(d) level of theory. These values are based on typical results for similar alpha-olefins.

PropertyCalculated Value (Illustrative)Unit
HOMO Energy-6.5eV
LUMO Energy1.2eV
HOMO-LUMO Gap7.7eV
C1=C2 Bond Length1.34Ångström (Å)
C1-C2-C3 Bond Angle121.5Degrees (°)
Dipole Moment~0.3Debye

Visualization of Molecular Orbitals and Logical Relationships

The frontier molecular orbitals of this compound are localized around the carbon-carbon double bond. The following diagram illustrates the logical relationship between the atomic p-orbitals and the resulting molecular orbitals of the pi system.

molecular_orbitals cluster_atomic Atomic p-Orbitals cluster_molecular Molecular Orbitals p1 p-orbital on C1 pi_star LUMO (π* Antibonding) p1->pi_star Out-of-phase overlap pi HOMO (π Bonding) p1->pi In-phase overlap p2 p-orbital on C2 p2->pi_star p2->pi

Formation of HOMO and LUMO from atomic p-orbitals in this compound.

Conclusion

The electronic structure of this compound is fundamentally governed by the frontier molecular orbitals associated with its terminal double bond. Quantum mechanical calculations, particularly DFT, provide a robust framework for quantitatively determining key electronic properties such as HOMO-LUMO energies and optimized geometries. While specific literature on this compound is limited, the principles outlined in this guide provide a comprehensive overview for researchers and professionals in drug development and other scientific fields to understand and predict the chemical behavior of this and similar alpha-olefins. The provided computational workflow and illustrative data serve as a practical reference for initiating more detailed theoretical investigations.

References

Methodological & Application

Application Note: Utilization of 1-Decene in Ziegler-Natta Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ziegler-Natta (Z-N) catalysis, a cornerstone of polymer chemistry, enables the stereospecific polymerization of α-olefins.[1][2] This method is renowned for producing polymers with high linearity and controlled tacticity, such as isotactic or syndiotactic structures, which is not achievable through conventional radical polymerization.[1][3] The catalyst system typically comprises a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminium, Al(C₂H₅)₃).[1][2]

1-Decene is a long-chain α-olefin monomer used in Z-N polymerization to produce poly(this compound). The resulting polymer is a poly-alpha-olefin (PAO) with applications as a high-performance lubricant and in cosmetics as an emollient.[] Its well-defined, saturated hydrocarbon structure imparts excellent thermal stability and low volatility.[] For drug development professionals, materials like poly(this compound) are of interest due to their chemical inertness and potential for modification to create biocompatible materials for various applications. This document provides detailed protocols and data for the polymerization of this compound using Z-N catalysts.

General Mechanism of Ziegler-Natta Polymerization The polymerization process involves the activation of a transition metal center, followed by the repeated insertion of monomer units.

  • Catalyst Activation: The organoaluminum compound (cocatalyst) activates the transition metal halide. This involves alkylation of the transition metal (e.g., Titanium), creating an active site with a vacant orbital.[1]

  • Chain Initiation and Propagation: The α-olefin monomer coordinates to the activated titanium center. The monomer is then inserted into the titanium-alkyl bond, extending the polymer chain. This cycle repeats, leading to the formation of a long polymer chain.[3]

  • Chain Termination: The polymer chain growth can be terminated through various mechanisms, including beta-hydride elimination or reaction with a chain transfer agent like hydrogen.

Ziegler_Natta_Mechanism cluster_0 Catalyst System cluster_1 Polymerization Steps TM Transition Metal (e.g., TiCl₄) ACT Catalyst Activation TM->ACT CO Cocatalyst (e.g., AlEt₃) CO->ACT PROP Coordination & Chain Propagation ACT->PROP Active Site Formation MON This compound Monomer MON->PROP PROP->PROP TERM Chain Termination PROP->TERM POLY Poly(this compound) TERM->POLY

Caption: General mechanism of Ziegler-Natta polymerization.

Experimental Protocols

Protocol 1: Homopolymerization of this compound with MgCl₂-Supported TiCl₄ Catalyst

This protocol is based on the study of the effects of Lewis bases on the polymerization of this compound using a magnesium chloride-supported Ziegler-Natta catalyst.[5][6]

Objective: To synthesize poly(this compound) and evaluate the influence of internal and external Lewis bases on catalyst activity and polymer properties.

Materials:

  • Monomer: this compound

  • Solvent: Heptane

  • Catalyst:

    • Catalyst A: MgCl₂-supported TiCl₄ (5 wt.% Ti).

    • Catalyst B: MgCl₂/Dibutyl phthalate (DBF) co-milled with TiCl₄ (2.8 wt.% Ti, 13 wt.% DBF). DBF serves as an internal Lewis base.

  • Cocatalyst: Triethylaluminium (AlEt₃).

  • External Lewis Base: Dimethoxydiphenylsilane (DMPS).

Experimental Workflow:

Caption: Workflow for the polymerization of this compound.

Procedure:

  • Reactor Setup: A 2-L glass reactor is charged with heptane and this compound monomer.

  • Temperature Control: The reactor is heated to and maintained at 70 °C.

  • Catalyst Injection: The Ziegler-Natta catalyst is introduced into the reactor as a slurry. The system is activated by adding the AlEt₃ cocatalyst.

    • For Catalyst A , the mole ratio of Al/Ti is 55.

    • For Catalyst B , the mole ratio of Al/Ti is 65.

    • For Catalyst C (Catalyst B with an external Lewis base), DMPS is added with an Al/DMPS mole ratio of 10.

  • Polymerization: The reaction proceeds for 2 hours under a nitrogen atmosphere with stirring.

  • Quenching and Isolation: The polymerization is terminated by adding methanol. The resulting polymer is filtered, washed, and dried under a vacuum.

  • Characterization: The obtained poly(this compound) is characterized using:

    • Nuclear Magnetic Resonance (NMR): A Bruker AC 300 spectrometer is used to determine the polymer's tacticity from ¹³C NMR spectra, recorded in 1,2,4-trichlorobenzene at 70 °C.[5]

    • Differential Scanning Calorimetry (DSC): A Mettler TA3000 calorimeter is used to analyze thermal properties, with a heating rate of 10 °C/min.[5]

    • Viscometry: Intrinsic viscosity is measured to estimate molecular weight.[5]

Protocol 2: Ethylene/1,9-Decadiene Copolymerization

This protocol describes the use of a decene-related monomer (1,9-decadiene) to introduce long-chain branching in polyethylene using a Ziegler-Natta catalyst.[7][8]

Objective: To synthesize long-chain-branched polyethylene by copolymerizing ethylene with 1,9-decadiene.

Materials:

  • Monomers: Ethylene, 1,9-Decadiene.

  • Solvent: n-hexane.

  • Catalyst: MgCl₂/9,9-bis-(methoxymethyl)fluorine/TiCl₄.

  • Cocatalyst: Triethylaluminium (TEA).

  • Chain Transfer Agent: Hydrogen (H₂).

Procedure:

  • Reactor Setup: Polymerization is conducted in a 100 mL reactor.

  • Reaction Conditions: The reactor is charged with n-hexane, TEA, and the desired amount of 1,9-decadiene.

  • Gas Feed: The reactor is pressurized with hydrogen (0.20 MPa) and ethylene (0.53 MPa) to a total pressure of 0.73 MPa.

  • Polymerization: The temperature is maintained at 80 °C, and the reaction runs for 30 minutes.

  • Characterization: The resulting polymer is analyzed by:

    • Gel Permeation Chromatography (GPC): To determine molecular weight (Mw) and polydispersity index (PDI).[8]

    • ¹H NMR: To quantify the incorporation of pendant vinyl groups from 1,9-decadiene.[8]

Data Presentation

Quantitative data from the cited studies are summarized below to illustrate the effects of different polymerization parameters.

Table 1: Effect of Lewis Bases on this compound Polymerization Data extracted from a study on MgCl₂-supported Ziegler-Natta catalysts.[5]

Catalyst SystemInternal BaseExternal BaseAl/Ti RatioActivity (g polymer / g Ti·h)Isotacticity (% mmmm)
A NoneNone5511,00041
B DBFNone653,00050
C DBFDMPS651,30066

DBF: Dibutyl phthalate, DMPS: Dimethoxydiphenylsilane.

Analysis: The presence of internal (DBF) and external (DMPS) Lewis bases decreases the overall polymerization rate and catalyst activity.[5] However, the addition of these bases significantly enhances the stereoselectivity, leading to a higher isotactic content (mmmm pentads) in the polymer.[5]

Lewis_Base_Effect cluster_input Inputs cluster_output Effects on Polymerization LB Addition of Lewis Bases (Internal/External) ACT Catalyst Activity LB->ACT Decreases ISO Polymer Isotacticity (Stereoselectivity) LB->ISO Increases

Caption: Effect of Lewis bases on catalyst activity and stereoselectivity.

Table 2: Effect of 1,9-Decadiene Feed on Ethylene Copolymerization Data from a study on synthesizing long-chain-branched polyethylene.[8]

Run1,9-Decadiene Feed (mol/L)Activity (10⁵ g mol⁻¹ Ti h⁻¹)Mw ( kg/mol )PDI (Mw/Mn)Pendant Vinyls (mol %)
Control02.51654.30
10.00810.91584.40.009
20.01617.51414.50.019
30.03231.91264.80.038
40.06550.11105.30.076

Analysis: Increasing the feed of 1,9-decadiene, a comonomer similar to this compound, leads to a substantial increase in catalyst activity.[7][8] Concurrently, it causes a systematic decrease in the molecular weight (Mw) of the resulting polyethylene.[7][8] This demonstrates the role of α,ω-diolefins in modulating polymer properties.

Conclusion The Ziegler-Natta polymerization of this compound and related monomers offers a versatile platform for synthesizing polyolefins with tailored properties. By carefully selecting the catalyst system, including the use of supports like MgCl₂ and additives like Lewis bases, researchers can control the polymer's molecular weight, activity, and stereochemistry.[5] The protocols and data presented herein provide a foundation for scientists to explore the synthesis of poly(this compound) and its copolymers for applications ranging from advanced materials to potential uses in biomedical and pharmaceutical contexts.

References

The Role of 1-Decene as a Comonomer in Polyethylene Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of α-olefins as comonomers in the synthesis of polyethylene is a fundamental strategy for tailoring the polymer's physical and mechanical properties. 1-Decene, a linear α-olefin with ten carbon atoms, serves as a crucial comonomer in the production of linear low-density polyethylene (LLDPE). The introduction of the resulting octyl side-chains along the polyethylene backbone disrupts the crystalline structure, leading to a decrease in density and crystallinity, and an enhancement in properties such as flexibility and toughness. This document provides detailed application notes on the role of this compound in polyethylene synthesis, experimental protocols for various polymerization techniques, and the characterization of the resulting copolymers. While polyethylene itself is not a therapeutic agent, its derivatives and functionalized forms are explored in drug delivery systems, and a thorough understanding of its synthesis is pertinent for the development of advanced biomaterials.

Application Notes

The primary role of this compound in polyethylene synthesis is to introduce short-chain branches, which modifies the polymer's microstructure and, consequently, its macroscopic properties. The key effects of this compound incorporation are summarized below:

  • Density and Crystallinity: The inclusion of this compound as a comonomer leads to a decrease in the density and crystallinity of the resulting polyethylene. The octyl branches introduced by this compound disrupt the regular packing of the polymer chains, hindering the formation of a highly ordered crystalline structure. This relationship is generally linear at low comonomer concentrations.[1][2]

  • Melting Point (Tm): As a consequence of reduced crystallinity, the melting point of the copolymer decreases with an increasing mole percentage of this compound.[2]

  • Mechanical Properties: The incorporation of this compound significantly impacts the mechanical properties of polyethylene. LLDPE produced with this compound exhibits improved tensile strength, elongation at break, and puncture resistance compared to high-density polyethylene (HDPE).[3]

  • Catalyst Systems: The copolymerization of ethylene and this compound can be effectively catalyzed by both Ziegler-Natta and metallocene catalysts. Metallocene catalysts, particularly constrained geometry catalysts (CGC), are noted for their ability to achieve higher comonomer incorporation and produce copolymers with a narrower molecular weight and comonomer distribution, leading to more uniform material properties.[1][4]

The "Comonomer Effect"

In some catalytic systems, the presence of an α-olefin comonomer like this compound can lead to an increase in the rate of ethylene polymerization, a phenomenon known as the "comonomer effect." This is attributed to several factors, including an increase in the solubility of the growing polymer chain in the reaction medium, which can lead to better access of the monomer to the active catalyst sites.

Experimental Protocols

The synthesis of ethylene/1-decene copolymers can be performed using several techniques, each with its own set of advantages and challenges. The choice of method depends on the desired polymer properties and the scale of production.

Slurry-Phase Polymerization with a Ziegler-Natta Catalyst

This protocol is adapted from a procedure for ethylene/1,9-decadiene copolymerization and is applicable to ethylene/1-decene copolymerization.[5]

Materials:

  • Catalyst: MgCl₂/9,9-bis-(methoxymethyl)fluorine/TiCl₄

  • Cocatalyst: Triethylaluminium (TEA)

  • Solvent: High-purity hexane

  • Monomers: High-purity ethylene and this compound

  • Chain Transfer Agent (optional): Hydrogen

  • Quenching Agent: Acidified methanol

Equipment:

  • Jacketed stainless-steel polymerization reactor equipped with a mechanical stirrer, temperature and pressure controllers, and monomer/solvent feed lines.

  • Schlenk line or glovebox for inert atmosphere manipulation.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried under vacuum at 80°C for at least 1 hour to remove any traces of water and oxygen.

  • Solvent and Cocatalyst Addition: The reactor is cooled to the desired reaction temperature (e.g., 80°C) and filled with 100 mL of hexane. Subsequently, 0.6 mL of a 1.8 M solution of TEA in heptane is added.

  • Comonomer and Hydrogen Addition: A specific volume of this compound is injected into the reactor. If hydrogen is used to control the molecular weight, it is introduced at a controlled pressure (e.g., 0.20 MPa).

  • Catalyst Injection: The contents of the reactor are stirred for 2 minutes to ensure homogeneity. The polymerization is initiated by injecting a suspension of the Ziegler-Natta catalyst (approximately 15 mg) in hexane.

  • Polymerization: The ethylene pressure is immediately raised to the desired level (e.g., 0.73 MPa total pressure) and maintained throughout the polymerization. The reaction is allowed to proceed for a set duration (e.g., 30 minutes) while maintaining a constant temperature.

  • Termination and Product Recovery: The polymerization is terminated by venting the reactor and adding acidified methanol. The precipitated polymer is then filtered, washed with copious amounts of methanol, and dried in a vacuum oven at 60°C until a constant weight is achieved.

Solution-Phase Polymerization with a Metallocene Catalyst

Solution polymerization is carried out at temperatures above the melting point of the polymer, resulting in a homogeneous reaction mixture.

Materials:

  • Catalyst: A metallocene catalyst such as rac-ethylenebis(indenyl)zirconium dichloride (Et(Ind)₂ZrCl₂) or a constrained geometry catalyst.

  • Cocatalyst: Methylaluminoxane (MAO)

  • Solvent: High-purity toluene or other suitable hydrocarbon solvent.

  • Monomers: High-purity ethylene and this compound.

Equipment:

  • High-pressure stainless-steel reactor with a stirrer, heating/cooling jacket, and precise temperature and pressure control.

Procedure:

  • Reactor Setup: The reactor is purged with nitrogen and heated under vacuum to remove any impurities.

  • Solvent and Comonomer Loading: The reactor is charged with toluene and the desired amount of this compound. The reactor is then heated to the polymerization temperature (e.g., 140°C).[6]

  • Catalyst and Cocatalyst Preparation: In a separate vessel under an inert atmosphere, the metallocene catalyst is dissolved in toluene and activated by adding a solution of MAO.

  • Initiation of Polymerization: The reactor is pressurized with ethylene to the desired pressure (e.g., 4-5 MPa).[6] The catalyst/cocatalyst solution is then injected into the reactor to start the polymerization.

  • Reaction Maintenance: The ethylene pressure and reactor temperature are maintained for the duration of the polymerization.

  • Termination and Polymer Isolation: The reaction is quenched by adding a small amount of an alcohol (e.g., isopropanol). The polymer solution is then poured into a larger volume of an anti-solvent (e.g., methanol) to precipitate the polymer. The polymer is collected by filtration, washed, and dried.

Gas-Phase Polymerization

In gas-phase polymerization, gaseous ethylene and this compound are continuously fed to a fluidized-bed reactor containing the catalyst particles.

Materials:

  • Catalyst: A supported catalyst, typically a Ziegler-Natta or metallocene catalyst on a silica or MgCl₂ support.

  • Cocatalyst: Trialkylaluminum compound (e.g., TEA).

  • Monomers: Gaseous high-purity ethylene and vaporized this compound.

  • Inert Gas: Nitrogen for fluidization.

Equipment:

  • Fluidized-bed reactor with a gas distribution plate, cyclone, and heat exchanger.

Procedure:

  • Reactor Start-up: The reactor is filled with a bed of granular polymer and purged with nitrogen. The catalyst and cocatalyst are then introduced into the reactor.

  • Monomer Feed: A gaseous stream of ethylene, this compound, and hydrogen (if used) is continuously fed into the bottom of the reactor, fluidizing the polymer bed.

  • Polymerization: The polymerization occurs on the surface of the catalyst particles, causing them to grow. The heat of polymerization is removed by circulating the unreacted monomer gas through a heat exchanger.

  • Product Discharge: The granular polymer product is continuously or intermittently withdrawn from the reactor.

  • Deactivation: The withdrawn polymer is treated to deactivate any remaining catalyst residues.

Data Presentation

The following tables summarize the expected impact of this compound incorporation on the properties of polyethylene. The exact values will depend on the specific catalyst system and polymerization conditions used.

Table 1: Effect of this compound Content on Physical Properties of LLDPE

This compound Content (mol%)Density (g/cm³)Crystallinity (%)Melting Point (Tm) (°C)
0~0.950-0.960~60-70~130-135
1DecreasedDecreasedDecreased
3Further DecreasedFurther DecreasedFurther Decreased
5Substantially DecreasedSubstantially DecreasedSubstantially Decreased

Table 2: Effect of this compound Content on Mechanical Properties of LLDPE

This compound Content (mol%)Yield Stress (MPa)Elongation at Break (%)
0 (HDPE)HighLow
Low (e.g., 1-3)DecreasedIncreased
High (e.g., >5)Further DecreasedSignificantly Increased

Note: The data in these tables are illustrative and represent general trends. Actual values can be found in the cited literature and will vary based on experimental specifics. A study on ethylene/1-decene copolymers showed a decrease in yield stress with increasing comonomer content.[7]

Polymer Characterization

To understand the structure-property relationships of the synthesized ethylene/1-decene copolymers, a variety of analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: This is the primary technique for determining the comonomer content and distribution in the polymer chain. The chemical shifts of the carbon atoms in and adjacent to the octyl branches are distinct from those in the polyethylene backbone, allowing for quantitative analysis.

Gel Permeation Chromatography (GPC)
  • GPC is used to determine the molecular weight (Mw), number average molecular weight (Mn), and molecular weight distribution (MWD or PDI = Mw/Mn) of the polymer. This is crucial for understanding the effect of polymerization conditions on the polymer chain length.

Differential Scanning Calorimetry (DSC)
  • DSC is used to measure the thermal properties of the polymer, including the melting temperature (Tm) and the heat of fusion (ΔHf). The degree of crystallinity can be calculated from the heat of fusion.[8]

Mechanical Testing
  • Tensile testing is performed to determine key mechanical properties such as Young's modulus, tensile strength at yield and break, and elongation at break, providing insights into the material's stiffness, strength, and ductility.[3]

Visualizations

Polymerization_Process General Workflow for Ethylene/1-Decene Copolymerization cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up & Analysis Reactor_Prep Reactor Preparation (Drying & Purging) Solvent_Add Solvent Addition Reactor_Prep->Solvent_Add Catalyst_Prep Catalyst/Cocatalyst Preparation Catalyst_Inject Catalyst/Cocatalyst Injection Catalyst_Prep->Catalyst_Inject Monomer_Prep Monomer Purification (Ethylene, this compound) Comonomer_Add This compound Addition Monomer_Prep->Comonomer_Add Solvent_Add->Comonomer_Add Comonomer_Add->Catalyst_Inject Ethylene_Feed Ethylene Feed (Pressurization) Catalyst_Inject->Ethylene_Feed Polymerization Polymerization Reaction (Controlled T & P) Ethylene_Feed->Polymerization Termination Reaction Termination Polymerization->Termination Precipitation Polymer Precipitation & Washing Termination->Precipitation Drying Drying Precipitation->Drying Characterization Polymer Characterization (NMR, GPC, DSC, etc.) Drying->Characterization

Caption: General workflow for the synthesis and characterization of ethylene/1-decene copolymers.

Catalyst_Activation_Polymerization Metallocene Catalyst Activation and Polymerization Metallocene Metallocene Pre-catalyst (e.g., Et(Ind)₂ZrCl₂) Active_Catalyst Active Cationic Metallocene Species Metallocene->Active_Catalyst Activation MAO Cocatalyst (MAO) MAO->Active_Catalyst Polymer_Chain Growing Polymer Chain Active_Catalyst->Polymer_Chain Initiation Ethylene Ethylene Ethylene->Polymer_Chain Propagation One_Decene This compound One_Decene->Polymer_Chain Comonomer Insertion Polymer_Chain->Polymer_Chain Chain Growth Final_Polymer Ethylene/1-Decene Copolymer Polymer_Chain->Final_Polymer Termination

Caption: Simplified representation of metallocene catalyst activation and ethylene/1-decene copolymerization.

References

Application Notes and Protocols for Metathesis Reactions Involving 1-Decene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and comparative data for the self-metathesis and cross-metathesis of 1-decene, a common substrate in olefin metathesis reactions. The information is intended to guide researchers in setting up, running, and optimizing these reactions for various synthetic applications.

Introduction to Olefin Metathesis of this compound

Olefin metathesis is a powerful and versatile reaction in organic synthesis that allows for the formation of new carbon-carbon double bonds.[1] For terminal olefins like this compound, two primary types of metathesis are commonly employed:

  • Self-Metathesis: The dimerization of this compound to produce 9-octadecene and ethylene gas. This reaction is a key step in the production of long-chain internal olefins from shorter alpha-olefins. The removal of the volatile ethylene byproduct drives the reaction to completion.[1]

  • Cross-Metathesis: The reaction of this compound with a different olefin partner to create a new, unsymmetrical olefin. This reaction is highly valuable for the synthesis of complex molecules and functionalized alkenes.[2]

The choice of catalyst is crucial for the success of metathesis reactions. Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their tolerance to a variety of functional groups and their stability in air.[3] Schrock catalysts, which are molybdenum-based, are also highly active.[4]

Experimental Protocols

Materials and General Procedures
  • This compound Purity: It is crucial to use purified this compound. Commercial this compound should be passed through a column of activated alumina to remove polar impurities and then degassed by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use.

  • Solvent: Anhydrous, deoxygenated solvents are essential for optimal catalyst activity and to prevent decomposition. Toluene or dichloromethane (DCM) are commonly used. Solvents should be degassed by bubbling with an inert gas for at least 30 minutes before use.

  • Catalyst Handling: While many modern Grubbs catalysts are air-stable for short periods, it is best practice to handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to ensure reproducibility and maximum activity.[5]

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox.

Protocol 1: Self-Metathesis of this compound to 9-Octadecene

This protocol describes the synthesis of 9-octadecene from the self-metathesis of this compound using a second-generation Grubbs catalyst.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_purification Purification Purify_Decene Purify & Degas this compound Add_Decene Add this compound to Flask Purify_Decene->Add_Decene Prepare_Solvent Degas Solvent (Toluene) Add_Solvent Add Degassed Toluene Prepare_Solvent->Add_Solvent Add_Decene->Add_Solvent Add_Catalyst Add Grubbs Catalyst II Add_Solvent->Add_Catalyst Heat_React Heat at 45°C under Argon Add_Catalyst->Heat_React Monitor_TLC Monitor by TLC/GC Heat_React->Monitor_TLC Quench Quench with Ethyl Vinyl Ether Monitor_TLC->Quench Concentrate Concentrate in vacuo Quench->Concentrate Column_Chromo Silica Gel Chromatography Concentrate->Column_Chromo Analyze Analyze Product (NMR, GC-MS) Column_Chromo->Analyze

Caption: Workflow for the self-metathesis of this compound.

Materials:

  • Purified and degassed this compound

  • Grubbs Catalyst, 2nd Generation

  • Anhydrous, degassed toluene

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

  • Hexane (for chromatography)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 5.0 g, 35.6 mmol).

  • Add anhydrous, degassed toluene (e.g., 70 mL) to the flask.

  • Under a positive flow of argon, add the second-generation Grubbs catalyst (e.g., 0.05 mol%, 15 mg).

  • Heat the reaction mixture to 45-50 °C under a gentle flow of argon to facilitate the removal of the ethylene byproduct.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to yield 9-octadecene.

Protocol 2: Cross-Metathesis of this compound with a Functionalized Olefin

This protocol provides a general procedure for the cross-metathesis of this compound with an example functionalized olefin, such as methyl acrylate, using a Hoveyda-Grubbs second-generation catalyst.

Materials:

  • Purified and degassed this compound

  • Methyl acrylate (or other desired olefin)

  • Hoveyda-Grubbs Catalyst, 2nd Generation

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethyl vinyl ether

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system (for chromatography)

Procedure:

  • In a dry Schlenk flask under an argon atmosphere, dissolve the Hoveyda-Grubbs second-generation catalyst (e.g., 1-2 mol%) in a minimal amount of anhydrous, degassed DCM.

  • In a separate Schlenk flask, add this compound (1.0 equivalent) and the cross-metathesis partner (e.g., methyl acrylate, 1.2 equivalents).

  • Add anhydrous, degassed DCM to the flask containing the olefins to achieve a concentration of approximately 0.1-0.5 M.

  • Add the catalyst solution to the olefin solution via syringe.

  • Stir the reaction mixture at room temperature (or heat to 40 °C if necessary) under a positive pressure of argon.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction by adding a small amount of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the cross-metathesis product.

Data Presentation

The following tables summarize quantitative data from various metathesis reactions involving this compound or similar terminal olefins, providing a basis for comparison of different catalysts and reaction conditions.

Table 1: Self-Metathesis of Terminal Olefins

OlefinCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1-DodeceneGrubbs II (0.001)Neat602>95[4][5]
1-OcteneHoveyda-Grubbs I (0.01-0.02)Toluene30-100-High TON[6]
Methyl Oleate*Grubbs II (0.2)Toluene75951[7][8]
1-OcteneGrubbs I + PhenolTolueneRT-Enhanced[6]

* Self-metathesis of an internal olefin, methyl oleate, yields 9-octadecene and dimethyl 9-octadecenedioate.

Table 2: Cross-Metathesis of this compound and Related Olefins

Olefin 1Olefin 2Catalyst (mol%)SolventTemp. (°C)Yield (%)Reference
Methyl OleateEugenolGrubbs II (1)-078 (of this compound)[9]
This compoundMethyl AcrylateGrubbs II + p-cresol-RTEnhanced[6]
1-OcteneTrioleinHoveyda-Grubbs I (5 ppm)-70293 (of this compound)[6]

Signaling Pathways and Logical Relationships

Catalytic Cycle of Olefin Metathesis (Chauvin Mechanism)

The generally accepted mechanism for olefin metathesis, proposed by Yves Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal carbene catalyst and the olefin substrates.[10]

chauvin_mechanism Catalyst [M]=CR'2 (Catalyst) Intermediate1 Metallacyclobutane 1 Catalyst->Intermediate1 [2+2] Cycloaddition Olefin1 R1HC=CH2 (Olefin 1) Olefin1->Intermediate1 Product1 R'2C=CH2 (Product 1) Intermediate1->Product1 [2+2] Cycloreversion NewCarbene [M]=CHR1 (New Carbene) Intermediate1->NewCarbene Intermediate2 Metallacyclobutane 2 NewCarbene->Intermediate2 [2+2] Cycloaddition Olefin2 R2HC=CH2 (Olefin 2) Olefin2->Intermediate2 Product2 R1HC=CHR2 (Product 2) Intermediate2->Product2 [2+2] Cycloreversion RegenCatalyst [M]=CH2 (Regenerated Catalyst) Intermediate2->RegenCatalyst RegenCatalyst->Catalyst Reacts with Olefin 1

Caption: The Chauvin mechanism for olefin metathesis.

Purification of Metathesis Products

A common challenge in olefin metathesis is the removal of the ruthenium catalyst from the reaction products.[11] Several methods can be employed:

  • Silica Gel Chromatography: This is the most common method. The polarity of the ruthenium byproducts can be increased to facilitate their removal on silica.

  • Quenching Agents: Adding quenching agents like ethyl vinyl ether or tris(hydroxymethyl)phosphine at the end of the reaction can form more polar ruthenium complexes that are more easily separated by chromatography.[12]

  • Activated Carbon: Treatment of the crude product with activated carbon can help adsorb ruthenium residues.

  • Lead Tetraacetate: The use of lead tetraacetate has been reported to aid in the removal of colored ruthenium impurities.

For pharmaceutical applications where very low levels of residual metal are required, a combination of these methods may be necessary to achieve the desired purity (typically < 5-10 ppm Ru).

References

Application Note: A Detailed Protocol for the Rhodium-Catalyzed Hydroformylation of 1-Decene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the production of aldehydes from alkenes through the addition of a formyl group and a hydrogen atom across the double bond.[1] This reaction is exceptionally atom-efficient and serves as a critical route to valuable chemical intermediates like alcohols, carboxylic acids, and amines.[2][3] While the hydroformylation of short-chain olefins is well-established, long-chain α-olefins such as 1-decene present significant challenges, primarily due to their low solubility in the aqueous media often used to facilitate catalyst recovery.[4][5]

This application note provides a detailed protocol for the rhodium-catalyzed hydroformylation of this compound in an aqueous biphasic system. This approach utilizes a water-soluble catalyst and a mass transfer agent to overcome solubility issues, enabling efficient conversion and high selectivity towards the desired linear aldehyde, undecanal.[6]

Reaction Principle and Selectivity The hydroformylation of this compound involves the reaction of the alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst.[2] The reaction can yield two primary aldehyde isomers: the linear product (undecanal) and the branched product (2-methyldecanal).[6] Key side reactions include the isomerization of the starting alkene and the hydrogenation of the alkene to the corresponding alkane.[6][7] For many industrial applications, the linear aldehyde is the more desired product.[2][8]

G cluster_reactants Reactants cluster_products Products & Byproducts This compound This compound Undecanal (Linear Aldehyde) Undecanal (Linear Aldehyde) This compound->Undecanal (Linear Aldehyde) Main Reaction 2-Methyldecanal (Branched Aldehyde) 2-Methyldecanal (Branched Aldehyde) This compound->2-Methyldecanal (Branched Aldehyde) iso-Decenes (Isomerization) iso-Decenes (Isomerization) This compound->iso-Decenes (Isomerization) Side Reaction n-Decane (Hydrogenation) n-Decane (Hydrogenation) This compound->n-Decane (Hydrogenation) Side Reaction Syngas (CO + H2) Syngas (CO + H2) Syngas (CO + H2)->Undecanal (Linear Aldehyde) Syngas (CO + H2)->2-Methyldecanal (Branched Aldehyde) Catalyst Catalyst Catalyst->Undecanal (Linear Aldehyde)

Caption: General reaction scheme for the hydroformylation of this compound.

Experimental Protocol: Aqueous Biphasic Hydroformylation

This protocol details a lab-scale procedure for the hydroformylation of this compound using a rhodium-based catalyst, a water-soluble phosphine ligand, and a cyclodextrin as a mass transfer agent. This method is adapted from established procedures for higher olefins.[6][9]

1. Materials and Reagents

  • Catalyst Precursor: Acetylacetonatodicarbonylrhodium(I) [Rh(acac)(CO)₂]

  • Ligand: Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) or Sulfoxantphos

  • Substrate: this compound (high purity)

  • Mass Transfer Agent: Randomly methylated β-cyclodextrin (RAME-β-CD)

  • Solvent: Deionized, deoxygenated water

  • Gases: Synthesis gas (CO/H₂ = 1:1), Nitrogen (N₂) for inerting

2. Equipment

  • High-pressure autoclave (e.g., 100-300 mL) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, thermocouple, and sampling valve.

  • Schlenk line for inert atmosphere operations.

  • Gas chromatograph (GC) with a flame ionization detector (FID) for analysis.

  • Standard laboratory glassware.

3. Experimental Workflow

G A 1. Catalyst Solution Preparation (under N2) B 2. Autoclave Charging (Substrate, Aqueous Catalyst Solution) A->B C 3. System Purging (Pressurize/vent with N2 then Syngas) B->C D 4. Pressurization (Set final Syngas pressure, e.g., 50 bar) C->D E 5. Reaction Execution (Heat to 80°C, stir at 1500 rpm) D->E F 6. Reaction Quenching (Cool to room temperature) E->F G 7. Depressurization (Vent autoclave carefully) F->G H 8. Product Extraction & Analysis (Separate phases, analyze organic layer by GC) G->H

Caption: Step-by-step experimental workflow for the hydroformylation of this compound.

4. Detailed Procedure

4.1. Catalyst Solution Preparation (Aqueous Phase)

  • All manipulations should be performed under an inert atmosphere (N₂) using Schlenk techniques.[6]

  • In a Schlenk flask, dissolve the water-soluble ligand (e.g., TPPTS) and the mass transfer agent (RAME-β-CD) in deoxygenated water.

  • In a separate flask, dissolve the rhodium precursor [Rh(acac)(CO)₂] in a small amount of deoxygenated water.

  • Transfer the rhodium solution to the ligand/cyclodextrin solution and stir for 30 minutes to ensure complex formation. The molar ratio of ligand to rhodium (P/Rh) and cyclodextrin to rhodium (CD/Rh) are critical parameters (see Table 1).[6]

4.2. Reactor Setup and Reaction

  • Charge the autoclave with the this compound substrate.

  • Transfer the prepared aqueous catalyst solution into the autoclave under an inert atmosphere.

  • Seal the autoclave and purge the system by pressurizing with N₂ (3-5 times) followed by syngas (2-3 times) to remove any residual air.

  • Pressurize the autoclave with syngas (CO/H₂ = 1:1) to the desired pressure (e.g., 50 bar).[10]

  • Begin vigorous stirring (e.g., 1500 rpm) and heat the reactor to the target temperature (e.g., 80 °C).[6][10]

  • Maintain these conditions for the duration of the reaction (e.g., 6 hours), monitoring temperature and pressure. Samples may be taken periodically if the setup allows.

4.3. Product Work-up and Analysis

  • After the reaction time is complete, cool the autoclave to room temperature.

  • Carefully vent the excess syngas in a fume hood.

  • Open the autoclave and transfer the biphasic mixture to a separatory funnel.

  • Allow the layers to separate. The top organic layer contains the aldehyde products, unreacted substrate, and any byproducts. The bottom aqueous layer contains the catalyst system.[6]

  • Separate the organic layer for analysis. The aqueous catalyst phase can potentially be recycled for subsequent runs.[6][11]

  • Analyze the organic phase by gas chromatography (GC) to determine the conversion of this compound, and the selectivity and yield of linear and branched aldehydes.[7]

Data Presentation: Performance of Catalyst Systems

The choice of ligand significantly impacts catalyst performance, particularly regioselectivity (linear-to-branched ratio).

Table 1: Comparison of Catalyst Systems for this compound Hydroformylation

Parameter Rh/TPPTS System Rh/Sulfoxantphos System Reference
Catalyst Precursor Rh(acac)(CO)₂ Rh(acac)(CO)₂ [6]
Ligand TPPTS Sulfoxantphos [6]
Mass Transfer Agent RAME-β-CD RAME-β-CD [6]
Temperature 80 °C 80 °C [6]
Syngas Pressure (1:1) 50 bar 50 bar [10]
This compound Conversion ~33 - 75% (Vessel dependent) ~51 - 71% (Vessel dependent) [6]
Chemoselectivity (Aldehydes) > 95% > 99% [6][9]

| Regioselectivity (l/b ratio) | ~1.8 | up to 31 |[6][9] |

Note: Conversion rates can vary significantly with reactor size and efficiency of mixing.[6]

Table 2: Typical Byproducts of this compound Hydroformylation

Byproduct Type Specific Compound(s) Formation Pathway Reference
Isomerization iso-Decenes Double bond migration [6]
Hydrogenation n-Decane Hydrogenation of this compound or iso-decenes [6]

| Branched Aldehyde | 2-Methyldecanal | Hydroformylation of this compound or iso-decenes |[6] |

Discussion and Alternative Methods

The protocol described offers high selectivity, particularly with bidentate ligands like sulfoxantphos, and allows for straightforward catalyst separation via the aqueous phase.[6][9] The use of cyclodextrins as mass transfer agents is crucial for achieving reasonable reaction rates with water-insoluble long-chain olefins.[6]

For industrial-scale production, cobalt-based catalysts are also used for the hydroformylation of higher olefins.[1][12] These systems, such as the Shell or Exxon processes, are typically homogeneous and operate at higher temperatures (150–190 °C) and pressures (4–30 MPa).[1] While cobalt is significantly less expensive than rhodium, it is generally less active, requiring more forcing conditions.[8][12] Catalyst recovery in these industrial processes involves complex steps like extraction or oxidation/reduction cycles.[1][12]

Safety Precautions

  • High-Pressure Operations: Autoclaves must be operated by trained personnel. Always check pressure ratings and ensure proper sealing. Use a blast shield.

  • Toxic Gas: Carbon monoxide (CO) is a highly toxic, odorless, and colorless gas. All operations involving CO must be conducted in a well-ventilated fume hood with a CO detector present.

  • Flammable Gases/Liquids: Hydrogen (H₂) is highly flammable and can form explosive mixtures with air. This compound and the resulting aldehydes are combustible organic compounds. Avoid ignition sources.

  • Inert Atmosphere: Proper use of Schlenk line techniques is required to prevent catalyst deactivation by oxygen.

References

Preparation of High-Purity 1-Decene for Analytical Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Decene, a linear alpha-olefin, is a critical component in various chemical syntheses and serves as a vital reference material in analytical chemistry. The accuracy of analytical measurements relies heavily on the purity of the standards used. Commercial grades of this compound often contain impurities such as isomers (e.g., internal olefins), alkanes (e.g., n-decane), and oxidation byproducts (e.g., peroxides, aldehydes, and epoxides). These impurities can interfere with analytical determinations, leading to inaccurate results. Therefore, rigorous purification of this compound is imperative to achieve the high purity required for analytical standards (≥99.5%).

This document provides detailed application notes and protocols for the purification of this compound to analytical standard grade. It is intended for researchers, scientists, and professionals in drug development and other fields requiring high-purity reference materials. The protocols described herein cover various techniques, including peroxide removal, fractional distillation under reduced pressure, and preparative chromatography. Additionally, methods for the quantitative analysis of this compound purity are detailed.

Key Purification Challenges

The primary challenges in purifying this compound to an analytical standard grade include:

  • Removal of Close-Boiling Impurities: n-Decane has a boiling point very close to that of this compound, making their separation by conventional distillation difficult.[1]

  • Isomer Separation: Various isomers of decene may be present and exhibit similar physical properties, complicating their removal.

  • Peroxide Formation: As an olefin, this compound is susceptible to autoxidation, leading to the formation of unstable and hazardous peroxides.[2][3] These peroxides can also catalyze further degradation and polymerization.

Section 1: Peroxide Removal

Application Note: The removal of peroxides is a critical first step in the purification of this compound. Peroxides can pose a safety hazard, especially during distillation where they can concentrate and decompose explosively.[3] Furthermore, they can interfere with analytical methods and degrade the quality of the standard over time. Activated alumina column chromatography is a widely used and effective method for removing peroxides from organic solvents and olefins.[1][4][5]

Experimental Protocol: Peroxide Removal using Activated Alumina Column

Materials:

  • This compound (commercial grade)

  • Activated alumina (basic, 80-200 mesh)

  • Glass chromatography column (2-4 cm diameter, 30-50 cm length)

  • Glass wool or fritted glass disc

  • Sand (acid-washed)

  • Collection flask

  • Nitrogen gas supply (optional)

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column to support the packing material.

    • Add a thin layer (approx. 1 cm) of sand over the glass wool.

    • Prepare a slurry of activated alumina in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.

    • Once the desired bed height is achieved (typically 20-30 cm), add another thin layer of sand on top of the alumina bed to prevent disturbance during sample loading.

    • Wash the column with a non-polar solvent (e.g., hexane) to equilibrate the stationary phase. Do not let the column run dry.

  • Sample Application and Elution:

    • Carefully load the commercial-grade this compound onto the top of the alumina column.

    • Elute the this compound through the column using a suitable non-polar solvent or by allowing it to pass through under gravity or with gentle nitrogen pressure.

    • Collect the purified this compound in a clean, dry collection flask.

  • Purity Check (Qualitative):

    • Test the eluate for the presence of peroxides using peroxide test strips or the potassium iodide test. The absence of a color change indicates successful peroxide removal.

Safety Precautions:

  • Always handle this compound and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be aware of the potential hazards of peroxides. If high levels of peroxides are suspected, take extreme caution and consult relevant safety protocols.

Diagram of Peroxide Removal Workflow:

Peroxide_Removal_Workflow start Start: Commercial this compound prep_column Prepare Activated Alumina Column start->prep_column load_sample Load this compound onto Column prep_column->load_sample elute Elute with Non-Polar Solvent load_sample->elute collect Collect Purified this compound elute->collect test Test for Peroxides collect->test peroxide_free Peroxide-Free this compound test->peroxide_free Negative repeat_process Repeat Purification test->repeat_process Positive end End peroxide_free->end repeat_process->load_sample

Workflow for Peroxide Removal from this compound.

Section 2: Fractional Distillation under Reduced Pressure

Application Note: Fractional distillation is a powerful technique for separating liquids with close boiling points. For this compound, which has a relatively high boiling point (170-172 °C at atmospheric pressure), performing the distillation under reduced pressure is advantageous. Lowering the pressure reduces the boiling point, which helps to prevent thermal degradation and polymerization of the olefin.[6] This method is particularly effective for removing less volatile impurities and some isomeric impurities.

Experimental Protocol: Fractional Vacuum Distillation of this compound

Materials:

  • Peroxide-free this compound

  • Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, receiving flask, and vacuum adapter)

  • Vigreux or packed column (e.g., with Raschig rings or metal sponge)

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

  • Boiling chips or magnetic stir bar

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Use a fractionating column with a high number of theoretical plates for efficient separation.

    • Lightly grease all ground-glass joints to ensure a good vacuum seal.

    • Place a stir bar or boiling chips in the distillation flask.

    • Attach the vacuum adapter to a vacuum trap and then to the vacuum pump.

  • Distillation Process:

    • Charge the distillation flask with the peroxide-free this compound (do not fill more than two-thirds full).

    • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

    • Once the pressure is stable, begin heating the distillation flask gently.

    • Observe the reflux of the condensate in the column. Adjust the heating rate to maintain a slow and steady distillation rate (e.g., 1-2 drops per second).

    • Discard the initial fraction (forerun), which may contain more volatile impurities.

    • Collect the main fraction at a constant temperature and pressure. The boiling point of this compound at reduced pressure can be estimated using a nomograph.

    • Stop the distillation before the flask runs dry to prevent the concentration of any potentially explosive residues.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • Transfer the purified this compound to a clean, amber glass bottle and store under an inert atmosphere (e.g., nitrogen) at a low temperature.

Table 1: Expected Purity of this compound after Fractional Vacuum Distillation

ParameterSpecification
Purity (by GC-FID)≥ 99.5%
n-Decane Content< 0.1%
Other Decene Isomers< 0.4%
PeroxidesNot Detected

Diagram of Fractional Vacuum Distillation Workflow:

Fractional_Distillation_Workflow start Start: Peroxide-Free this compound setup Assemble Fractional Vacuum Distillation Apparatus start->setup charge_flask Charge Distillation Flask setup->charge_flask evacuate Evacuate System to Desired Pressure charge_flask->evacuate heat Gently Heat and Establish Reflux evacuate->heat collect_forerun Collect and Discard Forerun heat->collect_forerun collect_main Collect Main Fraction at Constant B.P. collect_forerun->collect_main stop Stop Distillation Before Dryness collect_main->stop cool_release Cool and Release Vacuum stop->cool_release store Store Purified this compound cool_release->store

Workflow for Fractional Vacuum Distillation.

Section 3: Preparative Gas Chromatography (Prep-GC)

Application Note: For achieving the highest possible purity (>99.9%), preparative gas chromatography is the method of choice.[7][8][9] This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. By injecting small batches of the this compound onto a high-capacity column, highly pure fractions can be isolated and collected. This method is particularly effective for removing isomers and other closely related impurities that are difficult to separate by distillation.

Experimental Protocol: Purification of this compound by Preparative GC

Materials:

  • Fractionally distilled this compound (as feedstock)

  • Preparative gas chromatograph equipped with a fraction collector

  • High-capacity GC column (e.g., packed or wide-bore capillary with a suitable stationary phase like a non-polar or mid-polar phase)

  • High-purity carrier gas (e.g., Helium or Nitrogen)

  • Collection vials or traps (cooled, if necessary)

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical GC method to achieve baseline separation of this compound from its impurities.

    • Optimize parameters such as column type, temperature program, carrier gas flow rate, and injection volume.

  • Preparative GC Setup:

    • Install the preparative column in the GC.

    • Set up the fraction collection system according to the manufacturer's instructions.

    • Condition the column at a high temperature to remove any contaminants.

  • Purification Run:

    • Inject an appropriate volume of the pre-purified this compound onto the column. The injection volume will depend on the column's capacity.

    • Run the optimized temperature program.

    • Monitor the chromatogram and set the collection window to isolate the this compound peak.

    • Collect the purified this compound in cooled traps or vials.

    • Repeat the injection and collection cycle to obtain the desired quantity of high-purity this compound.

  • Purity Verification:

    • Analyze a small aliquot of the collected fraction using an analytical GC-FID to confirm its purity.

Table 2: Expected Purity of this compound after Preparative GC

ParameterSpecification
Purity (by GC-FID)≥ 99.9%
Individual Impurities< 0.05%
Total Impurities< 0.1%

Diagram of Preparative GC Logical Relationship:

Prep_GC_Logic input Pre-purified this compound injection Injection onto Preparative Column input->injection separation Separation in GC Column injection->separation detection Detection (e.g., TCD) separation->detection fraction_collection Fraction Collection of this compound Peak detection->fraction_collection impurities Impurities to Waste detection->impurities output High-Purity this compound (≥99.9%) fraction_collection->output

Logical Flow of Preparative GC Purification.

Section 4: Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)

Application Note: Gas chromatography with a flame ionization detector (GC-FID) is the standard method for determining the purity of volatile organic compounds like this compound. The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of the carbon-containing analyte. Purity is typically determined by area percent, assuming that all components have a similar response factor. For highly accurate quantitative analysis, a calibration with a certified reference standard is recommended.

Experimental Protocol: Purity Analysis of this compound by GC-FID

Materials:

  • Purified this compound sample

  • High-purity solvent (e.g., hexane or pentane) for dilution

  • Gas chromatograph with a flame ionization detector

  • Capillary GC column (e.g., a non-polar or slightly polar column like DB-1, DB-5, or HP-5)

  • High-purity carrier gas (Helium or Hydrogen), air, and hydrogen for the FID

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., 1% v/v).

  • GC-FID Instrument Conditions (Example):

    • Inlet: Split/splitless, 250 °C, split ratio 50:1

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Oven Program: 50 °C (hold 5 min), ramp to 200 °C at 10 °C/min, hold 5 min

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Detector: FID at 280 °C

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Acquire the chromatogram.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the this compound peak relative to the total area of all peaks to determine the purity.

    • Identify impurity peaks by comparing their retention times to those of known potential impurities or by using GC-MS.

Table 3: Summary of Purification Techniques and Expected Purity

Purification TechniqueKey Impurities RemovedExpected PurityAdvantagesLimitations
Peroxide RemovalPeroxides-Essential for safety and stabilityDoes not remove other impurities
Fractional Vacuum DistillationLess volatile impurities, some isomers≥ 99.5%Good for bulk purificationMay not remove all close-boiling impurities
Preparative Gas ChromatographyIsomers, close-boiling impurities≥ 99.9%Achieves highest puritySmall scale, time-consuming, expensive

The preparation of high-purity this compound for use as an analytical standard requires a multi-step approach. An essential initial step is the removal of peroxides to ensure safety and stability. Subsequent purification by fractional vacuum distillation can yield a product of ≥99.5% purity, suitable for many applications. For the highest purity requirements (≥99.9%), preparative gas chromatography is the recommended final purification step. The purity of the final product should always be verified using a validated analytical method, such as GC-FID. By following the detailed protocols outlined in this document, researchers can confidently prepare this compound analytical standards of the required purity for their specific applications.

References

Application Notes: Synthesis of Specialty Chemicals Utilizing 1-Decene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Decene, a linear alpha-olefin with the formula C10H20, is a key building block in the synthesis of a diverse range of specialty chemicals.[1] Its terminal double bond provides a reactive site for various chemical transformations, making it a versatile precursor for producing polymers, plasticizers, lubricants, surfactants, and fine chemicals.[2] For researchers in drug discovery and development, derivatives of this compound serve as important intermediates and building blocks for complex molecular architectures.[3][4] This document outlines key applications and protocols for the conversion of this compound into high-value specialty chemicals.

Key Applications

  • Polyalphaolefin (PAO) Synthesis: this compound is a primary raw material for the production of low-viscosity PAOs, which are high-performance synthetic lubricants.[5] The oligomerization of this compound, typically catalyzed by Lewis acids or Ziegler-Natta catalysts, produces branched hydrocarbon chains with excellent thermal and oxidative stability, making them ideal for demanding applications in automotive and industrial lubrication.[6][7]

  • Hydroformylation to Aldehydes: The hydroformylation (oxo-process) of this compound introduces a formyl group (-CHO), primarily yielding undecanal. This reaction is of significant industrial importance as undecanal and its derivatives are valuable intermediates in the fragrance, flavor, and polymer industries.[8] The process typically employs rhodium or cobalt catalysts to achieve high selectivity for the linear aldehyde.[8]

  • Epoxidation to 1,2-Epoxydecane: The conversion of this compound to 1,2-epoxydecane introduces a reactive epoxide ring, creating a versatile intermediate for further functionalization. Epoxides are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The synthesis of 1,2-epoxydecane can be achieved through various methods, including oxidation with peroxy acids or catalytic oxidation using hydrogen peroxide.

  • Precursor for Surfactants and Detergents: Through processes like hydroformylation followed by hydrogenation, this compound is converted into fatty alcohols. These alcohols are then often ethoxylated or sulfated to produce non-ionic and anionic surfactants, which are key components in detergents and cleaning agents.

Data Presentation

Table 1: Quantitative Data for this compound Oligomerization

Catalyst SystemCo-catalystTemperature (°C)Pressure (MPa)Reaction Time (h)This compound Conversion (%)Viscosity Index of Product
AlCl₃ on γ-Al₂O₃Water801.0557.4212.58
AlCl₃ on γ-Al₂O₃ (calcined at 800°C)Water801.0557.1202.80
AlCl₃ on γ-Al₂O₃ (calcined at 200°C)Water801.0552.1172.00
HY Zeolite (Microwave-assisted)-170->2.558.5Not Reported
HY Zeolite (Microwave-assisted)-210-380.0Not Reported

Data sourced from references[6].

Table 2: Performance Data for Continuous Hydroformylation of this compound

Catalyst SystemMass Transfer AgentTemperature (°C)Pressure (bar)Chemoselectivity to Aldehyde (%)Regioselectivity (linear:branched)
Rh/TPPTSRandomly Methylated β-CyclodextrinNot SpecifiedNot Specified>99Not Specified
Rh/SulfoxantphosRandomly Methylated β-CyclodextrinNot SpecifiedNot Specified>99up to 31
Rh/Sulfoxantphos (200h continuous run)Randomly Methylated β-CyclodextrinNot SpecifiedNot Specified>97Not Specified

Data sourced from reference[8].

Experimental Protocols

Protocol 1: Oligomerization of this compound using a Supported AlCl₃ Catalyst

This protocol is based on the cationic oligomerization of this compound to produce lubricant base oil.[6]

Materials:

  • This compound (≥97% purity)

  • n-Hexane (anhydrous)

  • Supported Aluminum Trichloride Catalyst (AlCl₃ on γ-Al₂O₃)

  • Deionized Water (as co-catalyst)

  • High-pressure polymerization kettle (e.g., 250 mL) with stirring and temperature control

  • Nitrogen gas supply

  • Filtration apparatus

  • Rotary evaporator and distillation setup

Procedure:

  • Prepare the supported catalyst by impregnating γ-alumina with a solution of hydrochloric acid, followed by vacuum drying at 80-100°C.[6]

  • To a 250 mL high-pressure kettle, add 80 mL of n-hexane, 8 g of the prepared catalyst, 30 mL of this compound, and 0.13 mL of water as a co-catalyst.[6]

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor to 1.0 MPa with nitrogen.

  • Begin stirring and heat the reactor to 80°C.

  • Maintain these conditions for 5 hours.

  • After the reaction period, stop the heating and allow the reactor to cool to room temperature.

  • Depressurize the reactor and filter the contents to remove the solid catalyst.

  • Remove the n-hexane solvent from the filtrate by distillation under ambient pressure.

  • Further purify the product by removing unreacted this compound and dimers via distillation under reduced pressure to obtain the final oligomer product.

Protocol 2: Epoxidation of this compound with Hydrogen Peroxide and a TiO₂ Photocatalyst

This protocol describes a greener approach to epoxidation using a photocatalyst.

Materials:

  • This compound

  • Rutile TiO₂ powder

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Acetonitrile (solvent)

  • Reaction vessel with a visible light source (e.g., Xe lamp with a >440 nm cut-off filter)

  • Magnetic stirrer

  • Gas chromatograph (GC) for analysis

Procedure:

  • Suspend the rutile TiO₂ powder in a solution of this compound in acetonitrile within the photoreactor vessel.

  • Add hydrogen peroxide to the suspension.

  • Begin vigorous stirring to ensure a uniform suspension.

  • Irradiate the mixture with visible light while maintaining a constant temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of this compound and the yield of 1,2-epoxydecane.

  • Upon completion, stop the irradiation and stirring.

  • Separate the TiO₂ catalyst by centrifugation or filtration.

  • The resulting solution contains the 1,2-epoxydecane product, which can be purified by distillation or chromatography.

Visualizations

G General Synthesis Workflow from this compound D1 This compound (Starting Material) P1 Oligomerization (e.g., with AlCl₃) D1->P1 P2 Hydroformylation (e.g., Rh catalyst) D1->P2 P3 Epoxidation (e.g., with H₂O₂) D1->P3 C1 Polyalphaolefins (PAOs) P1->C1 C2 Undecanal P2->C2 C3 1,2-Epoxydecane P3->C3 A1 Synthetic Lubricants C1->A1 A2 Fragrance & Flavor Intermediates C2->A2 A3 Pharmaceutical & Fine Chemical Building Blocks C3->A3

Caption: Synthesis pathways from this compound to various specialty chemicals.

experimental_workflow Experimental Workflow for this compound Oligomerization cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation charge_reactor 1. Charge Reactor (this compound, Solvent, Catalyst) seal_purge 2. Seal and Purge (with N₂) charge_reactor->seal_purge pressurize 3. Pressurize (to 1.0 MPa) seal_purge->pressurize heat_stir 4. Heat and Stir (80°C, 5 hours) pressurize->heat_stir cool_down 5. Cool Down (to room temp) heat_stir->cool_down filter 6. Filter Catalyst cool_down->filter distill_solvent 7. Distill Solvent filter->distill_solvent distill_product 8. Vacuum Distill Product distill_solvent->distill_product final_product final_product distill_product->final_product Final Product: PAO Oil

Caption: Step-by-step workflow for the oligomerization of this compound.

logical_relationship Logical Relationships in this compound Functionalization decene This compound (C₁₀H₂₀) epoxide 1,2-Epoxydecane decene->epoxide Epoxidation (+ [O]) aldehyde Undecanal decene->aldehyde Hydroformylation (+ CO, H₂) pao Polyalphaolefin decene->pao Oligomerization diol Decane-1,2-diol epoxide->diol Hydrolysis acid Undecanoic Acid aldehyde->acid Oxidation alcohol Undecanol aldehyde->alcohol Reduction lubricant High-Performance Lubricants pao->lubricant

Caption: Functional transformations of this compound into key chemical intermediates.

References

Application Notes and Protocols: 1-Decene as a Chain Transfer Agent in Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the function and evaluation of 1-decene as a potential chain transfer agent in radical polymerization. Due to the limited availability of specific quantitative data for this compound in the literature, this document focuses on the general behavior of α-olefins in radical polymerization and provides a detailed protocol for the experimental determination of the chain transfer constant (C_s).

Introduction: Chain Transfer in Radical Polymerization

In radical polymerization, chain transfer is a crucial reaction that controls the molecular weight of the resulting polymer. A chain transfer agent (CTA) intercepts a growing polymer radical (P•) and terminates its growth by donating an atom (typically hydrogen). This process generates a new radical from the CTA (S•), which can then initiate a new polymer chain. This overall process leads to a decrease in the average molecular weight of the polymer. The efficiency of a CTA is quantified by its chain transfer constant (C_s), which is the ratio of the rate constant of chain transfer (k_tr) to the rate constant of propagation (k_p).

The Role of α-Olefins, Including this compound

α-Olefins, such as this compound, can participate in chain transfer reactions during radical polymerization. The primary mechanism involves the abstraction of an allylic hydrogen atom from the α-olefin by the propagating radical. This terminates the growing polymer chain and creates a resonance-stabilized allylic radical from the α-olefin.

However, the reactivity of this newly formed allylic radical is a critical factor. If the allylic radical is too stable, it may be slow to re-initiate a new polymer chain. This can lead to a decrease in the overall rate of polymerization, a phenomenon known as retardation, or even complete inhibition of the polymerization. Therefore, while this compound can act as a chain transfer agent to reduce molecular weight, it may also significantly impact the polymerization kinetics.

Qualitative Effects of α-Olefins as Chain Transfer Agents:

PropertyExpected Effect of this compoundRationale
Average Molecular Weight DecreaseChain transfer terminates growing polymer chains, leading to shorter chains on average.
Polymerization Rate Potential Decrease (Retardation)The formation of a stable allylic radical from this compound can slow down the re-initiation of new polymer chains.
Polymer Structure Introduction of end-groups derived from this compoundThe terminated polymer chain will have an end-group resulting from the hydrogen abstraction.

Experimental Protocol: Determination of the Chain Transfer Constant (C_s) using the Mayo Method

The Mayo method is a widely used experimental technique to determine the chain transfer constant of a compound. It involves running a series of polymerizations with varying concentrations of the potential chain transfer agent and measuring the resulting number-average degree of polymerization (Xn).

Materials and Equipment:

  • Monomer (e.g., styrene, methyl methacrylate)

  • Initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO)

  • Solvent (if applicable, e.g., toluene, benzene)

  • This compound (or other potential chain transfer agent)

  • Polymerization reactor with temperature control and inert atmosphere capabilities (e.g., Schlenk line, glovebox)

  • Magnetic stirrer and stir bars

  • Syringes and needles for transfer of reagents

  • Inhibitor removal column (for monomer purification)

  • Apparatus for polymer precipitation and purification (e.g., beakers, filter funnels, vacuum oven)

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) system for molecular weight determination

Procedure:

  • Monomer and Reagent Purification:

    • Pass the monomer through an inhibitor removal column immediately before use.

    • Recrystallize the initiator from a suitable solvent if necessary.

    • Ensure all other reagents and solvents are of high purity and free from oxygen.

  • Preparation of Polymerization Solutions:

    • Prepare a stock solution of the monomer and initiator in the chosen solvent (if any).

    • Prepare a series of reaction mixtures with varying molar ratios of the chain transfer agent (this compound) to the monomer ([S]/[M]). A typical range for these ratios would be from 0 to a value that causes a significant decrease in molecular weight. A control reaction with no chain transfer agent ([S]/[M] = 0) is essential.

  • Polymerization Reaction:

    • Charge a reaction vessel with a specific volume of a prepared polymerization solution.

    • Degas the solution by several freeze-pump-thaw cycles to remove all dissolved oxygen.

    • Place the reaction vessel in a pre-heated oil bath or heating block at the desired polymerization temperature (e.g., 60-80 °C).

    • Stir the reaction mixture at a constant rate.

    • Allow the polymerization to proceed to a low conversion (typically <10%) to ensure that the initial concentrations of monomer and chain transfer agent do not change significantly. The reaction time will need to be determined empirically.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing the mixture to air.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol for polystyrene).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer, initiator, and chain transfer agent.

    • Dry the polymer to a constant weight in a vacuum oven at a moderate temperature.

  • Molecular Weight Analysis:

    • Determine the number-average molecular weight (Mn) of each polymer sample using GPC/SEC.

    • Calculate the number-average degree of polymerization (Xn) using the formula: Xn = Mn / M_monomer, where M_monomer is the molecular weight of the monomer.

  • Data Analysis (Mayo Plot):

    • Plot the reciprocal of the number-average degree of polymerization (1/Xn) against the molar ratio of the chain transfer agent to the monomer ([S]/[M]).

    • The data should yield a straight line according to the Mayo equation:

      1/Xn = 1/Xn,0 + C_s * ([S]/[M])

      where Xn,0 is the number-average degree of polymerization in the absence of the chain transfer agent.

    • The chain transfer constant (C_s) is the slope of the resulting straight line.

Quantitative Data from Mayo Plot Analysis:

ParameterDescriptionHow to Obtain
Xn Number-average degree of polymerization for each experiment.Calculated from GPC/SEC data (Xn = Mn / M_monomer).
Xn,0 Number-average degree of polymerization without chain transfer agent.The value of Xn when [S]/[M] = 0.
[S]/[M] Molar ratio of chain transfer agent to monomer.Calculated from the initial concentrations of this compound and the monomer.
C_s Chain transfer constant.The slope of the linear fit of the 1/Xn vs. [S]/[M] plot.

Visualizations

Chain_Transfer_Mechanism P_rad Growing Polymer Radical (P•) Decene This compound (R-CH2-CH=CH2) P_dead Terminated Polymer (P-H) P_rad->P_dead Hydrogen Abstraction Allyl_rad Allylic Radical (R-CH•-CH=CH2) Decene->Allyl_rad Forms Allylic Radical New_P_rad New Growing Polymer Radical (M•) Allyl_rad->New_P_rad Re-initiation Monomer Monomer (M)

Caption: Mechanism of chain transfer to this compound.

Mayo_Method_Workflow cluster_prep Preparation cluster_rxn Polymerization cluster_analysis Analysis Purify Purify Monomer and Initiator Prepare_Solutions Prepare Stock Solutions with varying [S]/[M] Purify->Prepare_Solutions Degas Degas Reaction Mixture Prepare_Solutions->Degas Polymerize Polymerize at Constant T (to <10% conversion) Degas->Polymerize Terminate Terminate Reaction Polymerize->Terminate Isolate Isolate and Purify Polymer Terminate->Isolate GPC Analyze Mn by GPC/SEC Isolate->GPC Calculate_Xn Calculate Xn GPC->Calculate_Xn Mayo_Plot Plot 1/Xn vs. [S]/[M] Determine Slope (Cs) Calculate_Xn->Mayo_Plot

Caption: Experimental workflow for the Mayo method.

Application Notes and Protocols for the Quantification of 1-Decene in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-decene in various mixtures. The protocols focus on widely used and robust analytical techniques, primarily Gas Chromatography (GC) and Fourier Transform Infrared (FTIR) Spectroscopy.

Application Note 1: Quantification of this compound in Organic Solvent Mixtures by Gas Chromatography-Flame Ionization Detection (GC-FID)

Introduction

Gas chromatography with flame ionization detection (GC-FID) is a highly effective and widely used technique for the separation and quantification of volatile and semi-volatile organic compounds.[1] This method is particularly well-suited for determining the concentration of this compound in mixtures with other hydrocarbons or organic solvents due to its high sensitivity and the linear response of the FID to hydrocarbons.[2]

Principle

The sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas transports the vaporized sample through a chromatographic column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it is combusted in a hydrogen-air flame in the FID. The combustion of organic compounds produces ions, generating an electrical signal that is proportional to the amount of the analyte. By comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations, the concentration of this compound in the unknown sample can be accurately determined.[3]

Experimental Protocol

1. Materials and Reagents

  • This compound standard: (≥99% purity)

  • Internal Standard (IS): n-Nonane or n-dodecane (≥99% purity)

  • Solvent: Hexane or pentane (GC grade)

  • Sample: Mixture containing this compound

  • Gases: Helium (carrier gas, high purity), Hydrogen (FID), Air (FID)

2. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: A non-polar column such as a DB-1 or HP-5ms (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.[1]

  • Autosampler or manual syringe for injection

  • Data acquisition and processing software

3. Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask and dilute to volume with hexane.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of n-nonane (or other suitable internal standard) into a 100 mL volumetric flask and dilute to volume with hexane.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock standard solution with hexane to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 50, 100 µg/mL). Add a constant known amount of the internal standard stock solution to each calibration standard.

  • Sample Preparation: Dilute a known volume or weight of the sample mixture with hexane to bring the this compound concentration within the calibration range. Add the same constant known amount of the internal standard as in the calibration standards.

4. GC-FID Operating Conditions

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min at 200 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

5. Data Analysis and Quantification

  • Inject the calibration standards and the prepared sample into the GC-FID.

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times.

  • For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound for the calibration standards.[4]

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.[4]

  • Calculate the peak area ratio for the sample.

  • Determine the concentration of this compound in the prepared sample solution using the calibration curve equation.

  • Account for the initial dilution of the sample to calculate the final concentration of this compound in the original mixture.

Quantitative Data Summary

Table 1: Calibration Data for this compound Quantification by GC-FID

Standard Concentration (µg/mL)This compound Peak AreaInternal Standard Peak AreaPeak Area Ratio (this compound/IS)
115,234758,9320.020
576,170759,1150.100
10153,890761,8340.202
50772,345760,5501.015
1001,545,670759,8802.034

Table 2: Sample Analysis Results for this compound Quantification

Sample IDSample Dilution FactorThis compound Peak AreaInternal Standard Peak AreaPeak Area Ratio (this compound/IS)Calculated Concentration in Sample (µg/mL)Original Concentration in Mixture (µg/mL)
Mixture A10465,890761,2340.61230.1301
Mixture B20610,345758,9900.80439.5790

Experimental Workflow

GC_FID_Workflow cluster_prep Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Prepare Stock Solutions (this compound and Internal Standard) B Create Calibration Standards A->B D Inject Standards and Sample B->D C Prepare Sample (Dilute and add Internal Standard) C->D E Separate Components in GC Column D->E F Detect with FID E->F G Integrate Peak Areas F->G H Calculate Peak Area Ratios G->H I Construct Calibration Curve H->I J Quantify this compound in Sample I->J

Caption: Workflow for this compound Quantification by GC-FID.

Application Note 2: Analysis of this compound in Polymeric Materials by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Introduction

Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is a powerful analytical technique for the characterization and quantification of non-volatile materials, such as polymers.[5] This method involves the thermal decomposition of the sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments by GC/MS. For polymers containing this compound as a monomer or as an unreacted residual component, Py-GC/MS can be used to quantify its presence.[6]

Principle

A small, accurately weighed amount of the polymeric sample is placed in a pyrolysis unit. The sample is rapidly heated to a high temperature (e.g., 600-800 °C) in the absence of oxygen. This causes the polymer to break down into smaller, more volatile fragments, including the constituent monomers and other characteristic products. These pyrolysis products are then swept into the GC column for separation. The mass spectrometer detects and identifies the eluting compounds based on their mass-to-charge ratio, providing both qualitative and quantitative information. The amount of this compound is determined by comparing the peak area of this compound in the pyrogram to a calibration curve.[7]

Experimental Protocol

1. Materials and Reagents

  • Polymer sample containing this compound

  • This compound standard: (≥99% purity) for calibration (if creating an external calibration)

  • Solvent: Dichloromethane or a suitable solvent for dissolving the polymer (for creating standards)

2. Instrumentation

  • Pyrolyzer coupled to a Gas Chromatograph/Mass Spectrometer (GC/MS) system

  • Capillary column: A non-polar column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.[8]

  • Data acquisition and processing software with a mass spectral library

3. Sample and Standard Preparation

  • Sample: Accurately weigh a small amount of the polymer sample (typically 0.1-1.0 mg) into a pyrolysis sample cup.

  • Calibration (Method of Standard Additions): Prepare a series of samples by adding known amounts of a this compound standard solution to accurately weighed portions of the polymer sample. After adding the standard, evaporate the solvent completely before pyrolysis. This method helps to compensate for matrix effects.

4. Py-GC/MS Operating Conditions

ParameterValue
Pyrolyzer Temperature 750 °C
Pyrolysis Time 15 seconds
GC Inlet Temperature 280 °C
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.2 mL/min
Oven Temperature Program Initial: 40 °C, hold for 3 minRamp: 15 °C/min to 300 °CHold: 10 min at 300 °C
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-500 amu

5. Data Analysis and Quantification

  • Perform pyrolysis of the polymer sample and the standard addition samples.

  • In the resulting total ion chromatogram (pyrogram), identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum with a reference spectrum from a library or a pure standard.

  • Extract the ion chromatogram for a characteristic ion of this compound (e.g., m/z 140, 97, 83, 69, 55, 41) to improve selectivity and sensitivity.

  • Integrate the peak area of the this compound peak.

  • For the method of standard additions, plot the peak area of this compound against the added concentration of this compound.

  • Extrapolate the linear regression line to the x-axis to determine the concentration of this compound in the original polymer sample.

Quantitative Data Summary

Table 3: Py-GC/MS Data for this compound in a Polymer Matrix (Method of Standard Additions)

SampleAdded this compound (µg/mg of polymer)This compound Peak Area (m/z 140)
Polymer Sample0125,680
Standard Addition 10.5250,930
Standard Addition 21.0378,150
Standard Addition 32.0630,470

Based on the linear regression of this data, the original concentration of this compound in the polymer was determined.

Logical Relationship Diagram

Py_GCMS_Logic A Polymer Sample (containing this compound) B Thermal Decomposition (Pyrolysis) A->B C Volatile Fragments B->C D GC Separation C->D E Separated Fragments (including this compound) D->E F MS Detection and Identification E->F G Quantification of this compound F->G FTIR_Workflow cluster_prep Preparation cluster_analysis FTIR Analysis cluster_data Data Processing A Prepare Calibration Standards (this compound in Base Oil) D Acquire Spectra of Standards and Samples A->D B Prepare Oil Samples B->D C Acquire Background Spectrum C->D E Identify Characteristic Peak (e.g., 1640 cm⁻¹) D->E F Measure Absorbance E->F G Construct Calibration Curve F->G H Estimate this compound Concentration G->H

References

Troubleshooting & Optimization

strategies to improve the yield of 1-decene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 1-decene synthesis experiments. The information is tailored for researchers, scientists, and drug development professionals aiming to optimize their synthetic yields.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific experimental challenges.

Issue 1: Low Yield of this compound

Question: My this compound synthesis is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields of this compound, primarily synthesized through ethylene oligomerization, can stem from several factors related to the catalyst, reaction conditions, and purity of reagents.[1][2]

Potential Causes and Solutions:

  • Catalyst Deactivation:

    • Impurities: Trace amounts of water, oxygen, or other polar compounds in the ethylene feed or solvent can poison the catalyst.[3][4] Ensure all reagents and glassware are rigorously dried and degassed.

    • Thermal Degradation: High reaction temperatures can lead to catalyst sintering or decomposition.[5] Consider running the reaction at a lower temperature to improve catalyst stability.[4]

    • Incorrect Cocatalyst/Catalyst Ratio: An improper ratio can lead to incomplete activation or deactivation of the catalyst. This ratio is catalyst-dependent and often requires empirical optimization.[4]

  • Suboptimal Reaction Conditions:

    • Temperature and Pressure: Both temperature and pressure significantly influence reaction rates and equilibrium.[6] These parameters should be carefully controlled and optimized for the specific catalyst system being used. For instance, in this compound cracking, an endothermic reaction, higher temperatures are required to achieve high conversion rates.[7]

    • Reaction Time: The duration of the reaction must be sufficient for the conversion of reactants but not so long that side reactions or product degradation become significant.[6] Monitoring the reaction progress over time is crucial.[8]

  • Reagent Purity:

    • Monomer Purity: The ethylene feed may contain inhibitors or other impurities that can affect catalyst activity.[4] Purification of the starting materials is often a necessary step.[9]

Issue 2: Poor Selectivity Towards this compound

Question: My reaction is producing a wide range of alpha-olefins instead of being selective for this compound. How can I improve selectivity?

Answer: Achieving high selectivity for a specific oligomer like this compound is a common challenge in ethylene oligomerization. The product distribution is highly dependent on the catalyst system and reaction kinetics.

Potential Causes and Solutions:

  • Catalyst Choice: The type of catalyst is the most critical factor for selectivity. Different catalyst systems, such as those based on chromium, nickel, or zirconium, will produce different distributions of alpha-olefins.[10] For example, certain Cr-based catalysts with specific ligands have shown higher selectivity towards the C10 fraction.[11]

  • Ligand Effects: In many catalytic systems, the ligands coordinated to the metal center play a crucial role in directing the selectivity of the reaction. Modifying the steric and electronic properties of the ligands can tune the product distribution.

  • Reaction Conditions:

    • Temperature: Temperature can affect the rates of competing reactions, thereby influencing selectivity.[6]

    • Concentration of Reactants: The concentration of ethylene can impact the rate of chain growth versus chain termination, which in turn affects the distribution of oligomers.[12]

Issue 3: Product Purification Challenges

Question: I am having difficulty isolating pure this compound from the reaction mixture. What are the recommended purification techniques?

Answer: The purification of this compound from a mixture of other alpha-olefins and the catalyst residue requires appropriate separation techniques based on the physical properties of the components.[13]

Recommended Purification Methods:

  • Distillation: As this compound has a specific boiling point, distillation is a primary method for its separation from other oligomers with different chain lengths.[14][15]

  • Chromatography: Column chromatography can be used to separate components based on their affinity for a stationary phase, which is useful for removing catalyst residues and other non-volatile impurities.[13][14]

  • Extraction: Liquid-liquid extraction can be employed to remove certain impurities, for example, by washing the organic product phase with an aqueous solution to remove water-soluble catalyst residues.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst systems for this compound synthesis?

A1: The most common methods for this compound synthesis involve the oligomerization of ethylene. Key catalyst systems include:

  • Ziegler-Natta Catalysts: Traditional catalysts for olefin polymerization and oligomerization.

  • Metallocene Catalysts: Such as zirconocene-based systems, which can be tuned for specific oligomer distributions.[16]

  • Chromium-based Catalysts: Often used for selective ethylene trimerization to 1-hexene, but can be modified for the production of heavier olefins like this compound.[10][11]

  • Nickel-based Catalysts: Also widely used in ethylene oligomerization.[10]

Q2: How do I prevent catalyst deactivation?

A2: Preventing catalyst deactivation is crucial for maintaining high yields. Key strategies include:

  • Ensure High Purity of Reagents: Rigorously purify solvents and the ethylene feed to remove poisons like water, oxygen, and sulfur compounds.[3][4]

  • Optimize Reaction Temperature: Operate at a temperature that balances high reaction rates with catalyst stability to avoid thermal degradation.[5]

  • Proper Catalyst Handling and Storage: Handle and store catalysts under an inert atmosphere to prevent exposure to air and moisture.[4]

Q3: Can I regenerate a deactivated catalyst?

A3: In some cases, catalyst regeneration is possible, but it depends on the nature of the deactivation. For example, coke deposits might be removed by controlled oxidation.[3] However, deactivation due to metal leaching or irreversible poisoning may not be reversible.[17]

Data Presentation

Table 1: Effect of Reaction Temperature on this compound Conversion (HY Zeolite Catalyst)

Reaction Temperature (K)Maximum this compound Conversion (%)
42358.5
443~82
483~82

Data adapted from a study on microwave-assisted oligomerization of this compound.[18]

Table 2: Product Distribution in Cr-Catalyzed Ethylene Oligomerization

Product FractionSelectivity (wt%)
1-Hexene64.1
This compound28.4

Data from a study using a Cr/PCCP catalyst system.[11]

Experimental Protocols

General Protocol for Ethylene Oligomerization to this compound

This protocol provides a general outline for the synthesis of this compound via ethylene oligomerization. The specific amounts, temperatures, and pressures will vary depending on the catalyst system used.

  • Reactor Preparation:

    • Thoroughly clean and dry a high-pressure reactor.

    • Assemble the reactor and ensure all fittings are secure.

    • Purge the reactor multiple times with an inert gas (e.g., argon or nitrogen) to remove air and moisture.

  • Catalyst Preparation and Activation:

    • Under an inert atmosphere, transfer the catalyst and cocatalyst (if required) to the reactor containing the anhydrous solvent.

    • Follow the specific activation procedure for the chosen catalyst system. This may involve stirring at a specific temperature for a set period.

  • Oligomerization Reaction:

    • Pressurize the reactor with ethylene to the desired pressure.

    • Maintain a constant temperature and vigorous stirring throughout the reaction.

    • Monitor the reaction progress by measuring ethylene uptake or by taking aliquots for analysis (if the reactor setup allows).

  • Reaction Quench and Product Isolation:

    • Once the reaction is complete, cool the reactor and carefully vent the excess ethylene.

    • Quench the reaction by adding a suitable reagent (e.g., an alcohol or acidic water) to deactivate the catalyst.

    • Filter the reaction mixture to remove the precipitated catalyst.

    • Wash the organic phase with water or brine to remove any remaining water-soluble impurities.

    • Dry the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product, which is a mixture of alpha-olefins, by fractional distillation to isolate the this compound fraction.[14]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Reactor Setup & Purge B Catalyst & Solvent Addition A->B C Catalyst Activation B->C D Ethylene Introduction C->D E Oligomerization D->E F Reaction Quench E->F G Filtration & Extraction F->G H Distillation G->H I Pure this compound H->I

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Yield Start Low this compound Yield Check_Purity Check Reagent & Solvent Purity Start->Check_Purity Purify Purify Reagents/Solvents Check_Purity->Purify Impure Check_Catalyst Evaluate Catalyst Activity Check_Purity->Check_Catalyst Pure Purify->Check_Catalyst New_Catalyst Use Fresh/New Catalyst Check_Catalyst->New_Catalyst Inactive Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure, Time) Check_Catalyst->Optimize_Conditions Active New_Catalyst->Optimize_Conditions Adjust_Temp Adjust Temperature Optimize_Conditions->Adjust_Temp Adjust_Pressure Adjust Pressure Adjust_Temp->Adjust_Pressure Adjust_Time Adjust Reaction Time Adjust_Pressure->Adjust_Time Success Improved Yield Adjust_Time->Success

Caption: Troubleshooting flowchart for low this compound yield.

References

troubleshooting common side reactions in 1-decene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the polymerization of 1-decene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound polymerization?

A1: The most prevalent side reactions in this compound polymerization include:

  • Isomerization: The double bond of this compound can migrate to internal positions (e.g., 2-decene, 3-decene), leading to the incorporation of these isomers into the polymer chain. This affects the polymer's microstructure and properties.

  • Chain Transfer Reactions: These reactions terminate a growing polymer chain and initiate a new one, often leading to lower molecular weight polymers. A common chain transfer mechanism is β-hydride elimination .[1][2]

  • Formation of Oligomers: Short-chain polymers (dimers, trimers, etc.) can form, particularly at higher temperatures and with certain catalysts.[3][4]

  • Catalyst Deactivation: Impurities in the monomer or solvent can poison the catalyst, leading to low or no polymerization activity.[5][6]

Q2: How can I detect the presence of side products in my poly(this compound)?

A2: Several analytical techniques can be employed to identify and quantify side products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the polymer's microstructure, including identifying different end-groups and branching patterns resulting from side reactions.[2][7][8][9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile side products, such as unreacted monomer, isomers of this compound, and low molecular weight oligomers.[8][12][13][14]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution of the polymer. A broad distribution or the presence of a low molecular weight tail can indicate the occurrence of chain transfer reactions or the formation of oligomers.[15][16][17]

Q3: What is β-hydride elimination and how does it affect my polymerization?

A3: β-hydride elimination is a chain transfer reaction where a hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the metal center of the catalyst. This results in the formation of a polymer chain with a terminal double bond (a "dead" polymer) and a metal-hydride species that can initiate a new polymer chain.[1][18] This process leads to a decrease in the average molecular weight of the resulting polymer.[1]

Troubleshooting Guides

Issue 1: Low Molecular Weight of Poly(this compound)

Question: My polymerization is yielding poly(this compound) with a lower molecular weight than expected. What are the potential causes and how can I address this?

Answer: Low molecular weight is a common issue that can arise from several factors. The following troubleshooting guide will help you identify and resolve the root cause.

Potential Causes and Solutions:

  • High Concentration of Chain Transfer Agents:

    • β-Hydride Elimination: This is a common intrinsic chain transfer mechanism.

      • Solution: Lowering the polymerization temperature can reduce the rate of β-hydride elimination.[19]

    • Impurities: Certain impurities in the monomer or solvent can act as chain transfer agents.

      • Solution: Ensure rigorous purification of the this compound monomer and the solvent to remove any potential chain transfer agents.

  • High Polymerization Temperature:

    • Cause: Higher temperatures generally increase the rate of chain transfer reactions relative to propagation.[19]

    • Solution: Conduct the polymerization at a lower temperature. This will favor chain propagation over termination, leading to higher molecular weight polymers.

  • Incorrect Cocatalyst to Catalyst Ratio:

    • Cause: The ratio of cocatalyst (e.g., MAO) to catalyst can significantly influence the molecular weight of the polymer.[20][21]

    • Solution: Optimize the cocatalyst to catalyst ratio through a series of experiments to find the optimal conditions for achieving the desired molecular weight.

  • Catalyst Type:

    • Cause: Different catalyst systems (e.g., Ziegler-Natta vs. metallocene) have different propensities for chain transfer.[22]

    • Solution: Select a catalyst known to produce high molecular weight poly(α-olefins).

Troubleshooting Workflow for Low Molecular Weight

Start Low Molecular Weight Observed Check_Temp Review Polymerization Temperature Start->Check_Temp High_Temp High Temperature? Check_Temp->High_Temp Lower_Temp Action: Lower Temperature High_Temp->Lower_Temp Yes Check_Purity Analyze Monomer/Solvent Purity (GC-MS) High_Temp->Check_Purity No End Achieved Desired Molecular Weight Lower_Temp->End Impurities Impurities Present? Check_Purity->Impurities Purify Action: Purify Monomer/Solvent Impurities->Purify Yes Check_Ratio Evaluate Cocatalyst/Catalyst Ratio Impurities->Check_Ratio No Purify->End Optimize_Ratio Action: Optimize Ratio Check_Ratio->Optimize_Ratio Optimize_Ratio->End

Caption: Troubleshooting workflow for low molecular weight poly(this compound).

Issue 2: Presence of Isomers in the Polymer Backbone

Question: My polymer characterization suggests the presence of internal olefins in the polymer chain, not just the expected this compound units. Why is this happening and how can I prevent it?

Answer: The presence of internal olefins in your poly(this compound) is likely due to isomerization of the this compound monomer to isomers like 2-decene and 3-decene, which are then incorporated into the polymer chain.

Cause and Effect of this compound Isomerization

cluster_cause Causes cluster_effect Effects Catalyst Catalyst Type (e.g., some transition metals) Isomerization Isomerization of this compound to Internal Olefins Catalyst->Isomerization Temperature High Reaction Temperature Temperature->Isomerization Time Long Reaction Time Time->Isomerization Incorporation Incorporation of Isomers into Polymer Chain Isomerization->Incorporation Microstructure Altered Polymer Microstructure Incorporation->Microstructure Properties Changes in Physical Properties (e.g., crystallinity, melting point) Microstructure->Properties

Caption: Cause and effect of this compound isomerization during polymerization.

Troubleshooting Strategies:

  • Catalyst Selection: Choose a catalyst with high selectivity for α-olefins. Some catalyst systems are known to have a lower tendency for isomerization.

  • Temperature Control: Lowering the reaction temperature can often reduce the rate of isomerization.

  • Reaction Time: Shorter reaction times can minimize the extent of isomerization.

  • Monomer Purity: Ensure the this compound monomer is free from any acidic impurities that could catalyze isomerization.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the polymerization of this compound.

Table 1: Effect of Temperature and Reaction Time on this compound Oligomerization over a HY Zeolite Catalyst

Temperature (°C)Reaction Time (min)This compound Conversion (%)Dimer (C20) (%)Trimer (C30) (%)Heavier Products (≥C40) (%)
15018058.5---
170180~82---
210180~8254.222.33.4

Data adapted from a study on microwave-assisted oligomerization.[3][23]

Table 2: Influence of Ziegler-Natta Catalyst and Temperature on Poly(1-hexene) Molecular Weight

Temperature (°C)Catalyst Activity (kg polymer / mol Ti·atm)Molecular Weight (kDa)
01152100
502201030

Data from a study on poly(1-hexene) synthesis, illustrating a general trend applicable to α-olefins like this compound.[1][19]

Experimental Protocols

Protocol 1: GPC Analysis of Poly(this compound)

Objective: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of poly(this compound).

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the poly(this compound) sample into a vial.

    • Add 10 mL of a suitable solvent (e.g., tetrahydrofuran (THF) or trichlorobenzene (TCB) for high-temperature GPC) to achieve a concentration of 1-2 mg/mL.

    • Gently agitate the vial until the polymer is completely dissolved. For high molecular weight or semi-crystalline samples, this may require heating.

    • Filter the solution through a 0.2 or 0.45 µm PTFE filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • GPC System: A standard GPC system equipped with a refractive index (RI) detector.

    • Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

    • Mobile Phase: The same solvent used for sample preparation (e.g., THF).

    • Flow Rate: Typically 1.0 mL/min.

    • Temperature: Depending on the solvent and polymer solubility (e.g., 40°C for THF, 140°C for TCB).

  • Calibration:

    • Prepare a series of narrow molecular weight distribution polystyrene standards in the same solvent.

    • Inject the standards and create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

  • Data Analysis:

    • Inject the filtered poly(this compound) sample.

    • Use the calibration curve to determine the Mn, Mw, and PDI of the sample.

Experimental Workflow for GPC Analysis

Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Sample Injection Sample_Prep->Injection Calibration Instrument Calibration (Polystyrene Standards) Data_Analysis Data Analysis (Mn, Mw, PDI Calculation) Calibration->Data_Analysis Separation Chromatographic Separation Injection->Separation Detection Detection (RI Detector) Separation->Detection Detection->Data_Analysis

Caption: Workflow for GPC analysis of poly(this compound).

Protocol 2: ¹H NMR Analysis for End-Group and Branching in Poly(this compound)

Objective: To characterize the microstructure of poly(this compound), including the identification of end-groups and the degree of branching.

Methodology:

  • Sample Preparation:

    • Dissolve 10-20 mg of the poly(this compound) sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄ for high-temperature analysis) in an NMR tube.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the low-intensity signals of the end-groups.

  • Data Interpretation:

    • Polymer Backbone: The main chain methylene and methine protons will appear as broad signals typically between 0.8 and 1.5 ppm.

    • Vinylidene End-Groups: Protons of a terminal double bond resulting from chain termination after a 1,2-insertion will typically appear around 4.7-4.9 ppm.

    • Internal Vinylene End-Groups: Protons of an internal double bond, which may result from β-hydride elimination after a 2,1-insertion, will appear in the region of 5.3-5.5 ppm.

    • Saturated End-Groups: The terminal methyl group of the polymer chain will be part of the broad aliphatic signal but may be distinguishable.

    • Branching: The degree of branching can be estimated by comparing the integration of the methine protons on the backbone to the integration of the methylene protons.

By integrating the characteristic signals of the end-groups and comparing them to the integration of the repeating monomer units in the polymer backbone, the number-average molecular weight (Mn) can be estimated, and the relative prevalence of different termination pathways can be assessed.[7][8][11]

References

Technical Support Center: Optimization of Catalyst Concentration for 1-Decene Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydroformylation of 1-decene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to optimizing catalyst concentration in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the hydroformylation of this compound, offering potential causes and actionable solutions.

Issue 1: Low Conversion of this compound

Question: My this compound hydroformylation reaction is showing low conversion. What are the possible causes and how can I improve the conversion rate?

Answer:

Low conversion in this compound hydroformylation can stem from several factors related to catalyst concentration and activity.

Potential Causes:

  • Insufficient Catalyst Concentration: The catalyst loading may be too low to achieve a reasonable reaction rate. The rate of hydroformylation often shows a first-order dependence on the catalyst concentration.[1][2]

  • Catalyst Deactivation: The catalyst may have become inactive during the reaction. This can be caused by impurities such as peroxides in the olefin feedstock or oxygen in the syngas, leading to ligand degradation or the formation of inactive rhodium clusters.[3][4][5][6] Active rhodium oxo catalysts are typically straw-colored and turn black upon deactivation.[6][7]

  • Inadequate Reaction Temperature: The temperature may be too low, resulting in slow reaction kinetics.[8]

  • Poor Gas-Liquid Mass Transfer: Inefficient mixing of the gaseous reactants (CO and H₂) with the liquid phase can limit the reaction rate.[8]

  • Substrate Inhibition: At high concentrations of this compound, substrate inhibition can occur, reducing the reaction rate.[1][2]

Solutions:

  • Increase Catalyst Concentration: Gradually increase the catalyst loading. Studies have shown a first-order dependence of the reaction rate on catalyst concentration.[1][2]

  • Ensure High-Purity Reactants: Use purified this compound and high-purity syngas to avoid introducing catalyst poisons.[6][8] Consider passing the olefin through a column of activated alumina to remove peroxides.

  • Optimize Reaction Temperature: Increase the reaction temperature within the optimal range for your specific catalyst system, typically between 80-120°C for rhodium-based catalysts.[8][9]

  • Improve Agitation: Increase the stirring speed to enhance the dissolution of CO and H₂ in the reaction medium.

  • Optimize Substrate Concentration: Investigate the effect of this compound concentration to determine if substrate inhibition is a factor.

Issue 2: Poor Regioselectivity (Low n/iso Ratio)

Question: I am observing a low ratio of linear (n-undecanal) to branched (2-methyldecanal) aldehyde products. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity towards the linear aldehyde is a common objective in hydroformylation. Several factors related to the catalyst system and reaction conditions influence the n/iso ratio.

Potential Causes:

  • Ligand Choice: The structure of the phosphine or phosphite ligand plays a crucial role. Less bulky ligands may not provide sufficient steric hindrance to favor the formation of the linear product.[6]

  • High Reaction Temperature: Higher temperatures can sometimes negatively impact regioselectivity, favoring the formation of the branched isomer.[6]

  • Low Carbon Monoxide Partial Pressure: Lower CO partial pressure can lead to a decrease in the n/iso ratio.[6]

  • Catalyst Degradation: Degradation of the ligand can lead to a loss of regioselectivity.[3][4]

Solutions:

  • Select Appropriate Ligands: Utilize bulky phosphine or phosphite ligands, such as diphosphites, which are known to promote the formation of linear aldehydes.[3][6]

  • Optimize Reaction Temperature: Lowering the reaction temperature can improve the n/iso ratio.[6]

  • Adjust Syngas Composition: Increasing the partial pressure of carbon monoxide can favor the formation of the linear aldehyde.[6] However, be aware that very high CO pressures can sometimes inhibit the reaction rate.[1]

  • Maintain Catalyst Integrity: Ensure the reaction is carried out under inert conditions to prevent ligand degradation, which can be monitored by techniques like ³¹P NMR.[6]

Issue 3: Significant Isomerization of this compound

Question: I am observing a high degree of this compound isomerization to internal olefins, which is affecting my desired product distribution. How can I minimize this side reaction?

Answer:

Isomerization of the starting alkene is a common side reaction in hydroformylation that can lead to a mixture of aldehyde isomers.[3][6][10]

Potential Causes:

  • Catalyst System: Some catalyst systems, like those based on Rh-BiPhePhos, can have significant isomerization activity.[10][11]

  • Low CO Partial Pressure: Lower carbon monoxide partial pressures can favor isomerization.[12]

  • High Temperature: Higher reaction temperatures can increase the rate of isomerization.

Solutions:

  • Ligand Modification: The choice of ligand can influence the extent of isomerization.

  • Increase CO Partial Pressure: Increasing the CO partial pressure can suppress the isomerization of the olefin.[13]

  • Optimize Temperature: Lowering the reaction temperature can help to reduce the rate of isomerization relative to hydroformylation.

Issue 4: Catalyst Deactivation and Regeneration

Question: My catalyst appears to be deactivating over time. What are the common causes, and can the catalyst be regenerated?

Answer:

Catalyst deactivation is a critical issue in homogeneous catalysis, impacting process efficiency and economics.[3][4][14]

Common Causes of Deactivation:

  • Ligand Degradation: The primary cause of deactivation is often the degradation of the phosphine or phosphite ligands, which can be initiated by impurities like hydroperoxides in the feedstock.[3][4][6] This can involve P-C bond cleavage.[5]

  • Formation of Inactive Rhodium Species: The active catalyst can convert into inactive rhodium carbonyl clusters.[4][5]

  • Product Inhibition: High concentrations of the aldehyde product can sometimes lead to catalyst inhibition.

Troubleshooting and Regeneration:

  • Operando Spectroscopy: Techniques like operando FTIR and NMR spectroscopy can be used to monitor the structural changes of the catalyst and identify deactivation pathways.[4][5]

  • Ligand Dosing: In some cases, a strategy of continuous or periodic ligand addition can be employed to counteract degradation and stabilize the process.[4]

  • Regeneration Procedures: For some rhodium-based catalysts, regeneration processes have been developed. One method involves removing a portion of the deactivated catalyst, treating it with an oxygen-containing gas in the presence of the aldehyde product, and then filtering to remove solid materials.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst concentration for this compound hydroformylation?

A1: A common starting point for rhodium-catalyzed hydroformylation is in the range of 0.001 to 0.1 mol% relative to the this compound substrate.[3] The optimal concentration will depend on the specific catalyst, ligand, and reaction conditions.

Q2: How does the phosphine ligand concentration affect the reaction?

A2: The concentration of the phosphine ligand is a critical parameter. An excess of the phosphine ligand is often used to stabilize the active mononuclear rhodium species and prevent the formation of less active rhodium clusters.[8] Increasing the phosphine ligand concentration can lead to an increase in catalytic activity, selectivity, and stability.[15]

Q3: What are the typical reaction conditions for this compound hydroformylation?

A3: Typical conditions for rhodium-catalyzed hydroformylation of this compound involve temperatures ranging from 80°C to 120°C and syngas (CO/H₂) pressures between 10 and 100 atmospheres.[8][9][16] The H₂/CO ratio is usually around 1:1.

Q4: What analytical methods are used to monitor the reaction and analyze the products?

A4: Gas Chromatography (GC) is a standard method for analyzing the reaction products, allowing for the quantification of this compound conversion and the distribution of linear and branched aldehydes, as well as any side products like alkanes and isomerized olefins.[17] For catalyst characterization and monitoring degradation, spectroscopic techniques such as ³¹P NMR and FTIR are powerful tools.[6]

Data Presentation

Table 1: Effect of Catalyst Concentration on this compound Hydroformylation Rate

Catalyst Concentration (mol%)Initial Rate (mol/L·h)Reference
0.0050.15Hypothetical Data
0.0100.30[1]
0.0200.60Hypothetical Data
Note: This table illustrates the typical first-order dependence of the reaction rate on catalyst concentration as reported in the literature.

Table 2: Influence of Reaction Parameters on Regioselectivity (n/iso Ratio) in Olefin Hydroformylation

ParameterChangeEffect on n/iso RatioReference
TemperatureIncreaseDecrease[6]
CO Partial PressureIncreaseIncrease[6]
Ligand Steric BulkIncreaseIncrease[6]

Experimental Protocols

Protocol 1: General Procedure for this compound Hydroformylation

  • Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet and outlet, sampling valve, and temperature and pressure controllers is used.

  • Catalyst Precursor and Ligand: Under an inert atmosphere (e.g., argon or nitrogen), charge the autoclave with the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine or phosphite ligand in an appropriate solvent (e.g., toluene).

  • Reactant Addition: Add the desired amount of this compound to the reactor.

  • Reaction Initiation: Seal the reactor and purge several times with syngas (CO/H₂). Pressurize the reactor to the desired pressure and heat to the target temperature with vigorous stirring.

  • Reaction Monitoring: Take samples periodically via the sampling valve to monitor the progress of the reaction by gas chromatography (GC).

  • Product Analysis: After the reaction is complete, cool the reactor to room temperature and slowly release the pressure. Analyze the final product mixture by GC to determine conversion and selectivity.

Protocol 2: Purification of this compound to Remove Peroxides

  • Column Preparation: Pack a chromatography column with activated alumina.

  • Elution: Pass the this compound through the alumina column.

  • Storage: Collect the purified this compound and store it under an inert atmosphere, protected from light, to prevent the reformation of peroxides.[6]

Visualizations

Hydroformylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactor_Setup Reactor Setup Catalyst_Prep Catalyst & Ligand Preparation Reactor_Setup->Catalyst_Prep Reactant_Addition This compound Addition Catalyst_Prep->Reactant_Addition Pressurize_Heat Pressurize & Heat with Syngas Reactant_Addition->Pressurize_Heat Reaction_Monitoring Monitor Reaction (GC Sampling) Pressurize_Heat->Reaction_Monitoring Product_Analysis Product Analysis (GC) Reaction_Monitoring->Product_Analysis Data_Interpretation Data Interpretation Product_Analysis->Data_Interpretation

Caption: A typical experimental workflow for this compound hydroformylation.

Troubleshooting_Low_Conversion Start Low this compound Conversion Observed Check_Catalyst_Conc Is Catalyst Concentration Sufficient? Start->Check_Catalyst_Conc Check_Purity Are Reactants & Syngas Pure? Check_Catalyst_Conc->Check_Purity Yes Increase_Catalyst Increase Catalyst Loading Check_Catalyst_Conc->Increase_Catalyst No Check_Temp Is Reaction Temperature Optimal? Check_Purity->Check_Temp Yes Purify_Reactants Purify this compound & Use High-Purity Gas Check_Purity->Purify_Reactants No Check_Mixing Is Stirring Adequate? Check_Temp->Check_Mixing Yes Adjust_Temp Optimize Temperature Check_Temp->Adjust_Temp No Increase_Stirring Increase Stirring Speed Check_Mixing->Increase_Stirring No End Improved Conversion Check_Mixing->End Yes Increase_Catalyst->End Purify_Reactants->End Adjust_Temp->End Increase_Stirring->End

Caption: Troubleshooting workflow for low this compound conversion.

Catalyst_Deactivation_Pathway Active_Catalyst Active Rh-Hydrido Carbonyl Complex Ligand_Degradation Ligand Degradation (e.g., Oxidation, P-C Cleavage) Active_Catalyst->Ligand_Degradation Cluster_Formation Formation of Inactive Rhodium Clusters Active_Catalyst->Cluster_Formation Impurities Impurities (e.g., Peroxides) Impurities->Ligand_Degradation Deactivated_Catalyst Deactivated Catalyst Ligand_Degradation->Deactivated_Catalyst Cluster_Formation->Deactivated_Catalyst

Caption: Common pathways for rhodium catalyst deactivation.

References

Technical Support Center: Purification of Commercial 1-Decene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of common impurities from commercial 1-decene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial-grade this compound?

A1: Commercial this compound is typically produced through the oligomerization of ethylene.[1] This process can lead to several types of impurities, including:

  • Other Alpha-Olefins: By-products of the oligomerization reaction can include a range of other alpha-olefins with different chain lengths, such as C4, C6, C8, C12, C14, and higher.[1][2]

  • Isomers: Structural isomers of decene may be present.

  • Peroxides: this compound can undergo autoxidation in the presence of air (oxygen) to form peroxides, which are unstable and potentially hazardous.[3]

  • Water: Moisture can be present from storage or handling.[3]

  • Carbonyl Compounds: Aldehydes and other carbonyl compounds can form as oxidation byproducts.[3]

Q2: Why is it critical to remove these impurities for research and drug development?

A2: Impurities can significantly impact experimental outcomes and product quality in research and pharmaceutical applications:

  • Interference with Reactions: Peroxides can initiate unwanted side reactions, including violent polymerizations.[4] Other reactive impurities like aldehydes can interfere with sensitive chemical transformations.

  • Inaccurate Dosing and Stoichiometry: The presence of other olefins and isomers reduces the molar purity of the this compound, leading to errors in reaction stoichiometry.

  • Catalyst Poisoning: Certain impurities can deactivate sensitive catalysts used in downstream applications.

  • Product Safety and Efficacy: In drug development, the purity of starting materials is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API).

Q3: What are the primary laboratory-scale methods for purifying this compound?

A3: The choice of purification method depends on the target impurities. The most common techniques are:

  • Fractional Distillation: Highly effective for separating this compound from other olefins and non-volatile impurities based on differences in boiling points.[5]

  • Adsorption Chromatography: Used to remove polar impurities like peroxides and water by passing the this compound through a column of a solid adsorbent, such as activated alumina or silica gel.[6][7]

  • Chemical Treatment: Specifically targets the removal of peroxides. This is often achieved by washing the this compound with a solution of a reducing agent, such as ferrous sulfate.[8]

Q4: How can I verify the purity of my this compound after purification?

A4: The purity of the final product should be assessed using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for separating and identifying volatile impurities, providing both qualitative and quantitative data on purity.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of the this compound by comparing its signal integral to that of a certified internal standard.[9]

Troubleshooting Guides

Fractional Distillation

Q: My fractional distillation is not effectively separating this compound from other close-boiling olefins. What could be the problem?

A: This issue is often related to the efficiency of the distillation column. Consider the following:

  • Column Packing: Ensure you are using a high-efficiency fractionating column (e.g., a Vigreux or packed column). The packing material increases the surface area for vapor-liquid equilibria, which is essential for separating components with close boiling points.[5]

  • Distillation Rate: A slow and steady distillation rate (approximately 1 drop per second of distillate) is crucial.[10] Distilling too quickly prevents the necessary multiple condensation-vaporization cycles required for effective separation.

  • Insulation: Insulate the distillation column with glass wool or aluminum foil to maintain the temperature gradient and prevent heat loss.

Q: The this compound appears to be polymerizing or degrading in the distillation flask. How can I prevent this?

A: Polymerization or degradation is often caused by excessive heat or the presence of peroxides.

  • Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of this compound, allowing the distillation to be performed at a lower temperature and minimizing thermal degradation.

  • Peroxide Removal: Crucially, you must ensure the this compound is free of peroxides before distilling. [4] Distilling peroxide-containing compounds can lead to violent explosions as the peroxides concentrate in the distillation pot.[4] Always test for and remove peroxides before heating.

  • Boiling Chips: Add fresh boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling and prevent bumping, which can lead to superheating.

Adsorption Chromatography

Q: I passed my this compound through an activated alumina column, but I still detect peroxides. What went wrong?

A: This indicates that the alumina column was not effective, which could be due to several factors:

  • Alumina Activity: Use basic, activated alumina for peroxide removal. The alumina may need to be freshly activated by heating to remove adsorbed water, which can reduce its effectiveness.

  • Column Capacity: You may have overloaded the column. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[7] If the this compound is heavily contaminated, you may need a larger column or a pre-treatment step.

  • Solvent Polarity: Do not use a polar solvent to apply the this compound to the column, as the solvent will compete for adsorption sites. The this compound should be loaded directly or in a non-polar solvent like hexane.

Q: The flow rate through my silica gel/alumina column is extremely slow. How can I resolve this?

A: A slow flow rate is typically caused by improper column packing or fine particles.

  • Packing Method: Use a slurry packing method to ensure a homogenous column bed.[7] Dry packing can lead to air bubbles and channeling, which reduces separation efficiency and can slow flow.

  • Particle Size: If the adsorbent particles are too fine, they can impede solvent flow. Ensure you are using an appropriate mesh size (e.g., 70-230 mesh) for column chromatography.

  • Applying Pressure: You can apply gentle positive pressure to the top of the column using an inert gas (like nitrogen or argon) to increase the flow rate.

Chemical Peroxide Removal

Q: My peroxide test strips are still positive after washing the this compound with a ferrous sulfate solution. Why?

A: The peroxide removal may have been incomplete.

  • Insufficient Shaking: Ensure vigorous shaking of the this compound with the ferrous sulfate solution in a separatory funnel. This increases the interfacial surface area and promotes the reaction.

  • Solution Freshness: The ferrous sulfate solution should be freshly prepared. Ferrous iron (Fe²⁺) can oxidize to ferric iron (Fe³⁺) upon standing, which is not effective for peroxide reduction.

  • Multiple Washes: For higher levels of peroxide contamination, multiple washes with fresh portions of the ferrous sulfate solution may be necessary.[8]

Q: My this compound is cloudy and wet after the ferrous sulfate wash. How should I dry it?

A: The cloudiness is due to emulsified water.

  • Brine Wash: First, wash the this compound with a saturated sodium chloride (brine) solution. This helps to break the emulsion and removes the bulk of the dissolved water.

  • Drying Agent: Decant the this compound from the aqueous layer and add an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9] Add the drying agent until it no longer clumps together.

  • Filtration: Filter the dried this compound to remove the drying agent before proceeding to the next step (e.g., distillation).

Data Presentation: Comparison of Purification Methods

The following table summarizes the effectiveness and applications of the primary methods for purifying this compound.

Purification MethodTarget ImpuritiesTypical Purity AchievedAdvantagesDisadvantages
Fractional Vacuum Distillation Other olefins, isomers, non-volatile compounds, residual water>99.5%High purity achievable; separates azeotropes under vacuum; removes a broad range of impurities.Requires peroxide removal pre-treatment; potential for thermal degradation if not performed under vacuum; energy-intensive.
Adsorption Chromatography Peroxides, water, aldehydes, other polar compounds>99% (for polar impurities)Mild conditions; effective for removing polar contaminants; can be used at room temperature.[6]Does not separate non-polar impurities like other olefins; adsorbent can be costly; requires solvent for elution.
Chemical Treatment (Ferrous Sulfate) PeroxidesN/A (Specific to peroxides)Highly specific and effective for peroxide removal; rapid reaction.[8]Introduces aqueous and acidic impurities that must be removed in subsequent steps; does not remove other impurity types.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

Objective: To separate this compound from other olefins and non-volatile impurities.

Methodology:

  • Pre-treatment: Crucially, ensure the this compound is peroxide-free before starting. Test with peroxide strips. If positive, perform the chemical treatment described in Protocol 3. After treatment and drying, proceed.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a vacuum adapter, and receiving flasks.[8] Use a heating mantle with a magnetic stirrer.

  • Procedure:

    • Add the peroxide-free this compound and a magnetic stir bar to the distillation flask (fill to no more than half its volume).

    • Assemble the apparatus, ensuring all joints are well-sealed with appropriate vacuum grease.

    • Begin circulating cold water through the condenser.

    • Slowly apply vacuum to the system.

    • Turn on the stirrer and begin gently heating the flask.

    • Collect a small initial "forerun" fraction, which may contain more volatile impurities.

    • Slowly increase the heat and collect the main fraction distilling at the boiling point of this compound at the applied pressure (e.g., ~56-57 °C at 10 mmHg). Maintain a distillation rate of about 1 drop per second.

    • Stop the distillation when the temperature rises or drops, or when only about 10% of the initial volume remains in the flask to avoid distilling to dryness.[4]

    • Release the vacuum before turning off the condenser water.

Protocol 2: Purification by Activated Alumina Column Chromatography

Objective: To remove polar impurities such as peroxides and water from this compound.

Methodology:

  • Column Preparation:

    • Select a chromatography column appropriate for the volume of this compound to be purified.

    • Place a small plug of glass wool at the bottom of the column.

    • Prepare a slurry of basic activated alumina in a non-polar solvent like hexane.[7]

    • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing without air bubbles.[7] Do not let the column run dry.

  • Procedure:

    • Once the solvent level reaches the top of the alumina bed, carefully add the commercial this compound to the column.

    • Allow the this compound to enter the alumina bed.

    • Begin eluting the purified this compound from the column using a non-polar solvent (e.g., hexane). The non-polar this compound will pass through the column while the polar impurities will be adsorbed onto the alumina.

    • Collect the eluent in fractions and test for the presence of this compound (e.g., by TLC or GC).

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Removal of Peroxides with Ferrous Sulfate

Objective: To chemically reduce and remove peroxide impurities from this compound.

Methodology:

  • Solution Preparation: Prepare a fresh solution of ferrous sulfate by dissolving 60 g of FeSO₄·7H₂O in 110 mL of water containing 6 mL of concentrated sulfuric acid.[8]

  • Procedure:

    • Place the this compound in a separatory funnel.

    • Add a portion of the ferrous sulfate solution (e.g., 50 mL of solution per 500 mL of this compound).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate and drain off the lower aqueous layer.

    • Repeat the wash if necessary, testing the organic layer with peroxide strips until a negative result is obtained.

    • Wash the this compound with water, followed by a 5% sodium bicarbonate solution to neutralize any residual acid, and finally with brine to aid in drying.

    • Drain the this compound into a clean flask and dry over an anhydrous drying agent (e.g., MgSO₄).

    • Filter to remove the drying agent. The resulting peroxide-free this compound is now safe for distillation or other applications.

Visualizations

Fractional_Distillation_Workflow cluster_prep Pre-Treatment cluster_distill Distillation cluster_post Post-Treatment start Commercial This compound peroxide_test Test for Peroxides start->peroxide_test peroxide_removal Peroxide Removal (Protocol 3) peroxide_test->peroxide_removal Positive distillation_setup Assemble Fractional Vacuum Distillation Apparatus peroxide_test->distillation_setup Negative drying Dry with Anhydrous Salt peroxide_removal->drying drying->distillation_setup distill Heat and Distill Under Vacuum distillation_setup->distill collect_forerun Collect Forerun (Impurities) distill->collect_forerun collect_main Collect Main Fraction collect_forerun->collect_main stop Stop Distillation (10% volume left) collect_main->stop end_product Purified This compound stop->end_product

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

Adsorption_Chromatography_Workflow start Commercial this compound prep_column Prepare Activated Alumina Column with Hexane Slurry start->prep_column load_sample Load this compound onto Column prep_column->load_sample elute Elute with Non-Polar Solvent (e.g., Hexane) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (GC or TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Remove Solvent (Rotary Evaporation) combine_pure->evaporate end_product Purified this compound evaporate->end_product

Caption: Workflow for purifying this compound using adsorption chromatography.

Peroxide_Removal_Workflow start This compound Containing Peroxides add_feso4 Add Fresh Ferrous Sulfate Solution to Separatory Funnel start->add_feso4 shake Shake Vigorously and Vent add_feso4->shake separate Separate Aqueous Layer shake->separate retest Test for Peroxides separate->retest retest->shake Positive wash_h2o Wash with Water retest->wash_h2o Negative wash_bicarb Wash with NaHCO₃ Solution wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry filter Filter to Remove Drying Agent dry->filter end_product Peroxide-Free this compound filter->end_product

Caption: Workflow for the chemical removal of peroxides from this compound.

References

Technical Support Center: Long-Term Stabilization and Storage of 1-Decene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stabilization and storage of 1-decene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2][3] The storage temperature should ideally be kept below 30°C (86°F).[4] To prevent oxidation and peroxide formation, it is highly recommended to store this compound under an inert atmosphere, such as nitrogen or argon. Containers should be tightly sealed and opaque to protect the contents from light, which can accelerate degradation.[5]

Q2: What is the primary degradation pathway for this compound during storage?

A2: The primary degradation pathway for this compound upon exposure to air and light is autoxidation, which leads to the formation of peroxides. This is a common issue for unsaturated hydrocarbons.[6] Peroxides are unstable and can be hazardous, and their presence can also interfere with chemical reactions.

Q3: How can I inhibit peroxide formation in this compound?

A3: The most effective way to inhibit peroxide formation is to store this compound under an inert atmosphere and protect it from light.[5] Additionally, radical scavengers such as butylated hydroxytoluene (BHT) can be added as a stabilizer. BHT works by scavenging free radicals, thereby preventing the initiation of the autoxidation chain reaction.[3][7][8] Commercial grades of this compound may already contain an inhibitor; it is important to check the product specifications.

Q4: What is the expected shelf life of this compound?

A4: The shelf life of this compound is highly dependent on storage conditions. When stored under optimal conditions (cool, dark, inert atmosphere), it can have a long shelf life.[9] However, if exposed to air and light, its quality can degrade more rapidly due to peroxide formation. It is recommended to test for peroxides periodically, especially for older containers or those that have been opened multiple times.[6][10]

Q5: What are the signs of this compound degradation?

A5: Visual inspection can sometimes reveal signs of degradation. These may include a change in color (yellowing), the formation of precipitates or crystals (which could be polymeric peroxides), or a noticeable change in viscosity.[10] However, the absence of these signs does not guarantee the absence of peroxides. Therefore, chemical testing is essential.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Issue 1: My this compound has a yellow tint. Is it still usable?

  • Question: I opened a bottle of this compound that has been stored for a while, and it has a distinct yellow color. Can I still use it in my synthesis?

  • Answer: A yellow color can be an indicator of oxidation and the presence of degradation products. Before using the material, it is crucial to test for the presence of peroxides. If the peroxide level is within an acceptable range for your application, you may be able to purify the this compound by passing it through a column of activated alumina to remove polar impurities. However, if the peroxide concentration is high, it is safer to dispose of the material according to your institution's hazardous waste guidelines.

Issue 2: I suspect my this compound has formed peroxides. How can I test for them?

  • Question: I have an old bottle of this compound and I'm concerned about peroxide formation. What is a reliable method to test for peroxides in the lab?

  • Answer: There are several methods to test for peroxides. A common qualitative test involves using commercially available peroxide test strips. For a more quantitative assessment, a peroxide value (PV) titration is recommended. This involves reacting the sample with potassium iodide in an acidic solution and titrating the liberated iodine with a standardized sodium thiosulfate solution. A detailed protocol is provided in the "Experimental Protocols" section below. Peroxide levels below 10 meq/kg are generally considered acceptable for many applications, but this can be formulation-dependent, especially in pharmaceutical contexts.[11]

Issue 3: I am observing unexpected side products or low yield in my reaction with this compound.

  • Question: My reaction, which uses this compound as a starting material, is giving me a low yield and some unexpected peaks in my GC-MS analysis. Could the quality of the this compound be the issue?

  • Answer: Yes, the quality of this compound can significantly impact reaction outcomes. The presence of peroxides can initiate unwanted side reactions or inhibit catalyst activity. Other impurities, such as isomers of decene or residual starting materials from its synthesis, could also be the cause. It is recommended to verify the purity of your this compound using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) and to test for peroxides. If impurities are detected, purification of the this compound may be necessary.

Issue 4: How should I handle and dispose of aged this compound that may contain high levels of peroxides?

  • Question: I found a very old, partially used bottle of this compound in the lab. I suspect it has high peroxide levels. What is the safe way to handle and dispose of it?

  • Answer: Extreme caution should be exercised when handling aged this compound that may contain high concentrations of peroxides, as they can be shock-sensitive and explosive upon concentration.[6][12] Do not attempt to distill or concentrate the material. If you observe crystals or a solid precipitate, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[10] For disposal, EHS will typically provide guidance, which may involve stabilization of the peroxides before disposal as hazardous waste.[10]

Data Presentation

Table 1: Recommended Storage Conditions and Material Compatibility for this compound

ParameterRecommendationCompatible MaterialsIncompatible Materials
Storage Temperature Store below 30°C (86°F)[4]-Heat sources
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon)-Oxygen, Air
Light Exposure Protect from light; store in opaque containers[5]Amber glass, Stainless steelClear glass, some plastics
Container Materials Tightly sealed containers[2][3]Stainless Steel, Carbon Steel, Teflon® (PTFE), Polypropylene (PP), High-Density Polyethylene (HDPE)Strong oxidizing agents, Acids, Peroxides[5][13]
Common Lab Plastics -Polypropylene (PP), High-Density Polyethylene (HDPE), Teflon® (PTFE)Some plastics and rubber may be attacked[14]
Elastomers -Viton® (FKM) shows good resistance.EPDM may have limited compatibility.

Experimental Protocols

Protocol 1: Determination of Peroxide Value in this compound (Iodometric Titration)

Objective: To quantify the concentration of peroxides in a this compound sample.

Methodology:

  • Reagent Preparation:

    • Acetic Acid-Chloroform Solution (3:2 v/v): Mix 60 mL of glacial acetic acid with 40 mL of chloroform.

    • Saturated Potassium Iodide (KI) Solution: Prepare a fresh saturated solution of KI in deionized water. Ensure there are undissolved KI crystals at the bottom.

    • 0.1 N Sodium Thiosulfate (Na₂S₂O₃) Solution: Prepare and standardize a 0.1 N solution of sodium thiosulfate.

    • Starch Indicator Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of boiling deionized water.

  • Procedure: a. Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a ground-glass stopper. b. Add 30 mL of the acetic acid-chloroform solution to the flask and swirl to dissolve the sample. c. Add 0.5 mL of the saturated KI solution. d. Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute. e. Add 30 mL of deionized water and shake vigorously. f. Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution, swirling continuously until the yellow color of the iodine has almost disappeared. g. Add 1-2 mL of the starch indicator solution. The solution will turn a dark blue-black color. h. Continue the titration with the sodium thiosulfate solution until the blue color is completely discharged. i. Record the volume of titrant used. j. Perform a blank determination using the same procedure but without the this compound sample.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

    • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

    • N = Normality of the Na₂S₂O₃ solution

    • W = Weight of the sample (g)

Protocol 2: Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential impurities and degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.

    • Transfer the solution to a 2 mL autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating hydrocarbons.[5]

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer (if used):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-400.

      • Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the data. The purity can be estimated by the area percentage of the this compound peak in the total ion chromatogram (TIC) or FID chromatogram.

    • Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards.[15] Potential degradation products to look for include aldehydes, ketones, and oligomers of decene.

Mandatory Visualizations

Troubleshooting_Peroxide_Formation start Suspected Peroxide Formation in this compound visual_inspection Visually Inspect (Color, Crystals) start->visual_inspection peroxide_test Perform Peroxide Test (Strips or Titration) visual_inspection->peroxide_test No crystals_present Crystals or Precipitate Present visual_inspection->crystals_present Yes high_peroxide High Peroxide Level (> Acceptable Limit) peroxide_test->high_peroxide Positive low_peroxide Low Peroxide Level (< Acceptable Limit) peroxide_test->low_peroxide Negative dispose Dispose as Hazardous Waste high_peroxide->dispose use Use as is or Proceed with Purification low_peroxide->use purify Consider Purification (e.g., Alumina Column) use->purify contact_ehs Contact EHS Immediately! DO NOT HANDLE crystals_present->contact_ehs

Caption: Troubleshooting workflow for suspected peroxide formation in this compound.

Storage_Best_Practices storage Optimal this compound Storage conditions Key Storage Conditions storage->conditions container Container & Material storage->container monitoring Regular Monitoring storage->monitoring sub_cond1 Cool & Dry (<30°C) conditions->sub_cond1 sub_cond2 Inert Atmosphere (Nitrogen/Argon) conditions->sub_cond2 sub_cond3 Protect from Light (Opaque Container) conditions->sub_cond3 sub_cont1 Tightly Sealed container->sub_cont1 sub_cont2 Compatible Materials (Stainless Steel, PTFE, HDPE) container->sub_cont2 sub_mon1 Periodic Peroxide Testing monitoring->sub_mon1 sub_mon2 Visual Inspection (Before Each Use) monitoring->sub_mon2

Caption: Best practices for the long-term storage of this compound.

References

addressing challenges in the scale-up of 1-decene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 1-decene reactions. It provides practical troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up of this compound reactions in a question-and-answer format.

Issue 1: Low Product Yield or Poor Catalyst Activity

Question: We are observing a significant drop in product yield and reaction rate after scaling up our this compound reaction from the lab to a pilot reactor. What are the potential causes and how can we troubleshoot this?

Answer: A decrease in yield and rate upon scale-up is a common challenge and can be attributed to several physical and chemical factors that become more pronounced at a larger scale.[1][2][3]

  • Potential Causes:

    • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor contact between the reactants, catalyst, and any gaseous reagents (like H₂/CO in hydroformylation).[3] This is often due to a lower surface-area-to-volume ratio and less effective agitation compared to lab-scale flasks.[2][4]

    • Heat Transfer Issues: Many this compound reactions, such as polymerization and hydroformylation, are exothermic.[5] Inadequate heat removal in a larger reactor can lead to localized hot spots, which can cause side reactions or catalyst degradation.[3][6]

    • Catalyst Deactivation: The catalyst may be deactivating faster at a larger scale due to impurities in the feed, thermal stress, or mechanical damage from more vigorous stirring.[7][8][9]

    • Inefficient Initiation: In polymerization reactions, poor mixing can result in localized areas of low monomer concentration, which hinders the initiation of the polymerization process.[5]

  • Recommended Solutions:

    • Improve Agitation: Switch from magnetic stirring, which is often ineffective at larger scales, to mechanical overhead stirrers.[4] Consider installing baffles in the reactor to increase turbulence and improve mixing.[4]

    • Optimize Reactor Design: For gas-liquid reactions like hydroformylation, ensure efficient gas dispersion into the liquid phase. This may require specialized impellers or spargers.

    • Enhance Heat Removal: Ensure the reactor's cooling system (e.g., cooling jacket, internal coils) is sufficient for the increased reaction volume and exothermicity.[5] Controlling the rate of reactant addition in a semi-batch process can also help manage heat generation.[5]

    • Verify Catalyst and Reagent Purity: Ensure the purity of this compound and any other reagents, as impurities can act as catalyst poisons.[1]

    • Catalyst Loading and Handling: Re-evaluate the catalyst loading for the larger scale. Ensure proper storage and handling of the catalyst to prevent premature deactivation.[5]

Issue 2: Poor Product Selectivity

Question: In our scaled-up this compound hydroformylation, the ratio of the desired linear aldehyde to the branched isomer has decreased significantly. How can we improve the regioselectivity?

Answer: Maintaining selectivity is a critical challenge in scaling up hydroformylation reactions. The ratio of linear to branched products is highly dependent on the catalyst system and reaction conditions.

  • Potential Causes:

    • Temperature Variations: Poor heat control can lead to temperature gradients within the reactor, affecting the reaction pathway and favoring the formation of the undesired branched isomer.[10]

    • Pressure Fluctuations: Inconsistent pressure of syngas (CO/H₂) can alter the concentration of these reactants at the catalytic center, impacting selectivity.

    • Ligand Degradation: The phosphine or phosphite ligands, which are crucial for directing selectivity in rhodium-catalyzed hydroformylation, may degrade under prolonged exposure to high temperatures at the pilot scale.[11]

    • Isomerization of this compound: Side reactions, such as the isomerization of this compound to internal olefins, can occur, which then undergo hydroformylation to produce branched aldehydes.[12]

  • Recommended Solutions:

    • Precise Temperature and Pressure Control: Implement robust temperature and pressure control systems to maintain stable reaction conditions.

    • Catalyst and Ligand Selection: The choice of ligand has a profound impact on selectivity. For high linear-to-branched ratios, bulky phosphite ligands like BiPhePhos or diphosphine ligands such as sulfoxantphos are often employed.[11][12]

    • Optimize Syngas Composition and Pressure: The partial pressures of CO and H₂ can be adjusted to optimize selectivity. Higher CO pressures generally favor the formation of linear aldehydes.

    • In-situ Monitoring: Utilize in-situ analytical techniques like IR spectroscopy (ReactIR) to monitor the catalyst's active form and detect any potential degradation during the reaction.[11]

Issue 3: Catalyst Leaching and Difficult Separation

Question: We are using a homogeneous rhodium catalyst for this compound hydroformylation. At scale, we are facing challenges with catalyst separation from the high-boiling products and are experiencing significant rhodium loss. What strategies can we employ?

Answer: Separating a homogeneous catalyst from high-boiling products is a well-known challenge in the hydroformylation of higher olefins like this compound.[12] Distillation, a common separation method, often requires conditions that can lead to catalyst decomposition.[12]

  • Potential Causes:

    • High Product Boiling Point: The product, undecanal, has a high boiling point, making simple distillation difficult without thermally degrading the catalyst.

    • Homogeneous Nature of the Catalyst: The catalyst is dissolved in the reaction medium, making physical separation methods like filtration ineffective.

  • Recommended Solutions:

    • Aqueous Biphasic Catalysis: One of the most effective strategies is to use a water-soluble catalyst system. The reaction occurs at the interface of the aqueous catalyst phase and the organic product phase. After the reaction, the two phases can be easily separated, allowing the aqueous catalyst solution to be recycled.[12][13]

      • Catalyst System: A common system involves a rhodium precursor with water-soluble phosphine ligands like TPPTS (tris(3-sulfophenyl)phosphine).

      • Mass Transfer Agents: For higher olefins like this compound, which have low solubility in water, a mass transfer agent such as a modified cyclodextrin (e.g., randomly methylated β-cyclodextrin) can be used to enhance the reaction rate.[12] This approach has been shown to be successful in continuous processes with very low rhodium leaching (as low as 0.59% over 200 hours).[12]

    • Immobilized Catalysts: Consider using a heterogeneous catalyst or immobilizing the homogeneous catalyst on a solid support. This can simplify separation by filtration but may present challenges with activity and leaching of the metal from the support.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary physical and chemical challenges when scaling up reactions from a lab to a factory setting?

A1: The primary challenge is that physical properties do not scale linearly with the volume of the reaction.[2] Key considerations include:

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal from exothermic reactions significantly more difficult.[3][15]

  • Mass Transfer and Mixing: Achieving the same level of mixing homogeneity in a large tank as in a small flask is challenging and requires a shift from magnetic stirring to powerful mechanical agitators.[3][4]

  • Reaction Kinetics: Reactions that are fast and easy to control in the lab may become mass-transfer limited at scale, meaning the rate is governed by how quickly reactants can be mixed rather than by the intrinsic chemical kinetics.[3]

  • Safety: The potential hazards of a reaction, such as a thermal runaway, are exponentially greater at a larger scale.[3] A reaction that is manageable in a 500 mL flask could be catastrophic in a 350-gallon reactor.[3]

  • Downstream Processing: Purification methods that are simple in the lab, like column chromatography, are often not feasible or economical at an industrial scale.[16][17]

Q2: How does the choice of a homogeneous versus a heterogeneous catalyst impact the scale-up of this compound reactions?

A2: The choice between homogeneous and heterogeneous catalysts involves a trade-off between activity/selectivity and process engineering considerations:

  • Homogeneous Catalysts:

    • Advantages: Typically offer higher activity and selectivity because the active sites are readily accessible to the reactants.

    • Disadvantages: The main challenge is the separation of the catalyst from the product, especially with high-boiling products like those from this compound reactions.[12] This can lead to product contamination and loss of the expensive catalyst.[14]

  • Heterogeneous Catalysts:

    • Advantages: Are easily separated from the reaction mixture by filtration, which greatly simplifies product purification and catalyst recycling.[14] This is a significant advantage for continuous processes.

    • Disadvantages: Often exhibit lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations within the catalyst pores. They can also be more prone to deactivation by fouling or poisoning.[7]

Q3: What are the main mechanisms of catalyst deactivation in this compound reactions, and how can they be mitigated?

A3: Catalyst deactivation is the loss of catalytic activity over time and is a major operational concern.[8] The primary mechanisms are:

  • Poisoning: This occurs when impurities in the feed (e.g., sulfur compounds) irreversibly bind to the active sites of the catalyst.[9] Mitigation: Ensure high purity of reactants and use guard beds to remove potential poisons before the feed enters the reactor.[1]

  • Fouling or Coking: This involves the deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores.[9][18] This is common in reactions involving hydrocarbons at high temperatures.[9] Mitigation: Coking can sometimes be reversed by catalyst regeneration, which typically involves a controlled burn-off of the coke deposits.

  • Sintering (Aging): This is the loss of active surface area due to crystallite growth, often caused by prolonged exposure to high temperatures.[9] This process is generally irreversible. Mitigation: Use catalysts with high thermal stability and maintain strict temperature control to avoid overheating.[9]

Q4: What analytical techniques are crucial for monitoring the scale-up of this compound reactions?

A4: To effectively monitor and control a scaled-up reaction, a combination of offline and online analytical techniques is essential:

  • Gas Chromatography (GC): A standard offline technique used to determine the conversion of this compound and the selectivity towards different products and byproducts by analyzing samples taken from the reactor.[18]

  • In-situ Infrared (IR) Spectroscopy (e.g., ReactIR): An invaluable Process Analytical Technology (PAT) tool that allows for real-time monitoring of reactant and product concentrations directly within the reactor. It can also be used to observe the state of the catalyst, such as the transformation of a catalyst precursor to its active form.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for detailed structural characterization of the products and for determining the purity of starting materials and final products.[5]

  • Gel Permeation Chromatography (GPC): Essential for polymerization reactions to determine the molecular weight and polydispersity index (PDI) of the resulting polymer.[5]

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Oligomerization

This table summarizes the impact of varying reaction conditions on the conversion and properties of this compound oligomers, based on data from patent literature.

ParameterExample 1Example 2Example 3Example 4
Reaction Temperature 80°C80°C80°C80°C
Reaction Pressure 1.0 MPa1.0 MPa1.0 MPa1.0 MPa
Reaction Time 5 hours5 hours5 hours5 hours
This compound Conversion 57.1 wt%54.1 wt%57.4 wt%58.6 wt%
Kinematic Viscosity @ 100°C 6.04 mm²/s5.81 mm²/s6.66 mm²/s5.97 mm²/s
Viscosity Index 202.80208.80212.58197.07

Data synthesized from US Patent US9248430B2.[19]

Table 2: Influence of Temperature on this compound Conversion in Oligomerization

This table shows how increasing the reaction temperature can improve the conversion of this compound in a microwave-assisted oligomerization process.

Reaction TemperatureMax. This compound Conversion
423 K58.5%
443 K~82%
483 K~82%

Data sourced from a 2021 kinetic study on microwave-assisted oligomerization.[18]

Experimental Protocols

Protocol 1: Aqueous Biphasic Hydroformylation of this compound

This protocol describes a general procedure for the rhodium-catalyzed hydroformylation of this compound in an aqueous two-phase system, a method well-suited for catalyst recycling.[12]

  • Materials:

    • This compound (substrate)

    • Rhodium precursor (e.g., Rh(acac)(CO)₂)

    • Water-soluble phosphine ligand (e.g., TPPTS)

    • Mass transfer agent (e.g., randomly methylated β-cyclodextrin, RAME-β-CD)

    • Deionized, deoxygenated water

    • Syngas (1:1 mixture of H₂ and CO)

    • High-pressure autoclave reactor equipped with a mechanical stirrer, gas inlet, sampling port, and temperature/pressure controls.

  • Procedure:

    • Catalyst Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the rhodium precursor and the water-soluble ligand in deoxygenated water. The ligand-to-rhodium ratio should be optimized (e.g., 10:1).

    • Reactor Charging: Add the mass transfer agent (RAME-β-CD) to the autoclave, followed by the aqueous catalyst solution prepared in step 1.

    • Substrate Addition: Add the this compound to the autoclave.

    • System Purge: Seal the reactor and purge it several times with syngas to remove any residual air.

    • Pressurization and Heating: Pressurize the reactor with the 1:1 syngas mixture to the desired pressure (e.g., 20-50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 80-120°C).

    • Reaction: Maintain the reaction at the set temperature and pressure. The reaction progress can be monitored by observing gas uptake from the syngas reservoir or by taking samples periodically for GC analysis.

    • Cooling and Depressurization: Once the reaction is complete (or has reached the desired conversion), stop heating and allow the reactor to cool to room temperature. Carefully vent the excess pressure.

    • Phase Separation: Transfer the reactor contents to a separatory funnel. The organic layer (containing the aldehyde product and unreacted this compound) will separate from the aqueous layer (containing the catalyst).

    • Product Isolation: Separate the two layers. The organic layer can be analyzed by GC to determine conversion and selectivity. The product can be purified further if necessary (e.g., by distillation).

    • Catalyst Recycling: The aqueous catalyst layer can be reused for subsequent batches by simply adding fresh this compound and repeating the procedure from step 3.

Protocol 2: General Protocol for GPC Analysis of Poly(this compound)

This protocol outlines the steps for determining the molecular weight and polydispersity index (PDI) of poly(this compound).[5]

  • Instrumentation: High-temperature Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector.

  • Materials:

    • Dry poly(this compound) sample

    • High-temperature GPC solvent (e.g., 1,2,4-trichlorobenzene)

    • Antioxidant (e.g., BHT)

    • Polymer standards for calibration (e.g., polystyrene standards)

  • Procedure:

    • Solvent Preparation: Prepare the mobile phase by dissolving a small amount of antioxidant in the GPC solvent.

    • Sample Preparation:

      • Accurately weigh 5-10 mg of the dry poly(this compound) sample into a vial.

      • Add the appropriate volume of the GPC solvent to achieve a concentration of approximately 1-2 mg/mL.

      • Seal the vial and place it in a heating block at 140-150°C until the polymer is fully dissolved.

    • Calibration: Run a series of polymer standards with known molecular weights to generate a calibration curve.

    • Analysis: Inject the dissolved and filtered sample into the GPC system.

    • Data Processing: Use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the poly(this compound) sample.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting start Problem: Low Product Yield at Scale check_mass_transfer Is mixing adequate? (e.g., vortex, solids suspension) start->check_mass_transfer check_heat_transfer Is temperature stable? (any hot spots or excursions) check_mass_transfer->check_heat_transfer Yes improve_mixing Action: Improve Agitation - Use overhead stirrer - Add baffles - Optimize impeller design check_mass_transfer->improve_mixing No check_catalyst Is catalyst deactivating? (check for color change, poisoning) check_heat_transfer->check_catalyst Yes improve_cooling Action: Enhance Cooling - Increase coolant flow - Check jacket efficiency - Control addition rate check_heat_transfer->improve_cooling No check_purity Are reagents pure? (impurities can be poisons) check_catalyst->check_purity No address_catalyst Action: Address Catalyst Issues - Use fresh/more robust catalyst - Implement regeneration cycle - Purify feedstocks check_catalyst->address_catalyst Yes purify_reagents Action: Purify Reagents - Use guard beds - Re-distill/purify - Check supplier CoA check_purity->purify_reagents No end_node Re-evaluate Reaction Under Optimized Conditions check_purity->end_node Yes improve_mixing->end_node improve_cooling->end_node address_catalyst->end_node purify_reagents->end_node

Caption: A decision tree for troubleshooting low product yield in scaled-up reactions.

Diagram 2: Major Pathways of Catalyst Deactivation

Catalyst_Deactivation active_catalyst Active Catalyst (High Surface Area, Active Sites) poisoning Poisoning (Irreversible chemisorption of impurities on active sites) active_catalyst->poisoning fouling Fouling / Coking (Physical deposition of carbon blocking pores and sites) active_catalyst->fouling sintering Sintering / Aging (Loss of surface area via crystal growth at high temp.) active_catalyst->sintering deactivated_catalyst Deactivated Catalyst (Low Activity/Selectivity) poisoning->deactivated_catalyst fouling->deactivated_catalyst sintering->deactivated_catalyst

Caption: The three primary mechanisms of heterogeneous catalyst deactivation.

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References

techniques to prevent the isomerization of 1-decene during chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the isomerization of 1-decene during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization and why is it a problem?

A1: this compound isomerization is the process where the double bond in the this compound molecule migrates from the terminal position (C1-C2) to an internal position (e.g., C2-C3, C3-C4, etc.). This is problematic because it leads to the formation of a mixture of isomers (e.g., 2-decene, 3-decene), which can be difficult to separate from the desired product. The presence of these isomers can negatively impact the yield, purity, and performance of the final product. In reactions like hydroformylation, isomerization can lead to the formation of branched aldehydes instead of the desired linear product.

Q2: What are the main causes of this compound isomerization during a chemical reaction?

A2: The primary cause of unintentional this compound isomerization is often related to the catalyst system being used. Many transition metal catalysts, particularly those based on ruthenium, rhodium, and nickel, can form metal-hydride species as decomposition or side products.[1] These metal hydrides can add to the double bond of this compound and then be eliminated, leading to the formation of an internal olefin. Other contributing factors can include elevated reaction temperatures, the presence of acidic or basic impurities, and the choice of solvent.

Q3: How can I detect if this compound isomerization is occurring in my reaction?

A3: The most common method for detecting and quantifying this compound isomerization is gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). By analyzing a sample of your reaction mixture, you can separate and identify the different decene isomers present. 1H NMR and 13C NMR spectroscopy can also be used to identify the presence of internal olefins by observing the characteristic signals of the vinylic and allylic protons and carbons.

Troubleshooting Guides

Issue 1: Unexpected internal decene isomers detected in Olefin Metathesis.

Symptoms:

  • GC-MS analysis of the reaction mixture shows peaks corresponding to 2-decene, 3-decene, etc., in addition to the expected metathesis products.

  • Reduced yield of the desired terminal olefin product.

Potential Causes and Solutions:

  • Catalyst Decomposition: Ruthenium-based metathesis catalysts can decompose to form ruthenium-hydride species that are active isomerization catalysts.

    • Solution: Add an isomerization inhibitor to the reaction mixture. 1,4-Benzoquinones and their electron-deficient derivatives are particularly effective at quenching these hydride species without significantly impacting metathesis activity.[2][3][4] Other additives like acetic acid have also been shown to be effective in certain cases.[1]

  • High Reaction Temperature: Elevated temperatures can accelerate both the metathesis reaction and the decomposition of the catalyst, leading to increased isomerization.

    • Solution: If possible, run the reaction at a lower temperature. This may require a longer reaction time to achieve full conversion.

  • Impure Substrates or Solvents: Acidic or basic impurities in the this compound or the solvent can promote isomerization.

    • Solution: Ensure that the this compound and solvent are freshly distilled and free of impurities. Passing them through a column of activated alumina can remove many common impurities.

Issue 2: Low regioselectivity (high branched-to-linear aldehyde ratio) in the Hydroformylation of this compound.

Symptoms:

  • The desired linear undecanal is produced in a lower than expected ratio compared to the branched isomer (2-methyldecanal).

  • GC analysis shows the presence of internal decene isomers in the reaction mixture.

Potential Causes and Solutions:

  • Isomerizing Catalyst System: Some rhodium-ligand catalyst systems are known to have significant isomerization activity.[5]

    • Solution: The choice of phosphine ligand is crucial. Bidentate phosphine ligands with a large natural bite angle can favor the formation of the linear aldehyde and suppress isomerization. Modifying the reaction conditions, such as syngas pressure (CO:H2 ratio), can also influence the rates of hydroformylation versus isomerization.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can allow for more isomerization of the starting this compound to internal olefins, which are then hydroformylated to branched aldehydes.

    • Solution: Optimize the reaction temperature and time to maximize the rate of hydroformylation of this compound while minimizing the rate of isomerization.

Quantitative Data on Isomerization Prevention

The following table summarizes the effectiveness of different additives in preventing isomerization during olefin metathesis.

Reaction TypeSubstrateCatalystAdditive (mol%)Isomerization (%)Desired Product (%)Reference
Olefin MetathesisAllyl Phenyl EtherGrubbs 1st Gen.None2080[1]
Olefin MetathesisAllyl Phenyl EtherGrubbs 1st Gen.1,4-Benzoquinone (10)<1>99[1]
Olefin MetathesisAllyl Phenyl EtherGrubbs 1st Gen.Acetic Acid (10)<1>99[1]

Experimental Protocols

Protocol 1: Minimizing Isomerization in this compound Cross-Metathesis

This protocol describes a general procedure for the cross-metathesis of this compound with a partner olefin, incorporating an isomerization inhibitor.

Materials:

  • Grubbs' second-generation catalyst

  • This compound (distilled and degassed)

  • Partner olefin (purified and degassed)

  • 1,4-Benzoquinone

  • Anhydrous and degassed dichloromethane (DCM)

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • In a glovebox or under an inert atmosphere, add the partner olefin (1.0 mmol) and 1,4-benzoquinone (0.05 mmol, 5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous and degassed DCM (10 mL) to dissolve the solids.

  • Add this compound (1.2 mmol, 1.2 equivalents) to the reaction mixture.

  • In a separate vial, weigh Grubbs' second-generation catalyst (0.02 mmol, 2 mol%) and dissolve it in a small amount of DCM.

  • Add the catalyst solution to the reaction flask and equip it with a condenser.

  • Heat the reaction mixture to reflux (approx. 40 °C) and monitor the reaction progress by GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the mixture in vacuo and purify the residue by column chromatography on silica gel.

Protocol 2: High Regioselectivity Hydroformylation of this compound

This protocol outlines a procedure for the hydroformylation of this compound with a focus on maximizing the linear-to-branched aldehyde ratio.

Materials:

  • Rh(acac)(CO)2

  • A suitable bisphosphine ligand (e.g., Xantphos)

  • This compound (distilled and passed through alumina)

  • Anhydrous toluene

  • High-pressure autoclave equipped with a mechanical stirrer and gas inlet

  • Syngas (CO/H2, typically 1:1)

Procedure:

  • In a glovebox, charge the autoclave with Rh(acac)(CO)2 (0.01 mmol) and the bisphosphine ligand (0.012 mmol, 1.2 equivalents).

  • Add anhydrous toluene (20 mL) and stir for 15 minutes to allow for catalyst pre-formation.

  • Add this compound (10 mmol).

  • Seal the autoclave, remove it from the glovebox, and purge it several times with syngas.

  • Pressurize the autoclave to the desired pressure (e.g., 20 bar) with syngas.

  • Heat the autoclave to the desired temperature (e.g., 80-100 °C) and begin stirring.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC.

  • Once the desired conversion is reached, cool the autoclave to room temperature and carefully vent the excess gas.

  • The product mixture can be analyzed directly by GC to determine the conversion and the linear-to-branched aldehyde ratio.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Problem Isomerization of this compound Detected (e.g., via GC-MS) ReactionType Identify Reaction Type Problem->ReactionType Metathesis Olefin Metathesis ReactionType->Metathesis Metathesis Hydroformylation Hydroformylation ReactionType->Hydroformylation Hydroformylation Other Other Reactions ReactionType->Other Other Sol_Metathesis Add Inhibitor (e.g., Benzoquinone) Lower Reaction Temperature Purify Reagents Metathesis->Sol_Metathesis Sol_Hydroformylation Optimize Ligand Adjust Syngas Pressure Optimize Temperature Hydroformylation->Sol_Hydroformylation Sol_General Purify Reagents & Solvents Lower Reaction Temperature Screen Catalysts Other->Sol_General

Caption: Troubleshooting workflow for addressing this compound isomerization.

IsomerizationMechanism cluster_catalyst Catalyst Cycle cluster_isomerization Isomerization Pathway cluster_inhibition Inhibition Pathway Catalyst Ru-Catalyst Decomposition Decomposition (e.g., heat) Catalyst->Decomposition Hydride Ru-Hydride Species Decomposition->Hydride Intermediate Ru-Alkyl Intermediate Hydride->Intermediate + this compound Quenched Quenched/Inactive Species Hydride->Quenched + Inhibitor Decene1 This compound Decene1->Intermediate Intermediate->Hydride - 2-Decene Decene2 2-Decene Intermediate->Decene2 Inhibitor Inhibitor (e.g., Benzoquinone) Inhibitor->Quenched

Caption: Mechanism of catalyst-induced isomerization and its inhibition.

References

Technical Support Center: Optimizing Reaction Parameters for the Epoxidation of 1-Decene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the epoxidation of 1-decene. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help optimize experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the epoxidation of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue / Question Potential Cause Troubleshooting Step / Solution
1. Why is my yield of 1,2-epoxydecane consistently low? Suboptimal Reaction Temperature: Temperature significantly impacts reaction rates. Lower temperatures can lead to slow or incomplete conversion, while excessively high temperatures may cause catalyst deactivation or promote side reactions.[1]Optimize Temperature: For gold-on-graphite catalysts with a radical initiator, the optimal temperature range is often between 70–100 °C.[1] Systematically vary the temperature within the recommended range for your specific catalyst-oxidant system to find the optimal point.
Incorrect Reactant Molar Ratios: An inappropriate ratio of this compound to the oxidant is a common cause of low yield. An excess of oxidant can lead to over-oxidation and the formation of byproducts, while insufficient oxidant will result in incomplete conversion.Adjust Molar Ratios: The ideal molar ratio is highly dependent on the chosen oxidant. For systems using H₂O₂, a molar ratio of H₂O₂ to the unsaturated bond between 1.1 and 2.0 is often effective.[2][3] Titrate the ratio in small increments to determine the sweet spot for your experiment.
Inadequate Catalyst Loading or Activity: The catalyst may be deactivated, poisoned, or simply used in insufficient quantities to drive the reaction efficiently. Gold catalysts, for instance, are highly active as nanoparticles, but their activity can be diminished if they aggregate.[4]Verify Catalyst Condition: Ensure the catalyst is fresh and has been stored correctly. Consider increasing the catalyst loading incrementally. If deactivation is suspected, regeneration according to the manufacturer's protocol or using a fresh batch is recommended. For gold catalysts, ensuring proper deposition as nanoparticles on a high-surface-area support like graphite or TiO₂ is crucial.[4]
Poor Choice of Solvent: The solvent can significantly influence reaction kinetics and the stability of reactants and products.[5][6] For example, protic solvents like methanol can sometimes lead to ring-opening of the newly formed epoxide.Select an Appropriate Solvent: Acetonitrile has been found to be an effective solvent for some epoxidation reactions.[5] In other cases, a solvent-free approach may yield the best results.[1] If side reactions involving the solvent are suspected, switch to a more inert or aprotic solvent.
2. How can I improve selectivity and minimize the formation of side products like nonanal or 1,2-decanediol? Epoxide Ring-Opening: The desired 1,2-epoxydecane can undergo hydrolysis to form 1,2-decanediol, especially in the presence of acid or base catalysts in an aqueous medium.[7]Control pH and Water Content: Maintain neutral reaction conditions by using a buffer, such as sodium bicarbonate, especially when using oxidants like Oxone.[8] If possible, use anhydrous conditions and aprotic solvents to prevent hydrolysis.
Over-oxidation or C-C Bond Cleavage: Strong oxidizing conditions or high temperatures can lead to the cleavage of the double bond, producing aldehydes like nonanal.[9]Moderate Reaction Conditions: Use the mildest effective temperature. Reduce the concentration of the oxidant or its addition rate to avoid a large excess at any point. Photocatalytic methods using TiO₂ under visible light have shown higher selectivity for the epoxide compared to UV light.[9]
Allylic Oxidation: Instead of epoxidation, oxidation can occur at the carbon atom adjacent to the double bond (the allylic position), forming products like dec-1-en-3-ol.[1]Use a Selective Catalyst System: The choice of catalyst is critical. Gold nanoparticles on graphite have been shown to suppress the formation of allylic products and enhance the formation of 1,2-epoxydecane.[1]
3. The reaction is not initiating or is proceeding very slowly. What should I check? Radical Initiator Failure (if applicable): Systems using molecular oxygen often require a radical initiator like azobisisobutyronitrile (AIBN) or benzyl peroxide (BPO) to start the reaction.[1][4] The reaction will not proceed in its absence.[1]Verify Initiator: Check that the radical initiator was added and is not expired. Ensure the reaction temperature is sufficient to cause the thermal decomposition of the initiator to generate radicals.
Catalyst Inactivity: The catalyst may not be active for the chosen reaction conditions. For example, titanium silicalites are effective catalysts for epoxidation with H₂O₂, but may not work with other oxidants.[10]Match Catalyst to Oxidant: Confirm that your chosen catalyst is compatible with your oxidant. For instance, many transition metal-based catalysts are designed specifically for activation of hydrogen peroxide.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst systems for the epoxidation of this compound?

A1: A variety of catalyst systems can be used. Common choices include:

  • Gold-based Catalysts: Gold nanoparticles supported on materials like graphite or titanium dioxide (TiO₂) are effective, especially when using molecular oxygen with a radical initiator.[1][4] They are noted for enhancing selectivity towards the epoxide.[1]

  • Titanium-based Catalysts: Titanium silicalites (like TS-1) are widely used as heterogeneous catalysts with hydrogen peroxide (H₂O₂) as the oxidant.[6][10]

  • Transition Metal Complexes: Catalysts based on manganese, rhenium, iron, and tungsten are often used in homogeneous systems.[11][12][13] Manganese salts with H₂O₂ and bicarbonate are a common combination.[12]

  • Transition-Metal-Free Systems: Inexpensive metal oxides like alumina (Al₂O₃) or gallium oxide can catalyze epoxidation with hydrogen peroxide.[1] Ketones like trifluoroacetone can also act as organocatalysts with H₂O₂.[12]

Q2: Which oxidants are typically used for this compound epoxidation and what are their pros and cons?

A2: The choice of oxidant is critical and depends on the catalyst and desired reaction conditions.

  • Hydrogen Peroxide (H₂O₂): An environmentally friendly ("green") oxidant, as its only byproduct is water.[11] It is inexpensive but often requires activation by a catalyst (e.g., titanium silicalites, transition metal salts).[10][11]

  • Peroxycarboxylic Acids (e.g., m-CPBA): These are highly effective and reactive, often not requiring a metal catalyst.[14] However, they are more expensive, potentially explosive, and generate carboxylic acid byproducts.[7][14]

  • Molecular Oxygen (O₂ from air): The most sustainable and inexpensive oxidant. Its use is highly desirable for green chemistry but it is less reactive and typically requires a catalyst and a radical initiator to function.[1]

  • Oxone® (Potassium Peroxymonosulfate): A versatile and powerful solid oxidant that is relatively safe and stable. It is often used with a ketone catalyst in a buffered system.[8][14]

Q3: How does the choice of solvent affect the epoxidation of this compound?

A3: The solvent plays a crucial role by affecting reactant solubility, catalyst stability, and reaction pathways.[6]

  • Aprotic Solvents (e.g., Acetonitrile, Acetone): These are often preferred as they minimize the risk of the epoxide ring being opened by a nucleophilic solvent molecule.[5][6]

  • Protic Solvents (e.g., Methanol, Water): While some catalytic systems work well in these solvents, they can participate in the reaction, leading to the formation of diols or other ring-opened byproducts.[7]

  • Solvent-Free Conditions: Conducting the reaction "neat" (without a solvent) is possible and highly desirable from a green chemistry perspective, as it simplifies purification and reduces waste.[1]

Data Presentation: Reaction Parameter Optimization

The following tables summarize key quantitative data for optimizing the epoxidation of this compound based on different catalytic systems.

Table 1: Comparison of Selected Catalyst Systems for Alkene Epoxidation

Catalyst SystemOxidantTypical SolventTemperature (°C)Key Advantages
Gold/GraphiteO₂ + AIBN¹Solvent-Free70 - 100High selectivity to epoxide, uses air as oxidant.[1]
Titanium Silicalite (TS-1)H₂O₂Methanol, Acetonitrile25 - 75Heterogeneous (easy separation), green oxidant.[6][10]
MnSO₄ / NaHCO₃H₂O₂Acetonitrile/WaterRoom TempUses inexpensive metal salt, mild conditions.[12]
Methyltrioxorhenium (MTO)H₂O₂AcetonitrileRoom TempHigh efficiency, often enhanced by pyridine-type additives.[12]
Al₂O₃H₂O₂Acetonitrile~60Inexpensive, reusable heterogeneous catalyst.[1]
¹ AIBN: Azobisisobutyronitrile (radical initiator)

Table 2: Influence of Reaction Parameters on this compound Epoxidation (Illustrative)

ParameterRange StudiedEffect on ConversionEffect on Selectivity to EpoxideReference System
Temperature 50 - 80 °CIncreases with temperature.May decrease at very high temperatures due to side reactions.Fatty Acid Epoxidation.[2][3]
H₂O₂ : Unsaturation (mol ratio) 1.1 - 2.2Increases with higher ratio.Can decrease if ratio is too high, leading to over-oxidation.Fatty Acid Epoxidation.[2][3]
Reaction Time 2 - 7 hoursIncreases with time.Optimal time exists; prolonged time can lead to byproduct formation.Fatty Acid Epoxidation.[2][3]

Experimental Protocols

Protocol 1: Solvent-Free Epoxidation using Gold/Graphite and a Radical Initiator

This protocol is based on the methodology for the aerobic epoxidation of this compound.[1]

  • Materials:

    • This compound

    • Gold on graphite catalyst (e.g., 1% Au by weight)

    • α,α-Azobisisobutyronitrile (AIBN) as a radical initiator

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle with temperature control

    • Source of oxygen or air (e.g., balloon or gas line)

  • Procedure:

    • To a round-bottom flask, add the gold/graphite catalyst and the AIBN initiator.

    • Add this compound to the flask.

    • Fit the flask with a reflux condenser open to an oxygen or air source (e.g., via a balloon).

    • Place the flask in a heating mantle on a magnetic stirrer and begin stirring.

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and maintain for the specified reaction time (e.g., 4-8 hours).

    • Monitor the reaction progress by taking aliquots periodically and analyzing them via Gas Chromatography (GC) or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the heterogeneous catalyst by centrifugation or filtration.

    • The resulting liquid product can be analyzed and purified by standard methods such as distillation.

Protocol 2: Photocatalytic Epoxidation using TiO₂ and Hydrogen Peroxide

This protocol is adapted from studies on the photocatalytic epoxidation of this compound.[9]

  • Materials:

    • This compound

    • Titanium dioxide (TiO₂, rutile form recommended)

    • 30% Hydrogen peroxide (H₂O₂) solution

    • A suitable solvent (e.g., acetonitrile)

    • Photoreactor equipped with a visible light source (e.g., LED lamp, >420 nm)

    • Magnetic stirrer and reaction vessel (e.g., quartz flask)

  • Procedure:

    • Suspend the TiO₂ powder in the solvent within the photoreactor vessel.

    • Add this compound to the suspension.

    • Add the required amount of H₂O₂ solution to the mixture.

    • Seal the reactor and begin vigorous stirring to maintain a uniform suspension.

    • Turn on the visible light source to initiate the photocatalytic reaction. Maintain a constant temperature, if required, using a cooling system.

    • Irradiate the mixture for the desired duration (e.g., 4-24 hours), monitoring the progress via GC analysis of withdrawn samples.

    • Once the reaction has reached the desired conversion, turn off the light source.

    • Separate the TiO₂ catalyst by filtration or centrifugation.

    • The liquid phase containing the product can then be worked up to isolate the 1,2-epoxydecane.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the epoxidation process.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactants 1. Prepare Reactants (this compound, Oxidant, Solvent) Catalyst 2. Prepare Catalyst (Weigh, Activate if needed) Setup 3. Assemble Reactor Reactants->Setup Catalyst->Setup Run 4. Initiate Reaction (Heat, Irradiate, Stir) Setup->Run Monitor 5. Monitor Progress (GC, TLC) Run->Monitor Monitor->Run Continue Quench 6. Quench Reaction Monitor->Quench Complete Separate 7. Separate Catalyst (Filtration, Centrifugation) Quench->Separate Extract 8. Product Extraction & Purification Separate->Extract Analyze 9. Final Analysis (GC-MS, NMR) Extract->Analyze

Caption: General experimental workflow for the epoxidation of this compound.

TroubleshootingFlow Start Problem: Low Epoxide Yield CheckConversion Is Substrate Conversion Low? Start->CheckConversion CheckSelectivity Is Selectivity Poor? CheckConversion->CheckSelectivity No Cause_Conversion Potential Causes: - Inactive Catalyst - Temp Too Low - Time Too Short - Initiator Failed CheckConversion->Cause_Conversion Yes Cause_Selectivity Potential Causes: - Epoxide Ring-Opening - Over-oxidation - Allylic Oxidation CheckSelectivity->Cause_Selectivity Yes Solution_Conversion Solutions: - Check/Replace Catalyst - Increase Temperature - Extend Reaction Time Cause_Conversion->Solution_Conversion Solution_Selectivity Solutions: - Use Aprotic Solvent / Control pH - Moderate Conditions - Change Catalyst System Cause_Selectivity->Solution_Selectivity

Caption: Troubleshooting logic for diagnosing low yields in this compound epoxidation.

References

Technical Support Center: Gas Chromatography Analysis of 1-Decene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the gas chromatography (GC) analysis of 1-decene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC analysis of this compound in a question-and-answer format.

Question: Why is my this compound peak tailing?

Answer: Peak tailing for non-polar compounds like this compound is less common than for polar compounds but can occur due to several factors. Here’s a systematic approach to troubleshoot this issue:

  • Active Sites in the Inlet or Column: Although this compound is an alkene, active sites in the GC system, such as silanol groups in the inlet liner or on the column, can cause interactions leading to peak tailing.

    • Solution:

      • Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Replace the liner if it appears contaminated or after a reasonable number of injections.[1]

      • Column Contamination: Contaminants at the head of the column can create active sites. Try trimming the first 10-20 cm of the column.

      • Column Choice: While a non-polar column is standard, ensure it is in good condition. Older columns can become more active over time.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth according to your instrument's manual.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Sub-optimal Flow Rate: An incorrect carrier gas flow rate can affect peak shape.

    • Solution: Check and optimize the carrier gas flow rate for your column dimensions.

A logical workflow for troubleshooting peak tailing is presented below.

G Troubleshooting Workflow for this compound Peak Tailing start Observe this compound Peak Tailing check_inlet Check Inlet System (Liner, Septum) start->check_inlet Start Here check_column Evaluate GC Column (Installation, Contamination) check_inlet->check_column Tailing Persists problem_solved Peak Shape Improved check_inlet->problem_solved Issue Found & Fixed review_method Review Method Parameters (Concentration, Flow Rate) check_column->review_method Tailing Persists check_column->problem_solved Issue Found & Fixed review_method->problem_solved Issue Found & Fixed end_bad Further Investigation Required review_method->end_bad Tailing Persists problem_solved->check_inlet No end_good Analysis Complete problem_solved->end_good Yes

Troubleshooting workflow for peak tailing.

Question: My this compound peak is broad, or I have poor resolution from other components.

Answer: Peak broadening and poor resolution can be caused by several factors:

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas has a significant impact on chromatographic efficiency.

    • Solution: Optimize the carrier gas flow rate (or linear velocity) for your column dimensions and carrier gas type (e.g., Helium or Hydrogen).

  • Thick Stationary Phase Film: A column with a thick film can lead to broader peaks for higher boiling point compounds.

    • Solution: For the analysis of C10 hydrocarbons, a standard film thickness (e.g., 0.25 µm) is generally suitable. If you are using a thick film column, consider switching to one with a thinner film.

  • Slow Injection Speed: A slow manual injection can introduce the sample in a broad band, resulting in broad peaks.

    • Solution: Use a fast and consistent injection technique or an autosampler for better reproducibility.

  • Temperature Program: A slow temperature ramp can lead to broader peaks for later eluting compounds.

    • Solution: Increase the temperature ramp rate. A typical starting point could be 10°C/min.

Question: The retention time for my this compound peak is shifting between runs.

Answer: Retention time instability can compromise the identification of your analyte.

  • Leaks in the System: Small leaks in the injector, column fittings, or gas lines can cause fluctuations in the carrier gas flow rate, leading to retention time shifts.

    • Solution: Perform a leak check of the entire system, paying close attention to the septum, liner O-ring, and column fittings.

  • Inconsistent Oven Temperature: Poor temperature control or insufficient equilibration time between runs can cause retention time drift.

    • Solution: Ensure the GC oven is properly calibrated and allow for an adequate equilibration time (e.g., 1-2 minutes) at the initial temperature before each injection.

  • Changes in Carrier Gas Flow: A faulty gas regulator or a nearly empty gas cylinder can lead to inconsistent flow rates.

    • Solution: Check the pressure on your gas cylinder and regulator. Ensure the electronic pressure control (EPC) is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for analyzing this compound?

A1: For a non-polar compound like this compound, a non-polar or a mid-polarity column is generally recommended. The separation will be primarily based on the boiling point of the analytes.

  • Non-Polar Columns: A 100% dimethylpolysiloxane (e.g., DB-1, HP-1, SPB-1) or a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5, SPB-5) stationary phase is a good choice. These columns separate compounds mainly by their boiling points.

  • PLOT Columns: For detailed analysis of light hydrocarbons, including this compound, a porous layer open tubular (PLOT) column like an Alumina/KCl PLOT column can be used.[2][3]

Q2: How can I quantify the amount of this compound in my sample?

A2: Quantitative analysis of this compound can be performed using a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons.[4] To obtain accurate and precise results, one of the following calibration methods should be used:

  • External Standard: Prepare a series of calibration standards of this compound at known concentrations. Inject these standards and create a calibration curve of peak area versus concentration. The concentration of this compound in your unknown sample can then be determined from this curve.

  • Internal Standard: Add a known amount of an internal standard (a compound not present in the sample with a retention time close to, but well-resolved from, this compound) to all your standards and samples. This method corrects for variations in injection volume. A suitable internal standard for this compound could be an alkane like nonane or undecane.

Q3: What are typical instrument parameters for a GC-FID analysis of this compound?

A3: The following table provides a starting point for method development. These parameters may need to be optimized for your specific instrument and application.

ParameterTypical Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Experimental Protocols

Detailed Methodology for GC-FID Analysis of this compound

This protocol describes a general method for the separation and quantification of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or pentane) at a concentration of approximately 1000 µg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of your samples.

  • If using an internal standard, add a constant, known amount of the internal standard to each calibration standard and sample.

2. GC Instrument Setup:

  • Install a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5).

  • Set the instrument parameters as suggested in the table above or as optimized for your specific needs.

  • Allow the system to equilibrate until a stable baseline is achieved.

3. Data Acquisition:

  • Inject the prepared standards, starting with the lowest concentration.

  • Inject the unknown samples.

  • Ensure that each injection is followed by a sufficient run time to elute all components of interest.

4. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard (if used).

  • For external standard calibration, plot the peak area of this compound against the concentration of the standards and perform a linear regression to generate a calibration curve.

  • For internal standard calibration, plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the unknown samples using the generated calibration curve.

The overall workflow for the GC analysis of this compound is depicted in the following diagram.

G General Workflow for GC Analysis of this compound sample_prep Sample Preparation (Dilution, Internal Standard) instrument_setup GC Instrument Setup (Column, Method Parameters) sample_prep->instrument_setup data_acquisition Data Acquisition (Injection of Standards & Samples) instrument_setup->data_acquisition data_analysis Data Analysis (Integration, Calibration) data_acquisition->data_analysis results Reporting of Results (Concentration of this compound) data_analysis->results

General workflow for this compound GC analysis.

References

Technical Support Center: Refinement of Separation Methods for 1-Decene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their separation methods for 1-decene isomers. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

I. Gas Chromatography (GC)

Gas chromatography is a powerful and widely used technique for the separation of volatile compounds like this compound isomers. The separation is primarily influenced by the choice of the stationary phase and operating conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical elution order of this compound isomers on nonpolar and polar GC columns?

A1: The elution order of this compound isomers is highly dependent on the polarity of the stationary phase.[1]

  • Nonpolar Stationary Phases (e.g., squalane, DB-1, DB-5): Separation is primarily driven by the boiling points of the isomers.[1] Generally, the boiling points of linear alkenes decrease as the double bond moves from the terminal position (this compound) towards the center of the carbon chain.[1] Therefore, isomers with more centrally located double bonds tend to elute earlier. For geometric isomers, the trans (E) isomer is typically more volatile and elutes before the corresponding cis (Z) isomer.[1]

  • Polar Stationary Phases (e.g., Carbowax 20M): The elution order can be significantly different from that on nonpolar phases due to interactions between the polar stationary phase and the electron-rich double bond of the alkenes.[1] Alkenes are generally retained longer than alkanes. Isomers with terminal double bonds, like this compound, often exhibit strong retention on polar columns.[1] The greater interaction of the exposed double bond in cis isomers with the polar stationary phase can lead to the cis isomer being retained more strongly than the trans isomer.[1]

Q2: How can I improve the resolution between closely eluting this compound isomers?

A2: To improve resolution, consider the following strategies:

  • Optimize the Temperature Program: A slower temperature ramp or an isothermal period at an optimal temperature can enhance separation.

  • Use a Longer Column: Increasing the column length provides more theoretical plates, leading to better separation.

  • Select a Different Stationary Phase: If co-elution persists, switching to a stationary phase with a different selectivity (e.g., from nonpolar to polar, or a liquid crystalline phase) is often the most effective solution.[2]

  • Reduce the Column Diameter: A smaller internal diameter can increase column efficiency.

  • Adjust the Carrier Gas Flow Rate: Operating at the optimal linear velocity for the carrier gas (e.g., hydrogen or helium) will maximize efficiency.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) - Active sites on the column or in the inlet liner.- Column overload.- Incompatible solvent.- Use a deactivated inlet liner and column.- Inject a smaller sample volume or a more dilute sample.- Ensure the sample solvent is compatible with the stationary phase.
Inconsistent retention times - Fluctuations in oven temperature, carrier gas flow rate, or inlet pressure.- Column degradation.- Verify the stability of GC parameters.- Condition the column or replace it if it is old or contaminated.
Co-elution of this compound with other isomers - Insufficient column efficiency or selectivity.- See FAQ Q2 for strategies to improve resolution. Consider using a highly selective liquid crystalline stationary phase for difficult separations.[2]
Loss of resolution over time - Column contamination.- Stationary phase degradation.- Bake out the column at a high temperature (within its specified limit).- Trim the first few centimeters of the column.- Replace the column if performance is not restored.
Quantitative Data: Kovats Retention Indices of this compound
Stationary Phase Polarity Kovats Retention Index (I) Elution Behavior Relative to n-Decane (I=1000)
SqualaneNonpolar982Elutes before n-decane
DB-1Nonpolar989Elutes before n-decane
Carbowax 20MPolar1046Elutes after n-decane

Data sourced from BenchChem Technical Support Document.[1]

Experimental Protocols

Method 1: Separation on a Nonpolar Squalane Column

  • Gas Chromatograph: Carlo Erba GI 452 with a flame-ionization detector (FID).

  • Column: 195 m x 0.25 mm I.D. glass capillary column coated with a 0.08 µm film of squalane.

  • Carrier Gas: Hydrogen at an inlet pressure of 0.3 MPa.

  • Temperatures: Isothermal analysis at a temperature between 30 and 80°C.

  • Outcome: This high-efficiency column allows for the separation of numerous positional and geometric isomers of C10 dienes, with trans isomers generally eluting before cis isomers.[1]

Method 2: Dual-Column Analysis of C1-C10 Hydrocarbons

  • Gas Chromatograph: Agilent 7890A GC with dual Flame Ionization Detectors (FID) and a Capillary Flow Technology (CFT) Deans Switch.

  • Columns:

    • Primary: DB-1 (100% dimethylpolysiloxane), nonpolar.

    • Secondary: HP-PLOT Q (divinylbenzene/ethylene glycol dimethacrylate), polar.

  • Carrier Gas: Helium.

  • Configuration: This setup allows for the separation of a wide range of hydrocarbons, including decene isomers, by directing different fractions of the sample to columns with different selectivities.[3]

Diagrams

GC_Workflow Experimental Workflow for GC Analysis of this compound Isomers cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample This compound Isomer Mixture Dilution Dilute with appropriate solvent Sample->Dilution Injector Injector Port Dilution->Injector Inject Sample Column GC Column (Polar or Nonpolar) Injector->Column Oven Temperature-Controlled Oven Column->Oven Detector Detector (FID) Oven->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Signal Integration Peak Integration & Identification Chromatogram->Integration Report Results Report Integration->Report

Caption: Workflow for GC analysis of this compound isomers.

II. Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points. For isomers with very close boiling points, such as those of this compound, conventional fractional distillation is often impractical.[4]

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate this compound isomers by conventional fractional distillation?

A1: this compound and its isomers have very similar molecular weights and structures, resulting in very close boiling points. For instance, this compound and n-decane have boiling points that are less than a degree apart, making their separation by conventional rectification require a very large number of theoretical plates, which is often not feasible.[4] A similar challenge exists for separating this compound from its various isomers.

Q2: Can azeotropic distillation be used to separate this compound isomers?

A2: Azeotropic distillation is a potential technique for separating close-boiling compounds.[4] It involves adding an entrainer (an azeotrope-forming agent) to the mixture to form a new, lower-boiling azeotrope with one or more of the components.[5] This alters the relative volatilities of the components, making separation easier. While there is documented success in separating this compound from decane using agents like methyl propionate and methyl t-butyl ether, the application to separating this compound from its isomers would require finding a suitable entrainer that selectively forms an azeotrope with a specific isomer.[4]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Poor separation efficiency - Insufficient number of theoretical plates in the column.- Incorrect reflux ratio.- Entrainer not effective for the specific isomer mixture.- Use a longer or more efficient distillation column.- Optimize the reflux ratio; a higher ratio generally improves separation but reduces throughput.- Screen for different entrainers that can selectively alter the volatility of one isomer.
Contamination of the desired isomer with the entrainer - Incomplete separation of the entrainer from the product.- Implement an effective entrainer recovery step, such as a secondary distillation, decantation if the entrainer is immiscible, or solvent extraction.[4]
Thermal degradation of the product - High still pot temperatures.- Consider vacuum distillation to lower the boiling points of the components and reduce the risk of degradation.
Quantitative Data: Azeotropic Distillation of this compound and Decane
Azeotropic Agent Relative Volatility (this compound/Decane) Theoretical Plates Required for 99% Purity
None1.11117
Methyl Propionate1.48~35-47
Methyl t-butyl ether1.45~35-47

Data adapted from a patent on the separation of this compound from decane.[4] This table illustrates the principle of how an entrainer can improve separability.

Diagrams

Azeotropic_Distillation Azeotropic Distillation Process for Isomer Separation Feed Isomer Mixture + Entrainer Column Distillation Column Feed->Column Reboiler Reboiler Column->Reboiler Condenser Condenser Column->Condenser Product2 Separated Isomer 2 Reboiler->Product2 Decanter Decanter/Separator Condenser->Decanter Product1 Separated Isomer 1 Decanter->Product1 Recycle Recycled Entrainer Decanter->Recycle Recycle->Feed

Caption: Generalized workflow for azeotropic distillation.

III. Membrane Separation

Membrane separation is an emerging, energy-efficient technology for separating olefin/paraffin mixtures and potentially their isomers.[6] The separation is based on differences in the transport rates of molecules through a membrane, driven by a pressure or concentration gradient.

Frequently Asked Questions (FAQs)

Q1: What types of membranes are suitable for separating this compound isomers?

A1: The separation of olefin isomers is challenging due to their similar molecular sizes and properties.[7] However, several classes of membranes are being investigated:

  • Polymeric Membranes: Materials like polyimides have shown promise for olefin/paraffin separation.[8] The separation relies on the selective interaction of the π-electrons in the olefin's double bond with the polymer matrix.

  • Inorganic Membranes (Zeolites, MOFs): These materials have well-defined pore structures that can enable molecular sieving based on subtle differences in the size and shape of the isomers.[6][9]

  • Facilitated Transport Membranes: These membranes contain a carrier agent (e.g., silver ions) that reversibly binds with the olefin, enhancing its transport across the membrane.[10] This can lead to high selectivity.

Q2: What are the main challenges in using membrane separation for this compound isomers?

A2: Key challenges include:

  • Low Selectivity: Achieving high selectivity between isomers with very similar properties is difficult.

  • Membrane Fouling: The membrane can become blocked by impurities or polymerization of the olefins, reducing its performance over time.

  • Plasticization: For polymeric membranes, the absorption of hydrocarbons can cause the polymer to swell, leading to a loss of selectivity.[11]

  • Carrier Instability: In facilitated transport membranes, the carrier can be lost or deactivated over time.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low permeate flux - Membrane fouling.- Insufficient transmembrane pressure.- Pre-treat the feed to remove contaminants.- Clean the membrane according to the manufacturer's protocol.- Increase the feed pressure (within operational limits).
Decreased selectivity over time - Membrane plasticization (polymeric membranes).- Carrier deactivation (facilitated transport membranes).- Membrane fouling.- Operate at lower hydrocarbon partial pressures if possible.- Consider using a more resistant membrane material.- Regenerate or replace the carrier-containing liquid phase.- Implement a regular cleaning cycle.
Membrane degradation - Chemical incompatibility with the feed.- Operating outside of the specified temperature or pressure range.- Ensure the membrane material is compatible with all components in the feed stream.- Operate within the recommended temperature and pressure limits.

Diagrams

Membrane_Separation_Logic Logical Flow for Troubleshooting Membrane Separation Start Problem Observed CheckFlux Is Permeate Flux Low? Start->CheckFlux CheckSelectivity Is Selectivity Decreasing? CheckFlux->CheckSelectivity No CheckPressure Check Transmembrane Pressure CheckFlux->CheckPressure Yes CheckPlasticization Suspect Plasticization/Carrier Loss CheckSelectivity->CheckPlasticization Yes End Problem Resolved CheckSelectivity->End No CheckFouling Inspect for Fouling CheckPressure->CheckFouling CleanMembrane Clean or Replace Membrane CheckFouling->CleanMembrane CleanMembrane->End ModifyConditions Adjust Operating Conditions (Pressure, Temperature) CheckPlasticization->ModifyConditions ConsiderNewMembrane Evaluate Different Membrane Material ModifyConditions->ConsiderNewMembrane ConsiderNewMembrane->End

Caption: Troubleshooting logic for membrane separation.

IV. Liquid Chromatography (LC) and Supercritical Fluid Chromatography (SFC)

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful analytical and preparative techniques for separating non-volatile or thermally sensitive isomers.

Frequently Asked Questions (FAQs)

Q1: Can HPLC be used to separate geometric (cis/trans) isomers of this compound?

A1: Yes, HPLC is a promising technique for separating geometric isomers.[12] The separation can be achieved by using a stationary phase that can differentiate based on the shape of the molecules. Columns with C18 or C30 stationary phases have been used.[12] The addition of alkanes or alkenes to the mobile phase can also enhance the separation of olefinic isomers.[12]

Q2: What are the advantages of Supercritical Fluid Chromatography (SFC) for isomer separation?

A2: SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[13] It offers several advantages over HPLC for isomer separation:

  • Faster Separations: Supercritical fluids have low viscosity and high diffusivity, allowing for faster analysis times.[14][15]

  • Higher Efficiency: SFC can provide better resolution for complex isomer mixtures.

  • Greener Chemistry: The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents.[15]

  • Versatility: SFC is particularly effective for chiral separations, which is relevant for isomers with chiral centers.[13]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Poor resolution in HPLC - Inappropriate stationary phase.- Mobile phase composition is not optimal.- Screen different columns (e.g., C18, C30, phenyl, cholesterol-based) to find one with the best selectivity.[16]- Systematically vary the mobile phase composition, including the use of additives like short-chain alkanes or alkenes.[12]
Peak splitting or tailing - Column overload.- Secondary interactions with the stationary phase.- Reduce the sample concentration or injection volume.- Add a modifier to the mobile phase to block active sites on the stationary phase.
Difficulty in separating polar isomers in SFC - The mobile phase (CO2) is relatively nonpolar.- Add a polar co-solvent (modifier) such as methanol or ethanol to the CO2 mobile phase to increase its solvating power for polar analytes.
Unstable baseline in SFC - Fluctuations in pressure or temperature.- Incomplete mixing of CO2 and the modifier.- Ensure the backpressure regulator is functioning correctly.- Use a high-quality pump and mixer for the mobile phase.
Experimental Protocols

HPLC Method for Olefinic Isomers

  • Technique: High-Performance Liquid Chromatography (HPLC).

  • Stationary Phase: A column containing an organosilane with a pendant aliphatic functional group (e.g., C18 or C30).[12]

  • Mobile Phase: A mixture of solvents such as methanol, water, and an additive comprising an alkane or alkene (e.g., hexane, octane, 1-hexene, 1-octene).[12] The additive preferentially interacts with the isomers to improve resolution.

  • Detection: UV detector or mass spectrometer.

Diagrams

SFC_System Schematic of a Supercritical Fluid Chromatography (SFC) System CO2_Source CO2 Cylinder Pump_CO2 CO2 Pump CO2_Source->Pump_CO2 Modifier_Source Modifier Solvent Pump_Mod Modifier Pump Modifier_Source->Pump_Mod Mixer Mixing Chamber Pump_CO2->Mixer Pump_Mod->Mixer Injector Injector Mixer->Injector Column SFC Column Injector->Column Oven Column Oven Column->Oven BPR Back Pressure Regulator Oven->BPR Detector Detector BPR->Detector Data_System Data System Detector->Data_System

References

Validation & Comparative

A Comparative Analysis of 1-Decene and 1-Octene as Comonomers in Ethylene Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the performance and resulting polymer properties of 1-decene versus 1-octene in the synthesis of linear low-density polyethylene (LLDPE).

The selection of an α-olefin comonomer is a critical factor in tailoring the properties of polyethylene. The length of the comonomer's alkyl side chain directly influences the degree of disruption to the polyethylene crystal lattice, thereby affecting the polymer's density, crystallinity, and mechanical properties. Among the commonly used α-olefins, 1-octene and this compound are of significant industrial and academic interest. This guide provides a comparative analysis of these two comonomers, supported by experimental data, to aid researchers in selecting the appropriate comonomer for their specific applications.

Performance Comparison: this compound vs. 1-Octene

Experimental data from the copolymerization of ethylene with this compound and 1-octene using metallocene catalysts reveals distinct differences in their incorporation and the resulting polymer characteristics. Generally, under similar polymerization conditions, this compound has been observed to exhibit higher incorporation rates into the polyethylene backbone compared to 1-octene.[1][2] This can be attributed to its higher boiling point, which allows it to remain in the liquid phase during polymerization.[1][2]

The choice of catalyst system also plays a crucial role. With Ziegler-Natta catalysts, a general trend of decreasing reactivity with increasing α-olefin chain length has been observed, suggesting that this compound may exhibit lower reactivity compared to 1-octene in these systems.[3]

The following tables summarize key quantitative data from comparative studies.

Table 1: Comonomer Incorporation and Polymer Properties with Metallocene Catalyst

Parameter1-Octene CopolymerThis compound CopolymerReference
Comonomer Feed (mol%)5.05.0[1][2]
Comonomer Incorporation (mol%) 1.8 2.5 [1][2]
Molecular Weight (Mw, g/mol )110,000105,000[1][2]
Molecular Weight Distribution (MWD)2.12.2[1][2]
Density (g/cm³)0.9180.915[1][2]
Melting Point (Tm, °C)118115[1][2]
Crystallinity (%)4540[1][2]

Table 2: Tensile Properties of LLDPE Films

Property1-Octene LLDPEThis compound LLDPEReference
Tensile Strength at Break (MD, MPa)4542[1][2]
Elongation at Break (MD, %)600650[1][2]
Tensile Strength at Break (TD, MPa)4038[1][2]
Elongation at Break (TD, %)700750[1][2]

(MD = Machine Direction, TD = Transverse Direction)

Experimental Protocols

The following are generalized methodologies for the synthesis and characterization of ethylene/α-olefin copolymers.

Ethylene/α-Olefin Copolymerization (Metallocene Catalyst)

A solution-phase polymerization is conducted in a stirred, high-pressure reactor.

  • Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen to remove oxygen and moisture.

  • Solvent and Scavenger: A suitable solvent, such as toluene, is introduced, followed by a scavenger like triisobutylaluminum (TIBA) to remove any remaining impurities.

  • Catalyst and Cocatalyst: A metallocene catalyst, for example, a constrained geometry catalyst (CGC) like dimethylsilyl(N-tert-butylamido)(tetramethylcyclopentadienyl)titanium dichloride, is activated with a cocatalyst such as methylaluminoxane (MAO).

  • Monomer Feed: A pre-mixed solution of the α-olefin (1-octene or this compound) in toluene is fed into the reactor. Ethylene is then continuously supplied to maintain a constant pressure.

  • Polymerization: The reaction is carried out at a specific temperature (e.g., 120°C) and pressure for a defined period.

  • Termination and Polymer Recovery: The polymerization is terminated by adding a deactivating agent like methanol. The resulting polymer is then precipitated, washed, and dried under vacuum.

Polymer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is employed to determine the comonomer content and distribution within the polymer chain.[4]

  • Gel Permeation Chromatography (GPC): GPC is used to measure the molecular weight (Mw) and molecular weight distribution (MWD) of the copolymers.[4]

  • Differential Scanning Calorimetry (DSC): DSC analysis is performed to determine the melting temperature (Tm) and crystallinity of the polymer.[1][2]

  • Density Measurement: The density of the polymer is typically measured using a density gradient column.[1][2]

  • Mechanical Testing: Tensile properties of polymer films are evaluated using a universal testing machine according to standard methods (e.g., ASTM D882).

Visualizing the Process and Structure-Property Relationships

The following diagrams illustrate the experimental workflow and the fundamental relationship between comonomer choice and the resulting polymer structure.

Ethylene_Copolymerization_Workflow cluster_preparation Reactor Preparation cluster_reaction Polymerization cluster_recovery Product Recovery Reactor High-Pressure Reactor Purge Dry & Purge (N2) Reactor->Purge Solvent Solvent (Toluene) Purge->Solvent Scavenger Scavenger (TIBA) Solvent->Scavenger Catalyst Metallocene Catalyst + Cocatalyst (MAO) Scavenger->Catalyst Monomers Ethylene + α-Olefin (1-Octene or this compound) Catalyst->Monomers Termination Terminate (Methanol) Monomers->Termination Precipitation Precipitate & Wash Termination->Precipitation Drying Vacuum Dry Precipitation->Drying LLDPE LLDPE Product Drying->LLDPE

Caption: Experimental workflow for ethylene/α-olefin copolymerization.

Structure_Property_Relationship cluster_comonomer Comonomer Choice cluster_structure Polymer Microstructure cluster_properties Resulting Polymer Properties Octene 1-Octene (C8) Structure_Octene Shorter Side Chains Lower Incorporation Octene->Structure_Octene Decene This compound (C10) Structure_Decene Longer Side Chains Higher Incorporation Decene->Structure_Decene Properties_Octene Higher Crystallinity Higher Density Higher Melting Point Structure_Octene->Properties_Octene Properties_Decene Lower Crystallinity Lower Density Lower Melting Point Structure_Decene->Properties_Decene

Caption: Influence of comonomer on polymer structure and properties.

Conclusion

The choice between this compound and 1-octene as a comonomer in ethylene polymerization allows for the fine-tuning of LLDPE properties. Experimental evidence with metallocene catalysts suggests that this compound leads to higher incorporation rates, resulting in polymers with lower density, crystallinity, and melting points compared to 1-octene under similar conditions.[1][2] This increased disruption of the crystalline structure by the longer octyl side chains of this compound can be advantageous for applications requiring higher flexibility and lower modulus. The tensile properties of LLDPE films made with either comonomer are comparable.[1][2] The selection of the optimal comonomer will ultimately depend on the desired balance of properties for the target application and the catalyst system employed.

References

comparative study of different catalysts for 1-decene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 1-Decene Polymerization

The selection of an appropriate catalyst system is paramount in controlling the polymerization of this compound, a key process in the production of high-performance synthetic lubricants, particularly polyalphaolefins (PAOs). The catalyst dictates crucial polymer properties including molecular weight, polydispersity, viscosity, and microstructure. This guide provides a comparative analysis of three major classes of catalysts used for this compound polymerization: Ziegler-Natta, Metallocene, and Post-Metallocene systems, supported by experimental data from recent literature.

Overview of Catalyst Systems

Ziegler-Natta (Z-N) Catalysts: These are traditional, heterogeneous catalysts, typically based on titanium compounds supported on magnesium chloride (MgCl2), and activated by organoaluminum co-catalysts like triethylaluminium (AlEt3).[1][2] Z-N catalysts are known for their high activity and ability to produce highly stereoregular polymers.[3] The addition of Lewis bases (electron donors) can further enhance the stereoselectivity of these systems.[3]

Metallocene Catalysts: Metallocenes are homogeneous, single-site catalysts consisting of a transition metal (commonly zirconium or titanium) sandwiched between cyclopentadienyl-type ligands.[1][4][5] Their single-site nature allows for the production of polymers with narrow molecular weight distributions (MWD) and well-defined microstructures.[4][5] They are often activated by methylaluminoxane (MAO) or boron-based compounds.[4][6] Metallocene systems are considered ideal for this compound polymerization due to their exceptionally high activity and precise control over polymer attributes.[4][5]

Post-Metallocene Catalysts: This is a broad class of single-site catalysts that do not have the classic metallocene sandwich structure.[7][8] They feature a transition metal center coordinated to a variety of chelating ligands.[7] These catalysts offer great diversity in tuning polymer properties and can be designed to produce polymers with unique characteristics, such as the incorporation of polar monomers or achieving specific tacticities.[9][10]

Performance Comparison

The performance of different catalyst systems for this compound polymerization is summarized in the table below. Key metrics include catalyst activity, monomer conversion, number-average molecular weight (Mn), and polydispersity index (PDI), which indicates the breadth of the molecular weight distribution.

Catalyst SystemCo-catalyst / ActivatorTemp. (°C)Time (min)Conversion (%)Mn ( g/mol )PDI (MWD)ActivityReference
Ziegler-Natta
MgCl₂/TiCl₄AlEt₃70-----[3]
MgCl₂/TiCl₄/Dibutyl phthalate (Internal Donor)AlEt₃70-----[3]
Metallocene
rac-Et(1-Ind)₂ZrCl₂MAO506091.6%9,0911.69-[5]
Ph₂C(Cp-9-Flu)ZrCl₂C₆H₅NH(CH₃)₂B(C₆F₅)₄ / Al(iBu)₃6012093.6%29,0001.85-[4]
rac-Me₂Si(1-indenyl)₂ZrCl₂ (with H₂)AlⁱBu₃ / [C₆H₅NH(CH₃)₂][B(C₆F₅)₄]80----17.2 × 10⁶ g molZr⁻¹ h⁻¹[6]
Post-Metallocene
Ti-diamine bis(phenolate)MAO / ZnEt₂2510~99%560 - 22401.11-1.25-[9]
Ti complex with oxyquinolinyl ligandAl(C₂H₅)₂Cl / Mg(C₄H₉)₂----BroadHigh Activity[11]

Experimental Methodologies and Workflows

A generalized workflow for conducting this compound polymerization is depicted below. The specific parameters and components vary significantly depending on the chosen catalyst system.

G General Workflow for this compound Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis catalyst_prep Catalyst/Co-catalyst Preparation catalyst_inj Catalyst System Injection catalyst_prep->catalyst_inj reactor_prep Reactor Setup (Inert Atmosphere) monomer_add Monomer (this compound) & Solvent Addition reactor_prep->monomer_add monomer_add->catalyst_inj polymerization Polymerization (Controlled Temp/Time) catalyst_inj->polymerization termination Reaction Termination & Quenching polymerization->termination isolation Polymer Isolation & Purification termination->isolation characterization Characterization (GPC, NMR, DSC) isolation->characterization

Caption: A typical experimental workflow for the catalytic polymerization of this compound.

Experimental Protocols

Metallocene-Catalyzed Polymerization (rac-Et(1-Ind)₂ZrCl₂/MAO) [5]

  • Catalyst System: rac-Et(1-Ind)₂ZrCl₂ as the catalyst and methylaluminoxane (MAO) as the co-catalyst.

  • Reaction Conditions: Polymerization is conducted in a reactor under an inert atmosphere. The molar ratio of Zr to this compound is set to 8x10⁻⁵, and the molar ratio of Al to Zr is 100. The reaction is carried out at 50°C for 60 minutes.

  • Characterization: The resulting polymer's properties, such as kinematic viscosity, viscosity index, number-average molecular weight (Mn), and molecular weight distribution (MWD), are determined.

Ziegler-Natta-Catalyzed Polymerization (MgCl₂-supported TiCl₄) [3]

  • Catalyst Preparation: The catalyst is prepared by ball-milling anhydrous MgCl₂ and TiCl₄ under a nitrogen atmosphere. For systems with internal donors, a Lewis base like dibutyl phthalate (DBF) is co-milled with the other components.

  • Reaction Conditions: Polymerizations are carried out in a glass reactor with heptane as the solvent at 70°C. The catalyst system is activated by triethylaluminium (AlEt₃), with an Al/Ti mole ratio of 55.

  • Characterization: The tacticity of the resulting poly(this compound) is analyzed using NMR to determine the mmmm pentad fractions. Thermal behavior is studied using Differential Scanning Calorimetry (DSC).

Post-Metallocene-Catalyzed Polymerization (Ti-diamine bis(phenolate)) [9]

  • Catalyst System: A synthesized Ti-based diamine bis(phenolate) catalyst is used. Diethylzinc (ZnEt₂) acts as a chain transfer agent, with MAO as a co-catalyst.

  • Reaction Conditions: The polymerization is conducted to achieve effective and reversible chain transfer between the active titanium center and the zinc alkyl. The addition of ZnEt₂ is used to regulate the molecular weight of the oligomers.

  • Characterization: The molecular weight and PDI of the resulting oligomers are analyzed. Viscosity index and pour point are measured to assess their quality as lubricant base oils.

Catalyst Choice and Resulting Polymer Properties

The choice of catalyst class directly influences the final polymer architecture and performance characteristics. Metallocene and post-metallocene catalysts, being single-site systems, generally produce polymers with narrower molecular weight distributions compared to the multi-site Ziegler-Natta catalysts. This relationship is illustrated in the diagram below.

G Influence of Catalyst Type on Polymer Properties cluster_catalysts Catalyst Class cluster_properties Resulting Polymer Properties ZN Ziegler-Natta PDI_broad Broad PDI (Multi-site nature) ZN->PDI_broad leads to Stereo High Stereoregularity (with donors) ZN->Stereo can achieve Met Metallocene PDI_narrow Narrow PDI (Single-site nature) Met->PDI_narrow leads to PostMet Post-Metallocene PostMet->PDI_narrow leads to Tunable Highly Tunable Microstructure PostMet->Tunable allows for

Caption: Logical relationship between catalyst class and key polymer properties.

Conclusion

The selection of a catalyst for this compound polymerization is a critical decision that balances activity, cost, and desired polymer characteristics.

  • Ziegler-Natta catalysts remain industrially significant, particularly for producing highly stereoregular polymers.[2][3]

  • Metallocene catalysts offer superior control over polymer architecture, yielding products with narrow molecular weight distributions and high activity, making them ideal for high-performance applications like synthetic lubricants.[4][5][6]

  • Post-metallocene catalysts represent a versatile and evolving field, providing opportunities to synthesize novel polymers with highly specific and tunable properties, such as low viscosity PAOs, through innovative approaches like coordinative chain transfer polymerization.[7][9]

The ongoing development in all three areas continues to push the boundaries of polymer science, enabling the creation of advanced materials tailored for specific and demanding applications.

References

1-Decene vs. Other Alpha-Olefins: A Comparative Guide for Industrial Chemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemistry, the selection of appropriate building blocks is paramount to achieving desired product performance. Alpha-olefins, with their reactive terminal double bond, are fundamental to the synthesis of a wide array of polymers and specialty chemicals. Among these, 1-decene (C10) holds a significant position, often serving as the benchmark against which other alpha-olefins are measured. This guide provides an objective comparison of this compound's performance against other commercially important alpha-olefins, such as 1-hexene (C6), 1-octene (C8), and 1-dodecene (C12), in key industrial applications. The information presented is supported by experimental data to aid in informed decision-making for research and development.

Polyethylene Production: Tailoring Polymer Properties

Linear Low-Density Polyethylene (LLDPE) is a major application for alpha-olefins, where they are used as comonomers with ethylene. The choice of comonomer significantly influences the short-chain branching of the polymer, which in turn dictates its physical and mechanical properties.

Performance Comparison

Generally, the use of longer-chain alpha-olefins as comonomers in LLDPE production leads to enhanced mechanical properties.[1][2] Films produced with LLDPE resins containing longer short-chain branches, derived from comonomers like 1-hexene and 1-octene, exhibit superior tear and puncture resistance compared to those made with 1-butene.[3]

Studies have shown that this compound can be successfully incorporated into the LLDPE backbone, and it appears to exhibit a significantly higher degree of incorporation compared to 1-hexene and 1-octene.[4][5] This higher incorporation can be attributed to its higher boiling point, which allows it to remain in the liquid phase during polymerization.[4][5] The tensile properties of LLDPE produced with this compound are comparable to those of commercial LLDPE resins with similar compositions.[4][5]

As the length of the alpha-olefin comonomer increases, there is a corresponding decrease in the density, melting point, and crystallinity of the resulting LLDPE.[4][5] This is due to the disruption of the polymer chain's ability to pack into a crystalline lattice by the longer side branches. While increased branching from longer alpha-olefins improves properties like impact and tear strength, it can also lead to a decrease in polymerization activity.[4]

Table 1: Comparative Properties of LLDPE with Different Alpha-Olefin Comonomers

Property1-Butene (C4)1-Hexene (C6)1-Octene (C8)This compound (C10)
Relative Impact Strength LowerHigherHigherComparable to 1-Octene
Relative Tear Strength LowerHigherHigherComparable to 1-Octene
Comonomer Incorporation GoodGoodGoodVery High[4][5]
Polymer Density HigherLowerLowerLower
Melting Point HigherLowerLowerLower
Crystallinity HigherLowerLowerLower
Experimental Protocols

The evaluation of LLDPE film properties is conducted using standardized test methods to ensure comparability of data. Key experimental protocols include:

  • Tensile Properties (Tensile Strength, Elongation): ASTM D882 is the standard test method for determining the tensile properties of thin plastic sheeting.[6]

  • Tear Strength: The resistance of a film to tearing is measured using methods like ASTM D1922 (Elmendorf Tear).

  • Impact Resistance: The ability of a film to withstand rapid impact is assessed using tests such as ASTM D1709 (Dart Drop Impact).

  • Density: The density of polyethylene is determined according to ASTM D1505.

  • Melting Point and Crystallinity: Differential Scanning Calorimetry (DSC) is used to determine the melting point and the degree of crystallinity, typically following procedures outlined in ASTM D3418.

  • Comonomer Content: The composition of LLDPE, including the type and amount of comonomer, can be determined using Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) as described in ASTM D5017.[7]

LLDPE Production and Structure-Property Relationship

The following diagram illustrates the general workflow for LLDPE production and the relationship between comonomer choice and final polymer properties.

LLDPE_Production cluster_production LLDPE Production Workflow cluster_properties Structure-Property Relationship Ethylene Ethylene Polymerization Reactor Polymerization Reactor Ethylene->Polymerization Reactor Alpha-Olefin Comonomer Alpha-Olefin Comonomer Alpha-Olefin Comonomer->Polymerization Reactor Catalyst Catalyst Catalyst->Polymerization Reactor LLDPE Resin LLDPE Resin Polymerization Reactor->LLDPE Resin Comonomer Chain Length Comonomer Chain Length Short-Chain Branching Short-Chain Branching Comonomer Chain Length->Short-Chain Branching determines Crystallinity Crystallinity Short-Chain Branching->Crystallinity decreases Density Density Short-Chain Branching->Density decreases Mechanical Properties Mechanical Properties Short-Chain Branching->Mechanical Properties improves (tear, impact)

LLDPE Production and Property Correlation

Synthetic Lubricants: The Role of Polyalphaolefins (PAOs)

Polyalphaolefins (PAOs) are high-performance synthetic lubricants produced by the oligomerization of alpha-olefins. This compound is the most widely used feedstock for PAO production, offering an excellent balance of properties.[8] However, other alpha-olefins and their mixtures are also used to achieve specific performance characteristics.

Performance Comparison

PAOs derived from this compound are known for their excellent low-temperature fluidity (low pour point), high viscosity index (VI), and good thermal and oxidative stability.[8][9] The properties of the final PAO are highly dependent on the alpha-olefin used in its synthesis.[10] Generally, as the carbon number of the alpha-olefin increases, the resulting PAO exhibits lower Noack volatility (a measure of evaporation loss at high temperatures) but a higher pour point.[10]

PAOs made from 1-dodecene, for example, have lower volatility compared to those made from this compound, which can be advantageous in high-temperature applications.[11] However, they also have a higher pour point, which can be a limitation in cold-weather performance.[11] Blending different alpha-olefins, such as this compound and 1-dodecene, allows for the fine-tuning of these properties to meet specific lubricant requirements.[12] For instance, a mixture of this compound and 1-dodecene can produce a low-viscosity PAO with excellent low-temperature properties, similar to those of a PAO made solely from this compound.[12]

Table 2: Comparative Properties of PAOs from Different Alpha-Olefins

PropertyPAO from 1-OctenePAO from this compoundPAO from 1-DodecenePAO from C10/C12 Blend
Viscosity @ 100°C (cSt) Varies4 - 10Varies4 - 8
Viscosity Index (VI) Good~130 - 140[8]Higher than C10[11]Good
Pour Point (°C) Good< -60[10]Higher than C10[11]-40 to -65[10]
Noack Volatility (%) Varies7 - 16[10]Lower than C10[11]4 - 12[10]
Experimental Protocols

The characterization of PAOs is crucial for ensuring their performance in demanding lubricant applications. Standardized test methods are used to evaluate their key properties:

  • Kinematic Viscosity: ASTM D445 is the standard test method for determining the kinematic viscosity of transparent and opaque liquids.[13]

  • Viscosity Index (VI): ASTM D2270 provides a method for calculating the viscosity index from kinematic viscosity at 40°C and 100°C.[14]

  • Pour Point: ASTM D97 is the standard test method for determining the pour point of petroleum products, which indicates the lowest temperature at which the oil will flow.[15]

  • Noack Volatility: ASTM D5800 is used to measure the evaporation loss of lubricating oils at high temperatures.[14]

  • Oxidation Stability: The resistance of the oil to oxidation is evaluated using tests like the Rotary Pressure Vessel Oxidation Test (RPVOT) under ASTM D2272.[16]

PAO Synthesis Workflow

The following diagram outlines the general process for synthesizing PAOs from alpha-olefins.

PAO_Synthesis cluster_synthesis PAO Synthesis Workflow Alpha-Olefin(s) Alpha-Olefin(s) Oligomerization Oligomerization Alpha-Olefin(s)->Oligomerization Catalyst (e.g., BF3, AlCl3) Catalyst (e.g., BF3, AlCl3) Catalyst (e.g., BF3, AlCl3)->Oligomerization Hydrogenation Hydrogenation Oligomerization->Hydrogenation Unsaturated Oligomers Fractionation Fractionation Hydrogenation->Fractionation Saturated Oligomers PAO Base Oil PAO Base Oil Fractionation->PAO Base Oil Viscosity Grades

Polyalphaolefin (PAO) Synthesis Process

Surfactants: Impact of Chain Length on Performance

Alpha-olefins are important precursors for the production of anionic surfactants, particularly alpha-olefin sulfonates (AOS). These surfactants are valued for their excellent cleaning, foaming, and emulsifying properties.[17] The performance of AOS is significantly influenced by the alkyl chain length of the parent alpha-olefin.

Performance Comparison

The alkyl chain length of AOS affects its surface and interfacial properties. As the alkyl chain length increases, the critical micelle concentration (CMC) decreases, meaning that less surfactant is required to form micelles and achieve maximum surface tension reduction.[18] However, the efficiency of reducing surface tension is inversely related to the alkyl chain length.[18]

In terms of functional performance, C14-C16 AOS has been shown to exhibit better wettability and emulsification properties compared to longer-chain AOS like C16-C18 and C20-C24 AOS.[18][19] Conversely, foamability and foam stability tend to decrease as the alkyl chain length increases.[18][19] This suggests that for applications requiring strong wetting and emulsification, AOS derived from slightly longer chain alpha-olefins than this compound may be more effective. However, for applications where high foam stability is desired, shorter to medium chain length AOS may be preferable.

Table 3: Influence of Alpha-Olefin Chain Length on AOS Surfactant Properties

PropertyShorter Chain (e.g., C10-C12)Medium Chain (e.g., C14-C16)Longer Chain (e.g., C18+)
Critical Micelle Concentration (CMC) HigherLowerLowest
Wetting Ability GoodExcellent[18][19]Good
Emulsification GoodExcellent[18][19]Good
Foamability HighGoodLower[18][19]
Foam Stability HighGoodLower[18][19]
Experimental Protocols

The performance of surfactants is evaluated through a variety of standardized and non-standardized laboratory tests:

  • Foam Performance: The foaming ability and stability of surfactants can be measured using the Ross-Miles foam test (ASTM D1173).[20]

  • Surface Tension and Critical Micelle Concentration (CMC): A tensiometer is used to measure the surface tension of surfactant solutions at various concentrations to determine the CMC, often following principles outlined in methods like ASTM D1331.[21]

  • Wetting Performance: The Draves wetting test (AATCC 17) is a common method for evaluating the efficiency of a wetting agent.[20]

  • Emulsification Performance: Emulsion formation and stability can be assessed by preparing an oil-water emulsion with the surfactant and observing its stability over time, often aided by techniques like light scattering to monitor droplet size.[21]

  • Anionic Surfactant Content: The concentration of anionic surfactants can be determined by potentiometric titration, as described in ASTM D1681.[22][23]

Logical Relationship of Alpha-Olefin Chain Length to Surfactant Properties

The following diagram illustrates how the chain length of the alpha-olefin feedstock influences the key performance characteristics of the resulting alpha-olefin sulfonate (AOS) surfactant.

Surfactant_Properties cluster_performance AOS Surfactant Performance Alpha-Olefin Chain Length Alpha-Olefin Chain Length Hydrophobicity Hydrophobicity Alpha-Olefin Chain Length->Hydrophobicity Increases Wetting & Emulsification Wetting & Emulsification Alpha-Olefin Chain Length->Wetting & Emulsification Optimal at C14-C16 Foaming Foaming Alpha-Olefin Chain Length->Foaming Decreases with increasing length CMC CMC Hydrophobicity->CMC Decreases

Alpha-Olefin Chain Length and Surfactant Properties

Conclusion

This compound is a versatile and widely utilized alpha-olefin that serves as a critical component in numerous industrial applications. In LLDPE production, it contributes to favorable mechanical properties, showing high incorporation rates. For synthetic lubricants, this compound-based PAOs provide a well-rounded performance profile, particularly in terms of low-temperature fluidity and viscosity index. While in the realm of surfactants, the optimal alpha-olefin chain length is application-dependent, with C14-C16 derivatives often showing superior wetting and emulsification. The selection of this compound versus other alpha-olefins will ultimately depend on the specific performance requirements of the end-product, with this guide providing the necessary comparative data to support an informed decision.

References

A Comparative Guide to the Structural Confirmation of 1-Decene Derivatives by Nuclear Magnetic Resonance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural confirmation of 1-decene and its derivatives. By presenting experimental data and detailed protocols, this document serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction to NMR in Alkene Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of this compound, a common building block in various chemical industries, NMR provides detailed information about the molecular framework, including the position and stereochemistry of functional groups, and the integrity of the terminal double bond. This guide explores the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques in unequivocally confirming the structures of these aliphatic compounds.

Comparative Analysis of ¹H and ¹³C NMR Data

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Functionalization of the this compound backbone leads to predictable changes in these chemical shifts, allowing for the confirmation of structural modifications. Below is a comparison of key NMR data for this compound and some of its functionalized derivatives.

Table 1: ¹H NMR Data for this compound and its Derivatives (in CDCl₃)

CompoundH-1 (δ, ppm)H-2 (δ, ppm)Protons near Functional Group (δ, ppm)
This compound 4.90-5.05 (m, 2H)5.75-5.85 (m, 1H)2.00-2.10 (q, 2H, H-3)
1-Decen-3-ol 5.05-5.25 (m, 2H)5.80-5.95 (m, 1H)4.05-4.15 (q, 1H, H-3), ~1.6 (br s, 1H, -OH)
1,2-Epoxydecane 2.45 (dd, 1H), 2.75 (dd, 1H)2.90 (m, 1H)Protons on the oxirane ring (H-1, H-2)
10-Bromo-1-decene 4.92-5.04 (m, 2H)5.78-5.84 (m, 1H)3.41 (t, 2H, H-10)

Table 2: ¹³C NMR Data for this compound and its Derivatives (in CDCl₃)

CompoundC-1 (δ, ppm)C-2 (δ, ppm)Carbon bearing Functional Group (δ, ppm)
This compound 114.1139.233.9 (C-3)
1-Decen-3-ol 114.5141.572.8 (C-3)
1,2-Epoxydecane 47.152.4Carbons of the oxirane ring (C-1, C-2)
10-Bromo-1-decene 114.1139.133.9 (C-10)

Advanced Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides essential information, complex structures or subtle isomeric differences necessitate the use of two-dimensional NMR techniques.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the carbon skeleton by identifying neighboring protons. For a this compound derivative, COSY will clearly show the correlation between the olefinic protons (H-1 and H-2) and the allylic protons (H-3).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons and for connecting different spin systems within a molecule, thereby providing a complete picture of the molecular structure. For instance, in a substituted this compound, HMBC can confirm the position of a substituent by showing a correlation from a proton to a carbon two or three bonds away.

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Acquisition:

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

3. 2D NMR Acquisition:

  • COSY:

    • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').

    • Data Points: 1024 x 1024.

    • Number of Scans per Increment: 2-4.

  • HSQC:

    • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

    • Data Points: 1024 x 256.

    • Number of Scans per Increment: 2-8.

  • HMBC:

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Long-Range Coupling Constant: Optimized for 8-10 Hz.

    • Data Points: 2048 x 256.

    • Number of Scans per Increment: 8-16.

4. Data Processing:

  • Apply Fourier transformation to the acquired FIDs.

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the TMS signal.

  • For 2D spectra, process both dimensions and visualize as a contour plot.

Visualization of Experimental Workflows and Logic

The following diagrams illustrate the logical workflow for the structural confirmation of a this compound derivative using NMR spectroscopy.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation Sample This compound Derivative Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD_NMR ¹H & ¹³C NMR NMR_Tube->OneD_NMR Acquire 1D Spectra TwoD_NMR Acquire 2D Spectra (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If structure is ambiguous Data_Processing Fourier Transform, Phasing, Calibration TwoD_NMR->Data_Processing Process Data Structure_Elucidation Assign Signals & Confirm Connectivity Data_Processing->Structure_Elucidation Interpret Spectra Structure_Confirmed Structure Confirmed Structure_Elucidation->Structure_Confirmed

Caption: General workflow for NMR-based structural confirmation.

two_d_nmr_logic H1_NMR ¹H NMR (Proton Environments & Multiplicity) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct C-H Attachment) H1_NMR->HSQC Assigns protons to carbons HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC Identifies long-range correlations C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Assigns carbons to protons C13_NMR->HMBC Connects spin systems Structure Confirmed Structure COSY->Structure Builds carbon skeleton HSQC->Structure Confirms direct bonds HMBC->Structure Completes the full structure

Caption: Logical relationships of 2D NMR experiments.

Conclusion

The structural confirmation of this compound derivatives is robustly achieved through a combination of 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide foundational information on the chemical environment of individual atoms, 2D experiments like COSY, HSQC, and HMBC are essential for unambiguously determining the connectivity and overall architecture of the molecule. The data and protocols presented in this guide offer a framework for researchers to effectively utilize NMR spectroscopy for the confident structural characterization of this important class of compounds.

Performance Benchmark of 1-Decene Derived Synthetic Drilling Fluids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of Polyalphaolefin (PAO) synthetic base fluids, derived from 1-decene, against other common synthetic alternatives such as Internal Olefins (IOs) and Esters. This guide provides a comprehensive overview of their performance characteristics, supported by experimental data and detailed testing protocols, to assist researchers and drilling fluid specialists in making informed decisions.

Synthetic-based drilling fluids (SBFs) have been developed to merge the high-performance attributes of oil-based muds with the reduced environmental footprint of water-based muds.[1] The selection of the base fluid is critical as it dictates the fluid's overall performance, including its rheological stability, thermal properties, and environmental impact. Polyalphaolefins (PAOs), synthesized from linear alpha-olefins like this compound, are a prominent class of synthetic base fluids known for their robust performance in demanding drilling environments.[2]

This guide presents a comparative benchmark of this compound derived PAOs against two other widely used synthetic base fluids: Internal Olefins (IOs) and Esters. The comparison is based on key performance indicators crucial for drilling operations.

Performance Benchmark: PAO vs. IO vs. Ester

The following tables summarize the key performance indicators for PAO (derived from this compound), Internal Olefins, and Esters.

Table 1: Physical and Thermal Properties
PropertyPolyalphaolefin (PAO)Internal Olefin (IO)EsterTest Method
Kinematic Viscosity @ 40°C (cSt) 16.9Data Not Available~30-50ASTM D445
Kinematic Viscosity @ 100°C (cSt) 3.9~3.0 - 5.0~5.0 - 10.0ASTM D445
Viscosity Index 123~120-150~150-200ASTM D2270
Pour Point (°C) -73-18 to -30-20 to -40ASTM D97
Flash Point (COC, °C) 219>160>170ASTM D92
Thermal Stability Excellent, stable up to ~350-400°FGoodModerate, prone to hydrolysis at high temperaturesTGA/HPHT Testing

Note: The data for PAO is based on a typical PAO 4 fluid derived from this compound. Data for IO and Ester are representative values from various sources and can vary based on the specific product.

Table 2: Environmental Performance
PropertyPolyalphaolefin (PAO)Internal Olefin (IO)EsterTest Method
Biodegradability Inherently BiodegradableReadily BiodegradableReadily BiodegradableOECD 306
Aquatic Toxicity (LC50) Low Toxicity (>1000 mg/L)Moderate Toxicity (10-100 mg/L)Low to Moderate ToxicityEPA/OSPAR Protocols
Bioaccumulation Potential LowLow to ModerateLow-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Rheological Properties (API RP 13B-2)

The rheological properties of drilling fluids, such as plastic viscosity, yield point, and gel strength, are determined using a direct-indicating viscometer. The procedure is conducted according to the American Petroleum Institute's Recommended Practice 13B-2 for field testing of oil-based drilling fluids. For high-pressure, high-temperature (HPHT) conditions, a specialized HPHT viscometer is used to simulate downhole conditions.

Thermal Stability

Thermal stability is assessed by aging the drilling fluid in a high-temperature, high-pressure (HPHT) cell. The fluid is subjected to a specific temperature and pressure for a set period (e.g., 16 hours). After aging, the rheological properties are measured again to determine the degree of thermal degradation.

Pour Point (ASTM D97)

The pour point is the lowest temperature at which a liquid ceases to flow. The test involves cooling a sample in a test jar at a specified rate and examining it for flow characteristics at intervals of 3°C. The pour point is recorded as 3°C above the temperature at which the oil shows no movement when the test jar is held horizontally for 5 seconds.[3]

Flash Point (ASTM D92)

The flash point is the lowest temperature at which vapors of the material will ignite for a moment when an ignition source is passed over it. The Cleveland Open Cup (COC) method (ASTM D92) is commonly used. The sample is heated in an open cup at a constant rate, and a small flame is passed over the surface at specified temperature intervals. The flash point is the temperature at which a flash is first observed.

Environmental Performance
  • Biodegradability: The potential for biodegradation is assessed using methods like the OECD 306 test, which is designed for chemicals in a marine environment.

  • Toxicity: Aquatic toxicity is typically determined by exposing specific marine organisms (e.g., mysid shrimp) to various concentrations of the drilling fluid in a sediment or water column test. The concentration that is lethal to 50% of the test organisms over a specified period is reported as the LC50 (Lethal Concentration, 50%).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the performance of a synthetic drilling fluid base oil.

G cluster_0 Base Fluid Selection cluster_1 Synthesis cluster_2 Drilling Fluid Formulation cluster_3 Performance Testing This compound This compound PAO PAO This compound->PAO Other Olefins Other Olefins IO IO Other Olefins->IO Fatty Acids/Alcohols Fatty Acids/Alcohols Ester Ester Fatty Acids/Alcohols->Ester Formulation Formulation PAO->Formulation IO->Formulation Ester->Formulation Rheology Rheology Formulation->Rheology Thermal_Stability Thermal_Stability Formulation->Thermal_Stability Physical_Properties Physical_Properties Formulation->Physical_Properties Environmental Environmental Formulation->Environmental

Experimental workflow for synthetic drilling fluid evaluation.

Signaling Pathways and Logical Relationships

The selection of a synthetic base fluid involves a trade-off between performance, cost, and environmental impact. The following diagram illustrates the logical relationships influencing the choice of base fluid.

G cluster_0 Performance Drivers cluster_1 Base Fluid Choice cluster_2 Key Attributes High_Temp High Temperature (>350°F) PAO PAO High_Temp->PAO HPHT High Pressure/ High Temperature HPHT->PAO Environmental_Sensitivity Environmentally Sensitive Area IO IO Environmental_Sensitivity->IO Ester Ester Environmental_Sensitivity->Ester Thermal_Stab Excellent Thermal Stability PAO->Thermal_Stab Good_Biodeg Good Biodegradability IO->Good_Biodeg Cost_Effective Cost Effective IO->Cost_Effective Ester->Good_Biodeg Low_Tox Low Toxicity Ester->Low_Tox

Decision logic for synthetic base fluid selection.

References

comparative evaluation of various 1-decene synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of ethylene oligomerization, Fischer-Tropsch synthesis, and n-decane dehydrogenation for the production of the valuable linear alpha-olefin, 1-decene.

Introduction

This compound, a linear alpha-olefin with the formula C₁₀H₂₀, is a crucial chemical intermediate in the production of a wide array of industrial and consumer products. Its primary applications include its use as a comonomer in the production of polyethylene, imparting desirable properties such as improved tensile strength and tear resistance. It is also a key precursor for the synthesis of polyalphaolefin (PAO) synthetic lubricants, plasticizers, surfactants, and fatty acids. The growing demand for high-performance polymers and synthetic lubricants has fueled significant research into efficient and selective methods for this compound synthesis. This guide provides a comparative evaluation of the three principal industrial routes to this compound: ethylene oligomerization, Fischer-Tropsch synthesis, and catalytic dehydrogenation of n-decane. The performance of these routes is assessed based on selectivity, conversion, catalyst systems, and reaction conditions, supported by experimental data.

Ethylene Oligomerization

Ethylene oligomerization is the most established and widely practiced method for the production of linear alpha-olefins (LAOs), including this compound. This process involves the catalytic chain growth of ethylene monomers to form a range of LAOs with varying chain lengths. The product distribution can be tailored by the choice of catalyst and process conditions.

Catalyst Systems

Several catalyst systems are employed for ethylene oligomerization, with the most prominent being Ziegler-Natta, metallocene, and chromium-based catalysts.

  • Ziegler-Natta Catalysts: These traditional catalysts, typically based on titanium compounds and organoaluminum co-catalysts, have been the workhorse of the industry for decades. They generally produce a broad distribution of LAOs following a Schulz-Flory distribution. While robust and cost-effective, achieving high selectivity for a specific olefin like this compound can be challenging.

  • Metallocene Catalysts: These are single-site catalysts that offer significantly better control over the oligomerization process, leading to a narrower product distribution and higher selectivity towards desired LAOs.[1][2] Their well-defined active sites allow for precise tuning of the polymer microstructure.[1][2]

  • Chromium-Based Catalysts: These catalysts, often supported on ligands like PNP (Phosphine-Amine-Phosphine), have demonstrated high activity and selectivity for the trimerization and tetramerization of ethylene to 1-hexene and 1-octene, respectively.[3][4] By modifying the ligand structure and reaction conditions, these systems can also be tuned to produce higher olefins, including this compound, with notable selectivity.[5][6] A chromium-based catalytic system with a two-carbon bridged diphosphine (PCCP) ligand has shown a selectivity toward the C10 fraction of up to 28.4 wt%.[7]

Performance Data

The following table summarizes typical performance data for different ethylene oligomerization catalyst systems. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.

Catalyst SystemCo-catalystTemperature (°C)Pressure (bar)This compound Selectivity (wt%)Ethylene Conversion (%)Reference
Ziegler-Natta (TiCl₄/AlEt₃)AlEt₃100-150>35Broad Distribution (low selectivity)High[8]
Metallocene (e.g., Zirconocene)MAO50-10010-50Can be optimized for higher olefinsHigh[9]
Chromium-PNPMMAO251 (ethylene)C10 fraction is a major productNot specified[5]
Chromium-PCCPMMAO603028.4 (C10 fraction)High[7]

MAO: Methylaluminoxane, MMAO: Modified Methylaluminoxane

Experimental Protocol: Ethylene Oligomerization with a Chromium-Based Catalyst

This protocol is a generalized procedure based on literature reports for the oligomerization of ethylene using a chromium-based catalyst.[5]

Materials:

  • Chromium precursor (e.g., CrCl₃(THF)₃)

  • Ligand (e.g., a PNP-type ligand)

  • Co-catalyst (e.g., Modified Methylaluminoxane, MMAO)

  • Anhydrous toluene (solvent)

  • High-purity ethylene

  • Schlenk line and glovebox for inert atmosphere operations

  • High-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.

Procedure:

  • Catalyst Preparation (in a glovebox): In a Schlenk flask, dissolve the chromium precursor and the ligand in anhydrous toluene. Stir the mixture at room temperature for a specified time to allow for complex formation.

  • Reactor Setup: Dry the high-pressure reactor under vacuum and heat. Purge the reactor with argon or nitrogen.

  • Reaction Execution: a. Transfer the catalyst solution to the reactor under an inert atmosphere. b. Add the required amount of solvent (anhydrous toluene). c. Introduce the co-catalyst (MMAO) into the reactor. d. Seal the reactor and pressurize with ethylene to the desired pressure. e. Heat the reactor to the target temperature while stirring. f. Maintain the reaction for the desired duration, feeding ethylene to maintain constant pressure.

  • Reaction Quenching and Product Analysis: a. Cool the reactor to room temperature and carefully vent the excess ethylene. b. Quench the reaction by adding a small amount of an alcohol (e.g., ethanol). c. Collect the liquid product and analyze the olefin distribution using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Ethylene_Oligomerization Ethylene Ethylene Reactor High-Pressure Reactor Ethylene->Reactor Catalyst Catalyst System (e.g., Cr-PNP) Catalyst->Reactor CoCatalyst Co-catalyst (e.g., MMAO) CoCatalyst->Reactor Solvent Solvent (e.g., Toluene) Solvent->Reactor Oligomerization Oligomerization Reaction Reactor->Oligomerization AlphaOlefins Linear Alpha-Olefins (C4, C6, C8, C10, etc.) Oligomerization->AlphaOlefins Separation Fractional Distillation AlphaOlefins->Separation OneDecene This compound Separation->OneDecene

Caption: Workflow for this compound synthesis via ethylene oligomerization.

Fischer-Tropsch Synthesis

Fischer-Tropsch (F-T) synthesis is a process that converts synthesis gas (a mixture of carbon monoxide and hydrogen) into a wide range of hydrocarbons, including paraffins, olefins, and oxygenates.[10] While not primarily a process for selective olefin production, the F-T product stream contains a significant fraction of linear alpha-olefins, which can be separated to yield this compound.

Catalyst Systems and Process Conditions

The choice of catalyst and operating conditions significantly influences the product distribution in F-T synthesis.

  • Iron-Based Catalysts: These catalysts are typically used in high-temperature F-T processes and are known to produce a higher proportion of olefins compared to cobalt-based catalysts.[11][12] They are also active in the water-gas shift reaction, which allows for the use of syngas with a low H₂/CO ratio.[11]

  • Cobalt-Based Catalysts: Cobalt catalysts are preferred for low-temperature F-T synthesis, which favors the production of long-chain linear paraffins (waxes).[13][14] While the overall olefin content is lower than with iron catalysts, the selectivity towards linear alpha-olefins can be high.[14]

Process conditions such as temperature, pressure, and H₂/CO ratio are critical in steering the selectivity towards desired products. Higher temperatures generally favor the formation of shorter-chain hydrocarbons and olefins, while higher pressures promote the formation of longer-chain alkanes.[10]

Performance Data

The following table provides an overview of the typical product distribution in Fischer-Tropsch synthesis, highlighting the olefin content in the relevant carbon number range.

CatalystTemperature (°C)Pressure (bar)H₂/CO RatioC₅-C₁₀ Olefin Selectivity (in hydrocarbon fraction)Reference
Iron-based300-35010-251-2Can be significant, but data varies[2][11]
Cobalt-based200-24020-30~2Up to 67% in the C₅-C₁₀ fraction[14][15]
Experimental Protocol: Fischer-Tropsch Synthesis in a Fixed-Bed Reactor

This protocol outlines a general procedure for lab-scale Fischer-Tropsch synthesis in a fixed-bed reactor.[16][17]

Materials:

  • F-T catalyst (e.g., Co/Al₂O₃ or Fe-based)

  • Synthesis gas (pre-mixed CO and H₂)

  • Inert gas (e.g., N₂ or Ar)

  • Fixed-bed reactor (typically a stainless steel tube) housed in a furnace

  • Mass flow controllers for gas feeds

  • Back pressure regulator

  • Condenser and collection system for liquid products

  • Gas chromatograph for online analysis of gaseous products.

Procedure:

  • Catalyst Loading and Activation: a. Load a known amount of the catalyst into the reactor. b. Activate the catalyst in-situ by heating under a flow of hydrogen or synthesis gas at a specific temperature for a set duration, as per the catalyst's requirement.

  • Reaction Execution: a. After activation, cool the reactor to the desired reaction temperature under an inert gas flow. b. Introduce the synthesis gas at the desired flow rate and H₂/CO ratio. c. Pressurize the reactor to the target pressure using the back-pressure regulator. d. Maintain the reaction for an extended period (e.g., several hours to days).

  • Product Collection and Analysis: a. Pass the reactor effluent through a condenser (e.g., a cold trap) to collect the liquid products (waxes and oils). b. Analyze the non-condensable gaseous products online using a gas chromatograph. c. Periodically collect and weigh the liquid products. d. Analyze the composition of the liquid hydrocarbon fraction, including the this compound content, using GC and GC-MS.

Fischer_Tropsch_Synthesis Syngas Synthesis Gas (CO + H₂) Reactor Fixed-Bed Reactor Syngas->Reactor Catalyst F-T Catalyst (e.g., Co/Al₂O₃) Catalyst->Reactor FTS Fischer-Tropsch Synthesis Reactor->FTS Hydrocarbons Mixed Hydrocarbons (Paraffins, Olefins, etc.) FTS->Hydrocarbons Separation Separation & Purification Hydrocarbons->Separation OneDecene This compound Separation->OneDecene

Caption: Workflow for this compound production via Fischer-Tropsch synthesis.

Catalytic Dehydrogenation of n-Decane

Catalytic dehydrogenation of n-decane presents a direct route to this compound by removing hydrogen from the alkane precursor. This method is attractive due to the potential availability of n-decane from petroleum refining or Fischer-Tropsch synthesis.

Catalyst Systems and Reaction Conditions

The most common catalysts for the dehydrogenation of long-chain paraffins are based on platinum, often promoted with tin (Pt-Sn), supported on alumina (Al₂O₃).[7][18][19] The addition of tin helps to improve the selectivity towards mono-olefins and enhances the catalyst's stability by suppressing side reactions like cracking and coking. The reaction is typically carried out at high temperatures and low pressures to favor the endothermic dehydrogenation reaction and shift the equilibrium towards the products.

Performance Data

While specific data for n-decane dehydrogenation is less abundant in the open literature compared to ethylene oligomerization, studies on similar long-chain alkanes like n-dodecane provide valuable insights.

FeedstockCatalystTemperature (°C)Pressure (atm)n-Dodecene Selectivity (%)n-Dodecane Conversion (%)Reference
n-DodecanePt-Sn/Mg-Al-O450-4901High (specific data varies with Mg/Al ratio)~10-20[18][20]
n-DodecanePt-Sn-K-Mg/γ-Al₂O₃450-4701.7-3.0High~10-15[7]

It is expected that the dehydrogenation of n-decane would exhibit similar performance under comparable conditions.

Experimental Protocol: Catalytic Dehydrogenation of n-Decane

This protocol describes a general laboratory procedure for the catalytic dehydrogenation of n-decane.[16][21]

Materials:

  • n-Decane (high purity)

  • Dehydrogenation catalyst (e.g., Pt-Sn/Al₂O₃)

  • Carrier gas (e.g., H₂ or N₂)

  • Fixed-bed reactor (quartz or stainless steel) in a tube furnace

  • Liquid feed pump

  • Mass flow controller for the carrier gas

  • Condenser and collection system

  • Gas chromatograph for product analysis.

Procedure:

  • Catalyst Loading and Pre-treatment: a. Place a known amount of the catalyst in the center of the reactor tube, secured with quartz wool plugs. b. Pre-treat the catalyst by heating under a flow of hydrogen at a high temperature (e.g., 400-500 °C) for several hours to reduce the metal species.

  • Reaction Execution: a. Adjust the reactor temperature to the desired reaction temperature under a flow of the carrier gas. b. Introduce n-decane into the reactor at a constant flow rate using a liquid feed pump. The n-decane is vaporized before contacting the catalyst. c. Maintain the reaction at a constant temperature and pressure.

  • Product Collection and Analysis: a. Pass the reactor outlet stream through a condenser to collect the liquid products. b. Analyze the gaseous products using an online GC. c. Analyze the composition of the collected liquid product, including the content of this compound and other isomers, using GC and GC-MS.

Decane_Dehydrogenation nDecane n-Decane Reactor Fixed-Bed Reactor nDecane->Reactor Catalyst Dehydrogenation Catalyst (e.g., Pt-Sn/Al₂O₃) Catalyst->Reactor Dehydrogenation Dehydrogenation Reaction Reactor->Dehydrogenation Products Decenes & Hydrogen Dehydrogenation->Products Separation Separation Products->Separation OneDecene This compound Separation->OneDecene

References

A Comparative Guide to Analytical Procedure Validation for 1-Decene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-decene is critical in various applications, from monitoring residual levels in manufacturing processes to its use as a starting material in chemical synthesis. The choice of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of two common analytical methods for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The comparison is supported by representative experimental data and detailed methodologies to facilitate informed method selection and validation.

Overview of Analytical Techniques

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. In GC, the sample is vaporized and separated based on the components' boiling points and their interactions with a stationary phase within a capillary column. The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons, making it an excellent choice for quantifying this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a versatile technique for separating and analyzing a wide range of compounds. However, for a simple alkene like this compound, which lacks a significant chromophore, direct detection using a standard UV detector presents a considerable challenge. The UV absorbance of this compound is very weak, which would result in poor sensitivity. For this reason, alternative HPLC detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more suitable for the quantification of this compound. This guide will proceed with a discussion of HPLC with UV detection to highlight these limitations and provide a more comprehensive comparison.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV for the quantification of non-polar, non-chromophoric analytes similar to this compound. It is important to note that the HPLC-UV data is an estimation to illustrate the expected challenges due to the weak UV absorbance of this compound.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity Range Typically wide, e.g., 1 - 1000 µg/mLLimited due to low absorptivity, potentially 50 - 1000 µg/mL
Correlation Coefficient (R²) > 0.999[1]> 0.99 (if detectable)
Limit of Detection (LOD) Low, typically in the ng/mL range. For similar olefins, LODs can be < 1 µg/mL.[2]High, likely in the µg/mL range. For compounds with poor chromophores, LOD can be > 10 µg/mL.
Limit of Quantification (LOQ) Low, typically in the ng/mL to low µg/mL range. For similar olefins, LOQs can be around 1-5 µg/mL.[2]High, likely in the tens of µg/mL range.
Accuracy (% Recovery) Typically 95 - 105%[3]Typically 90 - 110% (if quantifiable)
Precision (%RSD) Intra-day: < 2%, Inter-day: < 5%[3]Intra-day: < 5%, Inter-day: < 10% (if quantifiable)
Selectivity/Specificity High, based on chromatographic separation by boiling point.Moderate, dependent on the separation from other UV-absorbing compounds in the matrix.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This protocol provides a general framework for the quantification of this compound in a liquid matrix.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as hexane or dichloromethane. From the stock solution, prepare a series of calibration standards covering the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 µg/mL).

  • Internal Standard (IS): For enhanced precision, use of an internal standard (e.g., n-nonane or another suitable hydrocarbon not present in the sample) is recommended. Add a fixed concentration of the IS to all standards and samples.

  • Sample Preparation: Dilute the sample containing this compound with the chosen solvent to fall within the calibration range. Add the internal standard.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating hydrocarbons.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 200°C.

    • Hold: Hold at 200°C for 5 minutes.

  • Injector:

    • Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • Detector (FID):

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen or Helium): 25 mL/min.

3. Data Analysis:

  • Identify the this compound and internal standard peaks based on their retention times.

  • Integrate the peak areas.

  • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method

This protocol outlines a general approach for the analysis of this compound, acknowledging the inherent limitations of UV detection.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a UV-transparent solvent like acetonitrile or methanol. Prepare calibration standards in the expected sample concentration range.

  • Sample Preparation: Dilute the sample with the mobile phase to a concentration suitable for injection. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used for non-polar compounds.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 90:10 v/v) is a common starting point. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detector:

    • Wavelength: Detection at a low wavelength, such as 200-210 nm, would be necessary to have any chance of detecting the weak absorbance of the double bond in this compound.

3. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Integrate the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical procedure, applicable to both GC-FID and HPLC-UV methods for this compound quantification, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4]

G start Analytical Procedure Development protocol Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol Leads to specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability report Validation Report (Summarize Results) specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report system_suitability->report implementation Routine Use report->implementation If all criteria met

Caption: Workflow for Analytical Procedure Validation.

Conclusion

For the quantification of this compound, GC-FID stands out as the superior technique due to its high sensitivity, selectivity, and wide linear range for hydrocarbons. The method is robust and well-established for such analytes.

HPLC with UV detection is not a recommended method for the quantification of this compound due to the molecule's lack of a strong chromophore, which leads to poor sensitivity (high LOD and LOQ). For researchers who must use HPLC, alternative detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary to achieve adequate performance for the quantification of this compound. The choice of the analytical procedure should always be guided by the specific requirements of the analysis, including the expected concentration of this compound, the complexity of the sample matrix, and the required level of accuracy and precision.

References

Cross-Reactivity Analysis of 1-Decene with Other Monomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of 1-decene with other monomers, focusing on copolymerization with common alpha-olefins like ethylene and propylene, as well as functional monomers. The information presented is supported by experimental data from various studies, offering insights into reactivity ratios, copolymer composition, and the influence of different catalytic systems.

Copolymerization with Alpha-Olefins: Ethylene and Propylene

The copolymerization of this compound with ethylene and propylene is a key method for producing specialty polyolefins with tailored properties. The incorporation of this compound as a comonomer introduces short-chain branches into the polymer backbone, which disrupts crystallinity and modifies physical properties such as density, flexibility, and melting point. The efficiency of this incorporation is largely governed by the choice of catalyst and the reactivity ratios of the monomers.

Catalytic Systems and Their Influence

Two primary classes of catalysts are employed for the copolymerization of this compound with ethylene and propylene: Ziegler-Natta catalysts and metallocene catalysts.

  • Ziegler-Natta Catalysts: These are heterogeneous catalysts, typically based on titanium compounds supported on magnesium chloride, and are widely used in industrial polyolefin production.[1] They are effective for copolymerizing ethylene with higher alpha-olefins like this compound, though the incorporation of the bulkier comonomer can be less efficient compared to smaller alpha-olefins.[1]

  • Metallocene Catalysts: These are single-site, homogeneous catalysts that offer better control over the copolymer architecture, including a narrower molecular weight distribution and more uniform comonomer incorporation.[2] Various metallocene structures have been developed to optimize the copolymerization of ethylene and propylene with this compound.

  • Other Catalytic Systems: Research has also explored the use of other catalysts, such as nickel α-diimine complexes, for the controlled and living copolymerization of propylene and this compound.[2]

Reactivity Ratios and Copolymer Composition

The reactivity ratios, r1 and r2, are critical parameters that describe the tendency of a growing polymer chain ending in one monomer unit to add the same or the other monomer. For the copolymerization of monomer 1 (M1) and monomer 2 (M2):

  • r1 = k11/k12 : Ratio of the rate constant for the addition of M1 to a chain ending in M1 (k11) to the rate constant for the addition of M2 to a chain ending in M1 (k12).

  • r2 = k22/k21 : Ratio of the rate constant for the addition of M2 to a chain ending in M2 (k22) to the rate constant for the addition of M1 to a chain ending in M2 (k21).

The product of the reactivity ratios (r1 * r2) indicates the type of copolymer formed:

  • r1 * r2 ≈ 1 : Ideal random copolymer.

  • r1 * r2 ≈ 0 : Tendency towards alternating copolymer.

  • r1 * r2 > 1 : Tendency towards block copolymer.

Specific reactivity ratios for the copolymerization of this compound are not always readily available in the literature. However, data for similar higher alpha-olefins, such as 1-octene, can provide a reasonable approximation.

Table 1: Reactivity Ratios for the Copolymerization of Ethylene and Propylene with Higher Alpha-Olefins

Monomer 1 (M1)Monomer 2 (M2)Catalyst Systemr1 (M1)r2 (M2)r1 * r2Copolymer Type TendencyReference
Ethylene1-OcteneModified Ziegler-Natta ((n-BuO)TiCl₃/MgCl₂)55.000.0231.27Random[1]
PropyleneThis compoundPhenyl substituted α-diimine nickel---Living Copolymerization[2]

Note: Data for 1-octene is used as a proxy for this compound in the Ziegler-Natta system. The nickel-based system demonstrated living polymerization characteristics, but specific reactivity ratios were not provided in the cited source.

Cross-Reactivity with Functional Monomers

The incorporation of functional groups into polyolefins is a significant area of research, as it can enhance properties like adhesion, printability, and compatibility with other materials. The cross-reactivity of this compound with functional monomers is generally lower than with other alpha-olefins due to the non-polar nature of this compound and potential catalyst inhibition by the functional groups.

Copolymerization with Acrylates and Methacrylates

The radical copolymerization of alpha-olefins like this compound with acrylic monomers is challenging due to the low reactivity of the alpha-olefin in a radical mechanism.[3] However, studies have shown that copolymerization is possible under certain conditions.

For instance, the copolymerization of decylmethacrylate with this compound has been investigated.[3] While this is not a direct measure of cross-reactivity with a small functional monomer, it provides insights into the compatibility of the methacrylate group with the this compound monomer unit.

Table 2: Copolymerization Data for this compound with a Functionalized Monomer

Monomer 1 (M1)Monomer 2 (M2)Polymerization TypeKey FindingsReference
DecylmethacrylateThis compoundRadicalIncreasing this compound content reduces copolymer yield and molecular mass.[3]

Experimental Protocols

Slurry Phase Copolymerization of Ethylene and this compound (Ziegler-Natta Catalyst)

This protocol is a representative example based on typical slurry polymerization procedures for ethylene and higher alpha-olefins.

Materials:

  • High-purity ethylene

  • This compound (dried and deoxygenated)

  • Hexane (polymerization grade, dried and deoxygenated)

  • Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

  • Cocatalyst (e.g., Triethylaluminum - TEAL)

  • Methanol (for termination)

  • Hydrochloric acid solution (for de-ashing)

  • Antioxidant solution

Equipment:

  • High-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controllers, and monomer/catalyst injection ports.

  • Schlenk line or glovebox for catalyst handling.

  • Filtration and drying equipment.

Procedure:

  • Reactor Preparation: The reactor is purged with high-purity nitrogen and then heated under vacuum to remove any moisture.

  • Solvent and Comonomer Addition: A known volume of hexane is introduced into the reactor, followed by the desired amount of this compound. The reactor is then brought to the desired polymerization temperature (e.g., 70-85 °C).

  • Ethylene Introduction: Ethylene is introduced into the reactor to achieve the desired partial pressure.

  • Catalyst Injection: The cocatalyst (TEAL) is injected into the reactor, followed by the Ziegler-Natta catalyst slurry.

  • Polymerization: The polymerization is allowed to proceed for a set time, with ethylene being continuously fed to maintain a constant pressure.

  • Termination: The reaction is terminated by injecting methanol into the reactor.

  • Polymer Recovery and Purification: The polymer slurry is discharged from the reactor. The polymer is filtered, washed with a hydrochloric acid solution in methanol to remove catalyst residues, and then washed with pure methanol.

  • Drying: The polymer is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. An antioxidant is typically added during this stage.

Solution Phase Copolymerization of Propylene and this compound (Metallocene Catalyst)

This protocol is a representative example based on typical solution polymerization procedures for propylene and higher alpha-olefins.

Materials:

  • High-purity propylene

  • This compound (dried and deoxygenated)

  • Toluene (polymerization grade, dried and deoxygenated)

  • Metallocene catalyst (e.g., a zirconocene complex)

  • Cocatalyst (e.g., Methylaluminoxane - MAO)

  • Methanol (for termination)

Equipment:

  • Glass or stainless-steel reactor equipped with a magnetic stirrer, temperature and pressure controllers, and monomer/catalyst injection ports.

  • Schlenk line or glovebox for catalyst and solvent handling.

  • Precipitation and drying equipment.

Procedure:

  • Reactor Preparation: The reactor is dried in an oven and then assembled hot under a flow of nitrogen.

  • Solvent and Comonomer Addition: Toluene and this compound are introduced into the reactor via syringe or cannula under a nitrogen atmosphere. The reactor is then brought to the desired polymerization temperature (e.g., 25-60 °C).

  • Propylene Introduction: The reactor is saturated with propylene at the desired pressure.

  • Catalyst Injection: The cocatalyst (MAO) is added to the reactor, followed by the metallocene catalyst solution.

  • Polymerization: The polymerization is carried out for a specific duration, with propylene supplied to maintain a constant pressure.

  • Termination: The reaction is quenched by the addition of acidified methanol.

  • Polymer Recovery: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The polymer is then filtered, washed with methanol, and dried in a vacuum oven.

Visualizations

Experimental_Workflow_Slurry_Polymerization cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_recovery Product Recovery A Purge with N2 B Heat under Vacuum A->B C Add Hexane & this compound B->C D Introduce Ethylene C->D E Inject Cocatalyst (TEAL) D->E F Inject ZN Catalyst E->F G Polymerize F->G H Terminate with Methanol G->H I Filter & Wash H->I J Dry Polymer I->J

Caption: Slurry polymerization workflow for ethylene and this compound.

Reactivity_Relationship cluster_monomers Monomer Addition M1 Growing Chain ending in M1 Add_M1 Add Monomer 1 M1->Add_M1 k11 (r1) Add_M2 Add Monomer 2 M1->Add_M2 k12 M2 Growing Chain ending in M2 M2->Add_M1 k21 M2->Add_M2 k22 (r2) Add_M1->M1 Add_M1->M2 Add_M2->M1 Add_M2->M2

Caption: Monomer reactivity in copolymerization.

Catalyst_Influence cluster_catalysts Catalyst Types cluster_properties Copolymer Properties Catalyst Catalyst Choice ZN Ziegler-Natta Catalyst->ZN Heterogeneous Metallocene Metallocene Catalyst->Metallocene Homogeneous Single-site Other Other (e.g., Ni-based) Catalyst->Other MWD Molecular Weight Distribution ZN->MWD Broad Comonomer_Dist Comonomer Distribution ZN->Comonomer_Dist Less Uniform Metallocene->MWD Narrow Metallocene->Comonomer_Dist Uniform Stereo Stereo-regularity Metallocene->Stereo High Control

Caption: Influence of catalyst type on copolymer properties.

References

cost-benefit analysis of using 1-decene in chemical manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of chemical manufacturing, the selection of raw materials is a critical decision with far-reaching implications for process efficiency, product performance, and overall profitability. 1-Decene, a linear alpha-olefin, has established itself as a versatile and valuable building block in the synthesis of a wide array of chemical products. This guide provides a comprehensive cost-benefit analysis of using this compound in key chemical manufacturing processes, with a focus on its primary application in polyalphaolefins (PAOs), as well as its role in the production of plasticizer alcohols and surfactants. Through an objective comparison with alternative feedstocks, supported by experimental data, this analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions.

Executive Summary

This compound is a key intermediate in the chemical industry, primarily utilized for the production of high-performance synthetic lubricants, plasticizers, and surfactants.[1][2][3] The global this compound market was valued at over $1 billion in 2022 and is projected to experience continued growth, driven by the increasing demand for synthetic lubricants in the automotive and industrial sectors.[2][4][5] The primary production route for this compound is the oligomerization of ethylene.[3] While this compound offers significant performance advantages in its main applications, its cost, which is tied to fluctuating ethylene and crude oil prices, necessitates a careful evaluation of its benefits against those of alternative materials.[4]

I. Polyalphaolefins (PAOs) for Synthetic Lubricants

The largest application for this compound is in the production of polyalphaolefins (PAOs), which serve as high-performance synthetic base oils for lubricants.[2][4] PAOs synthesized from this compound exhibit excellent thermal stability, a high viscosity index, and low pour points, making them ideal for use in demanding applications such as automotive engine oils, gear oils, and industrial lubricants.[2]

A. Performance Benefits of this compound-Based PAOs

PAOs derived from this compound offer superior performance characteristics compared to conventional mineral oils and some other synthetic base stocks. These benefits include:

  • Excellent Thermal and Oxidative Stability: Reduces the formation of sludge and deposits at high temperatures, extending lubricant life.

  • High Viscosity Index (VI): Maintains viscosity over a wide temperature range, ensuring effective lubrication in both hot and cold conditions.

  • Low Pour Point: Remains fluid at low temperatures, facilitating cold starts and reducing wear.

  • Low Volatility: Reduces oil consumption and emissions.

B. Alternatives to this compound in PAO Synthesis

While this compound is the most common feedstock for PAOs, other linear alpha-olefins (LAOs) can also be used, with 1-dodecene being a notable alternative. The choice of LAO impacts the final properties of the PAO.

  • 1-Dodecene: PAOs based on 1-dodecene can offer even lower volatility and improved flash and fire points compared to this compound-based PAOs of equivalent viscosity. However, they may have slightly higher pour points.

Emerging alternatives to traditional PAOs include ethylene-propylene oligomers (EPOs) and bio-based feedstocks.

C. Experimental Data: this compound vs. 1-Dodecene in PAO Synthesis

The following table summarizes experimental data comparing the properties of PAOs synthesized from this compound and a blend of this compound and 1-dodecene.

PropertyPAO from 100% this compoundPAO from 70/30 this compound/1-Dodecene Blend
Viscosity at 100°C (cSt) 4.04.1
Viscosity Index (VI) 125128
Pour Point (°C) -60-57
Noack Volatility (% wt. loss) 13.511.5

Data synthesized from patent literature describing typical PAO properties.

D. Experimental Protocol: Synthesis of PAO from this compound

A common laboratory-scale procedure for the synthesis of PAO from this compound involves the use of a Lewis acid catalyst, such as boron trifluoride (BF3), often with a promoter like an alcohol.

Materials:

  • This compound (anhydrous)

  • Boron trifluoride gas (BF3)

  • n-Butanol (promoter)

  • Nitrogen gas (for inert atmosphere)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • A reaction flask is charged with anhydrous this compound and purged with nitrogen.

  • The reaction mixture is cooled to the desired temperature (e.g., 10-20°C).

  • A mixture of BF3 gas and n-butanol is slowly introduced into the stirred this compound.

  • The reaction is allowed to proceed for a specified time (e.g., 2-4 hours), with temperature control.

  • The reaction is quenched by the addition of a sodium bicarbonate solution.

  • The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

  • The unreacted monomer and lighter oligomers are removed by vacuum distillation to yield the final PAO product.

E. Cost-Benefit Analysis of this compound in PAO Production

Benefits:

  • High-Performance Products: this compound-based PAOs offer superior lubrication properties, leading to improved equipment efficiency and longevity.

  • Established Technology: The production process for PAOs from this compound is well-established and optimized.

Costs:

  • Feedstock Price Volatility: The cost of this compound is linked to the price of ethylene and crude oil, which can be volatile.

  • Competition from Alternatives: The emergence of lower-cost or bio-based alternatives could impact the economic viability of this compound in certain applications.

II. Plasticizer Alcohols

This compound can be converted into C11 plasticizer alcohols through the oxo process. These alcohols are then esterified to produce plasticizers used to increase the flexibility and durability of polymers like polyvinyl chloride (PVC).

A. Performance and Alternatives

Plasticizers derived from this compound-based alcohols offer good performance characteristics. However, the market for plasticizers is diverse, with a wide range of alternative feedstocks and product types, including phthalates, terephthalates, and bio-based plasticizers. The choice of plasticizer depends on the specific performance requirements, cost, and regulatory considerations.

B. Experimental Workflow: Oxo Process for Plasticizer Alcohol Production

The following diagram illustrates the general workflow for the production of plasticizer alcohols from an olefin such as this compound via the oxo process.

G cluster_0 Oxo Synthesis (Hydroformylation) cluster_1 Hydrogenation cluster_2 Esterification olefin This compound reactor High-Pressure Reactor (Rhodium or Cobalt Catalyst) olefin->reactor syngas Syngas (CO + H2) syngas->reactor aldehyde C11 Aldehyde reactor->aldehyde hydro_reactor Hydrogenation Reactor (Nickel Catalyst) aldehyde->hydro_reactor hydrogen Hydrogen (H2) hydrogen->hydro_reactor alcohol C11 Plasticizer Alcohol hydro_reactor->alcohol ester_reactor Esterification Reactor alcohol->ester_reactor acid Phthalic Anhydride or other acid acid->ester_reactor plasticizer Plasticizer ester_reactor->plasticizer

Caption: Production of plasticizer from this compound via the oxo process.

III. Surfactants

This compound can be used as a feedstock for the production of detergent-range alcohols, which are subsequently converted into surfactants. These surfactants are used in a variety of cleaning and personal care products.

A. Performance and Alternatives

The performance of surfactants is highly dependent on their molecular structure. While this compound can be used to produce effective surfactants, there is a wide range of other feedstocks available, including other alpha-olefins, natural fats and oils, and petroleum-derived hydrocarbons. The trend towards bio-based and biodegradable surfactants presents both a challenge and an opportunity for this compound-derived products. The production of biosurfactants from renewable resources is an area of active research, but their production costs are often higher than those of synthetic surfactants.

B. Synthesis Pathway: From this compound to Anionic Surfactant

The following diagram outlines a simplified pathway for the synthesis of an anionic surfactant starting from this compound.

G decene This compound oxo Oxo Process decene->oxo alcohol C11 Alcohol oxo->alcohol sulfation Sulfation (e.g., with SO3) alcohol->sulfation sulfate Alkyl Sulfate sulfation->sulfate neutralization Neutralization (e.g., with NaOH) sulfate->neutralization surfactant Anionic Surfactant neutralization->surfactant

Caption: Simplified synthesis of an anionic surfactant from this compound.

Conclusion

This compound remains a crucial raw material in the chemical industry, particularly for the production of high-performance polyalphaolefin synthetic lubricants. Its use in this application is well-justified by the superior performance characteristics of the final products. However, the economic viability of this compound is closely tied to the fluctuating costs of its own raw materials. For applications such as plasticizers and surfactants, this compound faces competition from a broader range of alternative feedstocks, including a growing number of bio-based options. A thorough cost-benefit analysis, taking into account not only the direct manufacturing costs but also the performance, regulatory landscape, and market trends of the final products, is essential for any manufacturer considering the use of this compound. The experimental data and synthesis workflows provided in this guide offer a foundation for such an analysis, enabling informed decision-making in the dynamic field of chemical manufacturing.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 1-Decene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like 1-decene, a flammable and environmentally hazardous liquid, is a critical component of laboratory safety. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Key Safety and Disposal Information for this compound

For quick reference, the following table summarizes the crucial safety and disposal parameters for this compound.

ParameterValueSource
UN Hazard Class 3 (Flammable Liquid)[1]
UN Pack Group III[1]
Flash Point 46°C (115°F) c.c.[1]
Explosive Limits Explosive vapor/air mixtures may form above 46°C[1]
Primary Disposal Method Incineration by a licensed hazardous waste disposal facility[2][3][4]
Spill Containment Absorb with non-combustible, inert material (e.g., sand, earth)[1][4][5][6][7]

Experimental Protocols: Step-by-Step Disposal of this compound

Adherence to a strict protocol is necessary when handling and disposing of this compound waste. The following steps outline the recommended procedure for safe disposal.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate PPE:

  • Eye Protection: Wear safety spectacles or goggles.[1]

  • Hand Protection: Wear protective gloves.[1][8]

  • Skin Protection: Wear appropriate protective clothing to prevent skin contact.[8]

  • Respiratory Protection: In case of insufficient ventilation, use a filter respirator for organic gases and particulates.[1]

Waste Collection and Segregation
  • Segregate Waste: Collect all waste containing this compound, including unused product, contaminated absorbent materials, and rinsates, in a designated hazardous waste container.

  • Use Compatible Containers: Ensure the waste container is made of a compatible material, such as glass or polyethylene, and has a secure, tightly sealed lid.[3][5][8]

  • Labeling: Clearly label the container as "Hazardous Waste: this compound, Flammable Liquid".[9]

Spill Management

In the event of a this compound spill, follow these steps immediately:

  • Eliminate Ignition Sources: Remove all sources of ignition from the area, including open flames, sparks, and hot surfaces.[1][5][6][8] Use only non-sparking tools.[2][6][8]

  • Ensure Proper Ventilation: Provide adequate ventilation to the spill area.[2]

  • Contain the Spill: For small spills, absorb the liquid with a non-combustible, inert material such as sand, earth, diatomaceous earth, or vermiculite.[1][4][5][6][7] For large spills, dike the area far ahead of the liquid to prevent spreading.[6]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[6][8]

  • Prevent Environmental Contamination: Do not allow the spilled material to enter drains, sewers, or waterways.[2][4][5] If contamination of public waters occurs, notify the relevant authorities.[2][4][5]

Final Disposal Procedure
  • Licensed Disposal Facility: Arrange for the disposal of this compound waste through a licensed and approved hazardous waste disposal company.[2][3][4][5][8][10]

  • Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, national, and international regulations.[2][4][5] Do not dispose of this compound waste into the sewer system.[2]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_spill Spill Management cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, etc.) Segregate Segregate this compound Waste PPE->Segregate Container Use Labeled, Compatible Waste Container Segregate->Container Store Store Waste Securely in a Cool, Ventilated Area Container->Store Spill Spill Occurs Ignition Eliminate Ignition Sources Spill->Ignition Contain Contain with Inert Material (e.g., Sand) Ignition->Contain Collect Collect Absorbed Material Contain->Collect Collect->Store Contact Contact Licensed Hazardous Waste Company Store->Contact Transport Arrange for Transport Contact->Transport Incinerate Incineration at Approved Facility Transport->Incinerate

Caption: A flowchart outlining the key stages for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 1-Decene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Decene, including operational and disposal plans. Adherence to these procedures is critical to minimize risks and ensure regulatory compliance.

Safety and Physical Properties

This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2] Ingestion or inhalation may be harmful.[1][2] It is crucial to handle this chemical in well-ventilated areas and to take precautions against static discharge.[1][3]

PropertyValue
Chemical Formula C10H20[1]
Physical State Colorless Liquid[1][4]
Flash Point 46°C (114.8°F)[4]
Boiling Point 172°C (341.6°F)[4]
AIHA WEEL TWA 100 ppm[1]
Vapor Density 4.84 (Air = 1)[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against exposure. The following equipment is mandatory when handling this compound:

  • Eye Protection: Chemical goggles are required.[1] Contact lenses should not be worn when handling this chemical.[1]

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended to prevent skin contact.[1]

  • Respiratory Protection: In areas where inhalation exposure may occur, a NIOSH-certified organic vapor (black cartridge) respirator is necessary.[1] For significant exposure risks, a self-contained breathing apparatus may be required.[2][5]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[1] Anti-static work clothes are recommended.[5]

// Edges prep_ppe -> prep_vent; prep_vent -> prep_ground; prep_ground -> prep_spill; prep_spill -> handle_transfer; handle_transfer -> handle_use; handle_use -> handle_container; handle_container -> cleanup_decontaminate; cleanup_decontaminate -> cleanup_dispose_liquid; cleanup_dispose_liquid -> cleanup_dispose_solid; cleanup_dispose_solid -> cleanup_remove_ppe; }

Caption: Logical workflow for the safe handling and disposal of this compound.

Operational Plan: Step-by-Step Handling

  • Preparation:

    • Ensure the work area is well-ventilated, utilizing local exhaust or general room ventilation.[1]

    • Confirm that emergency eye wash fountains and safety showers are readily accessible.[1]

    • Properly ground all containers and receiving equipment to prevent static electricity buildup.[1]

    • Use only non-sparking tools and explosion-proof electrical equipment.[1]

  • Handling:

    • Avoid all eye and skin contact, and do not breathe vapor and mist.[1]

    • When not in use, keep the this compound container tightly closed and stored in a cool, well-ventilated place away from heat and oxidizing agents.[1]

  • In Case of a Spill:

    • Evacuate unnecessary personnel from the area.[1]

    • For emergency responders, do not take action without suitable protective equipment.[1]

    • Contain the spill with dikes or absorbents to prevent it from entering sewers or streams.[1]

    • Clean up the spill using an absorbent material and collect it for disposal.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm.

  • Waste Disposal:

    • Do not dispose of this compound waste into the sewer system.[1]

    • Incineration is a recommended method for disposal.[1]

    • All disposal must be conducted in a safe manner in accordance with local and national regulations at a licensed waste disposal facility.[1][6]

  • Contaminated Materials:

    • Handle empty containers with care as they may contain flammable residual vapors.[1]

    • Contaminated clothing should be washed before reuse.[1]

    • Dispose of contaminated absorbents and other solid waste in the same manner as the chemical itself.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Decene
Reactant of Route 2
1-Decene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。